molecular formula C6H5BrN4 B572175 3-Bromopyrazolo[1,5-a]pyrimidin-7-amine CAS No. 1273577-17-5

3-Bromopyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B572175
CAS No.: 1273577-17-5
M. Wt: 213.038
InChI Key: IJLDEPNFJQGNGY-UHFFFAOYSA-N
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Description

3-Bromopyrazolo[1,5-a]pyrimidin-7-amine is a high-value chemical scaffold in medicinal chemistry, primarily serving as a versatile building block for the synthesis of novel protein kinase inhibitors (PKIs) with anticancer properties . The pyrazolo[1,5-a]pyrimidine core is a privileged structure in drug discovery, known for its ability to mimic purine bases, facilitating effective interactions with the ATP-binding sites of various kinase targets . This compound is expertly functionalized with a bromine atom and an amine group at strategic positions, making it an ideal intermediate for further structural diversification through cross-coupling reactions and nucleophilic substitutions . Researchers utilize this molecule to develop potential therapeutic agents targeting a range of critical kinases, including Tropomyosin Receptor Kinases (Trks) , Cyclin-dependent kinases (CDKs) , and EGFR . Its derivatives have shown significant promise in targeting specific oncogenic pathways, such as those driven by NTRK gene fusions, which are found in a wide spectrum of solid tumors . The structural motif of pyrazolo[1,5-a]pyrimidine is so significant that it forms the core of several marketed drugs and investigational compounds, underlining its profound impact on the field of targeted cancer therapy . This reagent is intended for use in biological screening, structure-activity relationship (SAR) studies, and the development of next-generation kinase inhibitors to overcome drug resistance challenges .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromopyrazolo[1,5-a]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4/c7-4-3-10-11-5(8)1-2-9-6(4)11/h1-3H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJLDEPNFJQGNGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=C(C=N2)Br)N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90855980
Record name 3-Bromopyrazolo[1,5-a]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90855980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1273577-17-5
Record name 3-Bromopyrazolo[1,5-a]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90855980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Bromopyrazolo[1,5-a]pyrimidin-7-amine CAS number and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Bromopyrazolo[1,5-a]pyrimidin-7-amine

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and biological relevance.

Core Compound Identification

CAS Number: 1273577-17-5[1] Chemical Structure: Chemical structure of this compound

Figure 1: Chemical structure of this compound.

The structure features a fused bicyclic system consisting of a pyrazole ring and a pyrimidine ring. A bromine atom is substituted at position 3, and an amine group is at position 7. This scaffold is a privileged structure in medicinal chemistry, frequently utilized for developing kinase inhibitors.

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
CAS Number 1273577-17-5[1]
Molecular Formula C₆H₅BrN₄[1]
Molecular Weight 213.03 g/mol [1]
Purity ≥97%[1]

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved through a multi-step process. The pyrazolo[1,5-a]pyrimidine core is typically formed first, followed by sequential functionalization. While a direct, one-pot synthesis for this specific molecule is not detailed in the provided literature, a logical synthetic pathway can be constructed based on established methods for analogous compounds.[2][3]

Proposed Synthetic Pathway:

The synthesis generally involves three key stages:

  • Formation of the Pyrazolo[1,5-a]pyrimidine Core: This is often achieved via the cyclocondensation of a 3-amino-1H-pyrazole with a β-dicarbonyl compound or a similar 1,3-bis-electrophile.[4]

  • Bromination: Introduction of the bromine atom at the 3-position of the pyrazolo[1,5-a]pyrimidine scaffold.

  • Amination: Introduction of the amine group at the 7-position, often through nucleophilic substitution of a leaving group like chlorine.

Below is a detailed hypothetical protocol based on these principles.

Step 1: Synthesis of Pyrazolo[1,5-a]pyrimidine-7(4H)-one

  • Reagents: 3-Amino-1H-pyrazole, Diethyl malonate, Sodium ethoxide.

  • Procedure: 3-Amino-1H-pyrazole is reacted with diethyl malonate in the presence of a strong base like sodium ethoxide. The mixture is refluxed in ethanol for approximately 24 hours.[3] The resulting product, a dihydroxy-heterocycle, is isolated after cooling and acidification.

Step 2: Chlorination to 7-Chloropyrazolo[1,5-a]pyrimidine

  • Reagents: Pyrazolo[1,5-a]pyrimidine-7(4H)-one from Step 1, Phosphorus oxychloride (POCl₃).

  • Procedure: The product from the previous step is treated with excess phosphorus oxychloride (POCl₃) and heated to approximately 80°C for 5 hours.[3] After the reaction, excess POCl₃ is removed under vacuum. The residue is carefully poured onto ice, and the resulting precipitate (7-chloropyrazolo[1,5-a]pyrimidine) is filtered, washed with water, and dried.

Step 3: Bromination to 3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine

  • Reagents: 7-Chloropyrazolo[1,5-a]pyrimidine, N-Bromosuccinimide (NBS), Dimethylformamide (DMF).

  • Procedure: The 7-chloro intermediate is dissolved in DMF. N-Bromosuccinimide (NBS) is added portion-wise at room temperature with stirring. The reaction is typically allowed to proceed for 1-2 hours.[5] The product is precipitated by adding water, then filtered and washed to yield 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine.

Step 4: Amination to this compound

  • Reagents: 3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine, Ammonia source (e.g., ammonium hydroxide), Solvent (e.g., Dioxane or Ethanol).

  • Procedure: The 3-bromo-7-chloro intermediate is dissolved in a suitable solvent in a sealed reaction vessel. An excess of an ammonia source is added, and the mixture is heated. The chlorine atom at position 7 is highly reactive and susceptible to nucleophilic substitution by the amine.[3] After cooling, the product is isolated by filtration or extraction.

G A 3-Amino-1H-pyrazole + Diethyl Malonate B Pyrazolo[1,5-a]pyrimidine- 5,7-diol A->B Cyclocondensation (NaOEt, Reflux) C 5,7-Dichloropyrazolo[1,5-a]- pyrimidine B->C Chlorination (POCl₃, 80°C) D 3-Bromo-5,7-dichloropyrazolo- [1,5-a]pyrimidine C->D Bromination (NBS, DMF) E 3-Bromopyrazolo[1,5-a]- pyrimidin-7-amine (Target Compound) D->E Selective Amination (NH₄OH)

A potential synthetic workflow for the target compound.

Biological Activity and Applications

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the development of protein kinase inhibitors.[2] These compounds are crucial in targeted cancer therapy as protein kinases are key regulators of cellular signaling and are frequently dysregulated in various cancers.[2]

Primary Application: Kinase Inhibitor Intermediate this compound serves as a key intermediate or building block in the synthesis of more complex, biologically active molecules.[6] Its structure is often incorporated into potential therapeutic agents for treating diseases such as cancer, inflammation, and autoimmune disorders.[6] The bromine at position 3 provides a convenient handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functional groups to fine-tune biological activity.[2]

G cluster_0 Drug Development Pipeline A 3-Bromopyrazolo[1,5-a]- pyrimidin-7-amine (Building Block) B Chemical Modification (e.g., Suzuki Coupling) A->B C Library of Novel Pyrazolo[1,5-a]pyrimidines B->C D Biologically Active Kinase Inhibitors C->D

Role as a key intermediate in drug discovery.

Mechanism of Action: Targeting Kinase Signaling Pathways Derivatives of the pyrazolo[1,5-a]pyrimidine core act as ATP-competitive inhibitors of protein kinases.[2] They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling pathways that control cell proliferation, survival, and differentiation.

Kinases that have been successfully targeted by this class of compounds include:

  • Cyclin-Dependent Kinases (CDKs): Inhibition of CDK1, CDK2, and CDK9 leads to cell cycle arrest and apoptosis, making these compounds potent anti-proliferative agents.[7][8]

  • Receptor Tyrosine Kinases (RTKs): Inhibition of kinases like Fibroblast Growth Factor Receptors (FGFRs) and FMS-like tyrosine kinase 3 (FLT3) is a strategy for treating cancers where these pathways are aberrantly activated.[9][10]

  • Other Serine/Threonine Kinases: Targets such as B-Raf and MEK are also relevant, particularly in melanoma treatment.[2]

The mechanism often involves exploiting checkpoint deficiencies in cancer cells. For instance, compounds from this family have been shown to selectively kill cancer cells that are deficient in the p21 protein, a key cell cycle inhibitor.[7]

G cluster_0 Kinase Active Site Kinase Protein Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation Block X ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Inhibitor Pyrazolo[1,5-a]pyrimidine Derivative Inhibitor->Kinase Competitive Inhibition Downstream Downstream Signaling (e.g., Cell Proliferation) PhosphoSubstrate->Downstream Block->PhosphoSubstrate

General mechanism of ATP-competitive kinase inhibition.

References

The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Core in Kinase-Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of 3-Bromopyrazolo[1,5-a]pyrimidin-7-amine and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its structural similarity to purines, allowing it to function as a versatile kinase inhibitor. This technical guide provides a comprehensive overview of the biological activities associated with this scaffold, with a particular focus on its role in the development of anticancer therapeutics. While this compound itself is a key synthetic intermediate, its functionalization has led to the discovery of potent modulators of critical cellular signaling pathways.

Diverse Biological Activities of the Pyrazolo[1,5-a]pyrimidine Scaffold

Derivatives of the pyrazolo[1,5-a]pyrimidine core have demonstrated a broad spectrum of biological activities. The most extensively studied and significant of these is their potent anticancer activity , which is primarily attributed to the inhibition of various protein kinases . These kinases are crucial regulators of cell signaling pathways that, when dysregulated, can lead to uncontrolled cell proliferation and tumor growth.

Key kinase families targeted by pyrazolo[1,5-a]pyrimidine derivatives include:

  • Tropomyosin Receptor Kinases (Trks) : This family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) plays a vital role in neuronal development and function. However, genetic rearrangements involving the NTRK genes can lead to the formation of oncogenic fusion proteins that drive various cancers. Several pyrazolo[1,5-a]pyrimidine-based Trk inhibitors have shown remarkable efficacy, with some receiving clinical approval.

  • Cyclin-Dependent Kinases (CDKs) : CDKs are key regulators of the cell cycle.[1][2][3][4] Their aberrant activity is a hallmark of many cancers.[2] Pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent inhibitors of various CDKs, including CDK2 and CDK9, leading to cell cycle arrest and apoptosis in cancer cells.

  • Phosphoinositide 3-Kinases (PI3Ks) : The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, survival, and metabolism.[5][6][7][][9] Its hyperactivation is common in many human cancers.[5][7] The pyrazolo[1,5-a]pyrimidine scaffold has been successfully employed to develop inhibitors of PI3K.

  • Other Kinases : This versatile scaffold has also been utilized to develop inhibitors against a range of other kinases implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR), B-Raf, and MEK.

Beyond cancer, derivatives of this scaffold have also been investigated for their antitubercular , antimicrobial , and immunomodulatory activities.

Quantitative Biological Data

The following tables summarize the quantitative data for the biological activity of various pyrazolo[1,5-a]pyrimidine derivatives, highlighting their potency as kinase inhibitors and their cytotoxic effects on cancer cell lines.

Table 1: Kinase Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound/DerivativeTarget KinaseIC50 (nM)Reference
GVK-TrkITrkA12.5[10]
GVK-TrkITrkA (cell-based)0.8[10]
GVK-TrkITPM3-NTRK1 fusion (cell-based)1.5[10]
Derivative 10bFLT3-ITD-[3]
Derivative 10bCDK2-[3]
Derivative 10bCDK9-[3]
Compound 9bEGFR8.4[11]
Compound 42TrkA87[12]
Compound 42ALK2105[12]
Compound 7FGFR1<0.3[13]
Compound 7FGFR21.1[13]
Compound 7FGFR3<0.3[13]
Compound 7FGFR40.5[13]
PP1LCK3-6[13]
PP1Fyn3-6[13]
PP2LCK3-6[13]
PP2Fyn3-6[13]
AD-80RET4[13]
Compound 16EGFR34[14]
Compound 4EGFR54[14]
Compound 15EGFR135[14]

Table 2: Cytotoxic Activity of Pyrazolo[1,5-a]pyrimidine Derivatives Against Cancer Cell Lines

Compound/DerivativeCell LineCancer TypeIC50 (µM)Reference
Compound 42KM12Colorectal Carcinoma0.82[12]
Compound 42EKVXNon-Small Cell Lung Cancer4.13[12]
Compound 11fHuh-7Liver Carcinoma6.3[15]
Compound 6nVarious (NCI-60)Multiple-[16]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[17][18][19]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[17][18] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., pyrazolo[1,5-a]pyrimidine derivatives) and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay for measuring the activity of kinases by quantifying the amount of ADP produced during the kinase reaction.[20][21][22][23]

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and any remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the initial kinase activity.

Protocol:

  • Kinase Reaction: Set up the kinase reaction in a multi-well plate containing the kinase, substrate, ATP, and the test inhibitor at various concentrations. Incubate at the optimal temperature for the kinase.

  • Termination and ATP Depletion: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is correlated with the amount of ADP produced, which reflects the kinase activity. The inhibitory effect of the compound is determined by comparing the activity in the presence of the inhibitor to a control without the inhibitor, allowing for the calculation of IC50 values.

In-Cell ELISA for TrkA Phosphorylation

This assay quantifies the phosphorylation of TrkA within a cellular context, providing a measure of inhibitor potency against the target in a more physiologically relevant environment.[24]

Principle: An in-cell ELISA (Enzyme-Linked Immunosorbent Assay) is used to detect the levels of phosphorylated TrkA in cells that endogenously express a TrkA fusion protein (e.g., KM12 cells with TPM3-NTRK1).[24]

Protocol:

  • Cell Culture and Treatment: Seed TrkA-driven cancer cells (e.g., KM12) in a 96-well plate and incubate. Treat the cells with various concentrations of the TrkA inhibitor.

  • Cell Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., formaldehyde) and then permeabilize them with a detergent (e.g., Triton X-100) to allow antibody access to intracellular proteins.

  • Blocking: Block non-specific antibody binding sites with a blocking buffer.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for the phosphorylated form of TrkA (e.g., anti-phospho-TrkA (Tyr674/675)).

  • Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Signal Development: Add a chemiluminescent or colorimetric HRP substrate to develop the signal.

  • Detection: Measure the signal (luminescence or absorbance) using a plate reader.

  • Data Analysis: The signal intensity is proportional to the level of TrkA phosphorylation. The inhibitory effect of the compound is determined by the reduction in signal compared to untreated cells, allowing for the calculation of cellular IC50 values.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by pyrazolo[1,5-a]pyrimidine derivatives.

Trk_Signaling_Pathway Ligand Neurotrophin Trk Trk Receptor Ligand->Trk Binds and activates RAS RAS Trk->RAS PI3K PI3K Trk->PI3K PLCg PLCγ Trk->PLCg Pyrazolo_pyrimidine Pyrazolo[1,5-a]pyrimidine Inhibitor Pyrazolo_pyrimidine->Trk Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation PLCg->Proliferation

Caption: Trk Signaling Pathway Inhibition.

CDK_Signaling_Pathway Growth_Factors Growth Factors Receptor Receptor Growth_Factors->Receptor CyclinD_CDK46 Cyclin D / CDK4/6 Receptor->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb Phosphorylates & Inactivates E2F E2F Rb->E2F Inhibits CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 Promotes Transcription S_Phase S-Phase Entry (DNA Replication) CyclinE_CDK2->S_Phase Pyrazolo_pyrimidine Pyrazolo[1,5-a]pyrimidine Inhibitor Pyrazolo_pyrimidine->CyclinD_CDK46 Inhibits Pyrazolo_pyrimidine->CyclinE_CDK2 Inhibits

Caption: CDK Signaling Pathway and Cell Cycle Control.

PI3K_AKT_Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 AKT Akt PIP3->AKT Activates mTOR mTOR AKT->mTOR Cell_Growth Cell Growth, Proliferation, Survival mTOR->Cell_Growth Pyrazolo_pyrimidine Pyrazolo[1,5-a]pyrimidine Inhibitor Pyrazolo_pyrimidine->PI3K Inhibits

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Conclusion

The pyrazolo[1,5-a]pyrimidine scaffold represents a highly privileged and versatile core in modern drug discovery, particularly in the realm of oncology. The synthetic accessibility of this scaffold, exemplified by the utility of intermediates such as this compound, allows for extensive structure-activity relationship studies and the fine-tuning of inhibitory profiles against a wide array of clinically relevant protein kinases. The potent and selective inhibition of key signaling pathways, including the Trk, CDK, and PI3K/Akt pathways, underscores the therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives. Future research in this area will likely focus on the development of next-generation inhibitors with improved selectivity, enhanced pharmacokinetic properties, and the ability to overcome drug resistance, further solidifying the importance of this scaffold in the development of targeted therapies.

References

3-Bromopyrazolo[1,5-a]pyrimidin-7-amine derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 3-Bromopyrazolo[1,5-a]pyrimidin-7-amine Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. Its structural resemblance to purine enables it to function as an effective hinge-binder in the ATP-binding sites of various kinases, making it a focal point for the development of targeted therapies. Among its many variations, the this compound core stands out as a particularly versatile platform. The bromine atom at the C-3 position serves as a crucial synthetic handle for introducing diverse functionalities through cross-coupling reactions, while the amino group at the C-7 position is pivotal for establishing key interactions with biological targets. This guide provides a comprehensive overview of the synthesis, biological activities, structure-activity relationships (SAR), and experimental protocols associated with this important class of molecules.

Synthesis and Functionalization

The construction of the this compound scaffold is typically achieved through multi-step synthetic sequences that allow for regioselective control. The general strategy involves the initial formation of the pyrazolo[1,5-a]pyrimidine core, followed by sequential halogenation and amination.

A common synthetic pathway begins with the cyclocondensation of a 3-aminopyrazole precursor with a β-ketoester, such as ethyl acetoacetate, to form a pyrazolo[1,5-a]pyrimidin-7(4H)-one intermediate. This intermediate is then chlorinated at the 7-position, typically using phosphorus oxychloride (POCl₃), to yield a 7-chloro derivative. The highly reactive chlorine atom at the C-7 position is subsequently displaced by an amine via nucleophilic aromatic substitution.[1] Finally, selective bromination at the C-3 position is accomplished using a suitable brominating agent like N-bromosuccinimide (NBS) or sodium bromide with an oxidant.[2][3] This modular approach allows for the introduction of various substituents on the pyrazole and pyrimidine rings to explore structure-activity relationships.

G cluster_0 Core Synthesis cluster_1 Functionalization A 3-Aminopyrazole C Pyrazolo[1,5-a]pyrimidin-7(4H)-one A->C B β-Ketoester B->C D 7-Chloropyrazolo[1,5-a]pyrimidine C->D Chlorination (POCl3) E Pyrazolo[1,5-a]pyrimidin-7-amine D->E Amination (R-NH2) F 3-Bromo-pyrazolo[1,5-a]pyrimidin-7-amine E->F Bromination (NBS)

Caption: General synthetic workflow for this compound derivatives.

Biological Activities and Therapeutic Applications

Derivatives of the this compound core have demonstrated potent activity across a range of therapeutic areas, most notably as kinase inhibitors for oncology and as antitubercular agents.

Kinase Inhibition

The pyrazolo[1,5-a]pyrimidine scaffold is an ATP isostere, making it an ideal starting point for designing kinase inhibitors.[4] The 7-amino group often forms critical hydrogen bonds with the hinge region of the kinase active site, while the 3-bromo position can be functionalized to achieve selectivity and potency.[3][5] These derivatives have shown inhibitory activity against several important cancer-related kinases.

  • PI3Kδ (Phosphoinositide 3-kinase delta): Certain derivatives are recognized for their ability to inhibit PI3Kδ, a key enzyme in lymphocyte signaling, with potencies ranging from the low micromolar to sub-micromolar range.[1][3]

  • CK2 (Casein Kinase 2): This scaffold has yielded potent CK2 inhibitors, with lead compounds showing IC₅₀ values in the nanomolar range.[6] CK2 is a key regulator of multiple oncogenic pathways, including PI3K/Akt and NF-κB signaling.[6]

  • CDKs (Cyclin-Dependent Kinases): Novel pyrazolo[1,5-a]-1,3,5-triazine derivatives, structurally related to the core, have been developed as CDK7 inhibitors with significant cytotoxicity in pancreatic cancer models.[7] Other related scaffolds have also shown potent inhibition of CDK2.[8]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Downstream Downstream Effectors (e.g., mTOR, NF-κB) Akt->Downstream CK2 CK2 CK2->Akt activates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation PyrazoloPyrimidine Pyrazolo[1,5-a]pyrimidine Derivatives PyrazoloPyrimidine->PI3K inhibit PyrazoloPyrimidine->CK2 inhibit G Core Pyrazolo[1,5-a]pyrimidine Core C3 C-3 Position (Bromo Handle) Core->C3 C5 C-5 Position (Potency/PK) Core->C5 C6 C-6 Position (Potency) Core->C6 C7 C-7 Position (Hinge Binding) Core->C7 C3_mod Suzuki Coupling: - Aryl - Heteroaryl C3->C3_mod C5_mod Substitutions: - Alkyl - Aryl C5->C5_mod C6_mod Modifications: - Cyano -> Tetrazole C6->C6_mod C7_mod Substitutions: - Pyridylmethylamine - Phenyl Amides C7->C7_mod

References

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 3-Bromopyrazolo[1,5-a]pyrimidin-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and a potential synthetic pathway for the heterocyclic compound 3-Bromopyrazolo[1,5-a]pyrimidin-7-amine. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery, offering key data for the identification, characterization, and synthesis of this compound.

Spectroscopic Data

Precise spectroscopic data is essential for the unambiguous identification and characterization of a chemical compound. The following tables summarize the available nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound (CAS No: 1273577-17-5).[1]

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available

Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
Data not available

Table 3: Mass Spectrometry Data

m/zRelative Intensity (%)Fragmentation
Data not available

Experimental Protocols

A detailed, experimentally validated protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, based on general synthetic strategies for related pyrazolo[1,5-a]pyrimidine derivatives, a plausible synthetic route can be proposed.

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned through a multi-step process, likely commencing with the construction of the pyrazolo[1,5-a]pyrimidine core, followed by a bromination step.

A general and widely adopted method for the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold involves the cyclocondensation of a 3-aminopyrazole derivative with a suitable three-carbon electrophilic synthon. For the preparation of a 7-amino substituted derivative, a β-ketonitrile or a related precursor is often employed. Subsequent bromination at the 3-position of the pyrazolo[1,5-a]pyrimidine ring system can be achieved using a suitable brominating agent.

The following diagram illustrates a potential logical workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis Workflow cluster_characterization Characterization Workflow start Starting Materials: 3-Aminopyrazole Derivative & β-Ketonitrile step1 Cyclocondensation Reaction start->step1 Base/Acid Catalyst intermediate Pyrazolo[1,5-a]pyrimidin-7-amine step1->intermediate step2 Bromination Reaction intermediate->step2 Brominating Agent (e.g., NBS) product This compound step2->product purification Purification (e.g., Crystallization, Chromatography) product->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms final_product Characterized Product nmr->final_product ms->final_product

Caption: Logical workflow for the synthesis and characterization.

Disclaimer: The provided synthetic pathway is a theoretical proposal based on established chemical principles for the synthesis of related compounds. The actual experimental conditions, including reagents, solvents, temperatures, and reaction times, would require optimization. The spectroscopic data presented are placeholders and need to be determined experimentally upon successful synthesis and purification of the compound. Researchers should consult relevant synthetic chemistry literature for detailed procedures and safety precautions.

References

Commercial Availability and Technical Profile of 3-Bromopyrazolo[1,5-a]pyrimidin-7-amine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of 3-Bromopyrazolo[1,5-a]pyrimidin-7-amine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. This document outlines its commercial availability, key chemical properties, a detailed synthetic protocol, and its role as a modulator of critical signaling pathways.

Commercial Availability

This compound is available from various chemical suppliers, catering to the needs of research and development laboratories. The compound is typically offered in research quantities with purities suitable for a range of experimental applications. Below is a summary of commercially available data:

SupplierPurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )
CP Lab Safety97%1273577-17-5C₆H₅BrN₄213.03
Various>95%1273577-17-5C₆H₅BrN₄213.04

Note: Availability and specifications are subject to change. Researchers are advised to consult directly with suppliers for the most current information.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective use in experimental settings.

PropertyValue
Molecular Formula C₆H₅BrN₄
Molecular Weight 213.04 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO and methanol
Storage Store in a cool, dry place away from light

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process, beginning with the cyclization of a pyrazole precursor followed by bromination and amination. The following is a representative experimental protocol derived from established synthetic methodologies for related pyrazolo[1,5-a]pyrimidine derivatives.

Experimental Workflow for the Synthesis of this compound

G cluster_0 Step 1: Pyrazolo[1,5-a]pyrimidine Core Formation cluster_1 Step 2: Bromination A 5-Aminopyrazole D Pyrazolo[1,5-a]pyrimidine-7-amine A->D B Malononitrile B->D C Base (e.g., NaOEt) C->D E Pyrazolo[1,5-a]pyrimidine-7-amine D->E H 3-Bromopyrazolo[1,5-a]pyrimidine-7-amine E->H F Brominating Agent (e.g., NBS) F->H G Solvent (e.g., DMF) G->H

Caption: Synthetic workflow for this compound.

Methodology:

  • Step 1: Synthesis of Pyrazolo[1,5-a]pyrimidin-7-amine Core. To a solution of 5-aminopyrazole in a suitable solvent such as ethanol, an equimolar amount of malononitrile is added. The reaction mixture is then treated with a base, for instance, sodium ethoxide, and heated under reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with a cold solvent, and dried to yield the pyrazolo[1,5-a]pyrimidin-7-amine core structure.

  • Step 2: Bromination at the 3-position. The synthesized pyrazolo[1,5-a]pyrimidin-7-amine is dissolved in a polar aprotic solvent like N,N-dimethylformamide (DMF). To this solution, a brominating agent such as N-bromosuccinimide (NBS) is added portion-wise at room temperature. The reaction is stirred for several hours until TLC analysis indicates the complete consumption of the starting material. The reaction mixture is then poured into water, and the precipitated product is collected by filtration. The crude product is purified by recrystallization or column chromatography to afford this compound.

Biological Activity and Signaling Pathway Modulation

The pyrazolo[1,5-a]pyrimidine scaffold is a well-established pharmacophore, particularly recognized for its potent inhibitory activity against various protein kinases. These kinases are crucial components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of numerous diseases, including cancer.

This compound and its analogs are being investigated as inhibitors of several kinase families, including Cyclin-Dependent Kinases (CDKs), Pim kinases, and Tropomyosin receptor kinases (Trks). Inhibition of these kinases can disrupt downstream signaling cascades, leading to therapeutic effects.

Tropomyosin Receptor Kinase (Trk) Signaling Pathway and Inhibition

The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) and their neurotrophin ligands play a critical role in the development and function of the nervous system.[1][2] In cancer, chromosomal rearrangements can lead to the formation of oncogenic Trk fusion proteins, resulting in ligand-independent, constitutive activation of downstream signaling pathways.[3] These pathways, including the RAS/MAPK, PI3K/AKT, and PLCγ cascades, drive tumor cell proliferation, survival, and metastasis.[1][4]

This compound, as a representative of the pyrazolo[1,5-a]pyrimidine class of kinase inhibitors, is predicted to act as an ATP-competitive inhibitor of the Trk kinase domain. By blocking the ATP-binding site, the compound prevents the autophosphorylation and activation of the Trk receptor, thereby inhibiting downstream signaling.

Trk_Signaling_Pathway cluster_input Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_inhibition Site of Inhibition cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway cluster_plcg PLCγ Pathway Neurotrophin Neurotrophin (e.g., NGF, BDNF) Trk_Receptor Trk Receptor (TrkA, TrkB, TrkC) Neurotrophin->Trk_Receptor Binding & Dimerization PI3K PI3K Trk_Receptor->PI3K Activation RAS RAS Trk_Receptor->RAS Activation PLCG PLCγ Trk_Receptor->PLCG Activation Inhibitor This compound Inhibitor->Trk_Receptor Blocks ATP Binding ATP ATP ATP->Trk_Receptor AKT AKT PI3K->AKT Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression & Differentiation ERK->Gene_Expression IP3_DAG IP3 / DAG PLCG->IP3_DAG Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC Cell_Growth Cell Growth Ca_PKC->Cell_Growth

Caption: Inhibition of the Trk signaling pathway.

References

The Pyrazolo[1,5-a]pyrimidine Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine nucleus has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable capacity to bind to a diverse range of biological targets with high affinity and selectivity. This bicyclic heteroaromatic system, a bioisostere of purine, serves as a versatile scaffold for the design of potent inhibitors of various enzymes, particularly protein kinases, which are pivotal regulators of cellular processes. Its rigid structure, coupled with the potential for substitution at multiple positions, allows for the fine-tuning of pharmacological properties, making it a cornerstone in the development of novel therapeutics for a multitude of diseases, most notably cancer. This technical guide provides a comprehensive overview of the pyrazolo[1,5-a]pyrimidine core, encompassing its synthesis, biological activities, and its role in modulating key signaling pathways, with a focus on providing actionable data and methodologies for researchers in the field.

Synthetic Strategies for the Pyrazolo[1,5-a]pyrimidine Core

The construction of the pyrazolo[1,5-a]pyrimidine scaffold is most commonly achieved through the cyclocondensation of a 3-amino-1H-pyrazole derivative with a 1,3-dielectrophilic species. This versatile approach allows for the introduction of a wide array of substituents on both the pyrazole and pyrimidine rings, enabling extensive structure-activity relationship (SAR) studies.

A general workflow for the synthesis of the pyrazolo[1,5-a]pyrimidine core is depicted below:

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_product Product 3_Aminopyrazole 3-Amino-1H-pyrazole Derivative Cyclocondensation Cyclocondensation Reaction 3_Aminopyrazole->Cyclocondensation Dielectrophile 1,3-Dielectrophile (e.g., β-diketone, β-ketoester, enaminone) Dielectrophile->Cyclocondensation PyrazoloPyrimidine Pyrazolo[1,5-a]pyrimidine Core Cyclocondensation->PyrazoloPyrimidine

Caption: General synthetic workflow for the pyrazolo[1,5-a]pyrimidine core.

Experimental Protocols

Protocol 1: Synthesis of 2-(Anilinyl)-7-(aryl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (General Procedure) [1]

This protocol describes a common method for synthesizing pyrazolo[1,5-a]pyrimidine derivatives that are evaluated as dual inhibitors of CDK2 and TRKA kinases.

  • Step 1: Synthesis of Enaminones: The appropriate enaminone precursors are synthesized according to established literature methods.

  • Step 2: Cyclocondensation: A solution of the corresponding enaminone (10 mmol) and 5-amino-3-(anilinyl)-1H-pyrazole-4-carbonitrile (10 mmol, 1.99 g) in 25 mL of acetic acid is heated at reflux for 3 hours.[1]

  • Step 3: Isolation and Purification: After cooling, the resulting solid product is isolated by filtration, washed with ethanol, and dried. The crude product is then purified by crystallization from a dimethylformamide-water mixture to yield the final pyrazolo[1,5-a]pyrimidine derivative.[1]

Protocol 2: Synthesis of 5-(Indol-4-yl)pyrazolo[1,5-a]pyrimidine Derivatives for PI3Kδ Inhibition (Multi-step Synthesis) [2]

This multi-step synthesis illustrates the construction of more complex pyrazolo[1,5-a]pyrimidine derivatives targeting PI3Kδ.

  • Step 1: Synthesis of 3-(Indol-4-yl)-3-oxopropanenitrile: To a solution of 1H-indole-4-carbonitrile in toluene, 60% NaH is added, and the mixture is stirred at room temperature for 5 hours.[2]

  • Step 2: Formation of 5-Amino-3-(indol-4-yl)-1H-pyrazole: The product from the previous step is reacted with hydrazine monohydrate in ethanol at reflux for 16 hours.[2]

  • Step 3: Cyclocondensation to form the Pyrazolo[1,5-a]pyrimidine Core: The aminopyrazole is reacted with diethyl malonate in the presence of sodium ethoxide at reflux for 24 hours to form the dihydroxy-pyrazolo[1,5-a]pyrimidine.[2]

  • Step 4: Chlorination: The dihydroxy intermediate is treated with phosphorus oxychloride in acetonitrile at 80°C for 5 hours to yield the dichloro-pyrazolo[1,5-a]pyrimidine.[2]

  • Step 5: Subsequent Modifications: The dichloro intermediate can then undergo further reactions, such as nucleophilic substitution with morpholine and Suzuki coupling with boronic acid pinacol esters, to introduce diverse functionalities.[2]

Biological Activities and Therapeutic Targets

The pyrazolo[1,5-a]pyrimidine scaffold has been successfully employed to develop inhibitors for a wide range of protein kinases implicated in cancer and other diseases. The following tables summarize the in vitro inhibitory activities of representative pyrazolo[1,5-a]pyrimidine compounds against key kinase targets.

Tropomyosin Receptor Kinase (Trk) Inhibitors

Trk kinases (TrkA, TrkB, and TrkC) are receptor tyrosine kinases that play a crucial role in neuronal development and function. Gene fusions involving the NTRK genes are oncogenic drivers in a variety of solid tumors. Several approved and clinical-stage drugs targeting Trk fusions feature the pyrazolo[1,5-a]pyrimidine core.[3]

CompoundTrkA IC₅₀ (nM)TrkB IC₅₀ (nM)TrkC IC₅₀ (nM)Cell-based Assay (KM12 cells) IC₅₀ (nM)Reference
Larotrectinib ----[3]
Entrectinib ----[3]
Repotrectinib ----[3]
Compound 8 1.7---[3]
Compound 9 1.7---[3]
Compound 12 1-100 (range)---[3]
Compound 13 1-100 (range)---[3]
Compound 23 ---0.1 (TrkA)[3]
Compound 24 ---0.2 (TrkA)[3]
Compound 28 0.170.070.07-[3]
Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. The pyrazolo[1,5-a]pyrimidine scaffold has been utilized to develop potent inhibitors of various CDKs, particularly CDK2.

CompoundCDK2 IC₅₀ (µM)CDK1 IC₅₀ (nM)CDK5 IC₅₀ (nM)CDK9 IC₅₀ (nM)Reference
Ribociclib (Reference) 0.07---[1]
Compound 6d 0.55---[1]
Compound 6s 0.23---[1]
Compound 6t 0.09---[1]
Compound 11g 0.22---[1]
Compound 5h 0.022286542[4]
Compound 5i 0.024358055[4]
Phosphoinositide 3-Kinase (PI3K) Inhibitors

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. The δ isoform of PI3K is primarily expressed in hematopoietic cells and is a target for inflammatory diseases and hematological malignancies.

CompoundPI3Kδ IC₅₀ (nM)PI3Kα IC₅₀ (nM)PI3Kβ IC₅₀ (nM)PI3Kγ IC₅₀ (nM)Reference
CPL302253 2.8---[5]
CPL302415 1814222547016902[6]
Pim-1 Kinase Inhibitors

Pim-1 is a serine/threonine kinase that is overexpressed in several cancers and plays a role in cell survival and proliferation.

CompoundPim-1 IC₅₀ (nM)Reference
Compound 1 45[7]
Compound 11b Potent (exact value not specified)[7]

Modulation of Key Signaling Pathways

The therapeutic efficacy of pyrazolo[1,5-a]pyrimidine-based inhibitors stems from their ability to modulate critical cellular signaling pathways that are often dysregulated in disease.

Trk Signaling Pathway

Neurotrophins bind to Trk receptors, leading to their dimerization and autophosphorylation. This initiates downstream signaling through pathways such as RAS/MAPK, PI3K/Akt, and PLCγ, which regulate neuronal survival, differentiation, and proliferation. In cancers driven by NTRK fusions, this pathway is constitutively active, and pyrazolo[1,5-a]pyrimidine-based Trk inhibitors block this aberrant signaling.

Trk_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Trk_Receptor Trk Receptor RAS RAS Trk_Receptor->RAS Activates PI3K PI3K Trk_Receptor->PI3K Activates PLCg PLCγ Trk_Receptor->PLCg Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Differentiation) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription PKC PKC PLCg->PKC PKC->Transcription Inhibitor Pyrazolo[1,5-a]pyrimidine Trk Inhibitor Inhibitor->Trk_Receptor Inhibits Neurotrophin Neurotrophin Neurotrophin->Trk_Receptor Binds

Caption: Trk signaling pathway and the point of inhibition by pyrazolo[1,5-a]pyrimidine derivatives.

CDK2/Cyclin E Signaling Pathway

CDK2, in complex with cyclin E, plays a crucial role in the G1/S transition of the cell cycle by phosphorylating the retinoblastoma protein (Rb). This releases the E2F transcription factor, which then promotes the expression of genes required for DNA replication. Inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold can block the kinase activity of the CDK2/cyclin E complex, leading to cell cycle arrest.

CDK2_Signaling Cyclin_E Cyclin E CDK2_Cyclin_E CDK2/Cyclin E Complex Cyclin_E->CDK2_Cyclin_E CDK2 CDK2 CDK2->CDK2_Cyclin_E Rb Rb CDK2_Cyclin_E->Rb Phosphorylates pRb p-Rb (Inactive) E2F E2F Rb->E2F Inhibits S_Phase_Genes S-Phase Gene Expression E2F->S_Phase_Genes Activates G1_S_Transition G1/S Transition S_Phase_Genes->G1_S_Transition Inhibitor Pyrazolo[1,5-a]pyrimidine CDK2 Inhibitor Inhibitor->CDK2_Cyclin_E Inhibits

Caption: CDK2/Cyclin E signaling pathway and the point of inhibition.

PI3K/Akt Signaling Pathway

Upon activation by upstream signals, PI3K phosphorylates PIP2 to generate PIP3, a second messenger that recruits and activates Akt. Activated Akt then phosphorylates a multitude of downstream targets, promoting cell survival, growth, and proliferation. Pyrazolo[1,5-a]pyrimidine-based PI3K inhibitors, particularly those targeting the δ isoform, can effectively block this signaling cascade.

PI3K_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 Akt Akt PIP3->Akt Recruits and Activates PI3K->PIP2 Phosphorylates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Cell_Response Cell Growth, Survival, Proliferation Downstream->Cell_Response Inhibitor Pyrazolo[1,5-a]pyrimidine PI3Kδ Inhibitor Inhibitor->PI3K Inhibits Growth_Factor Growth Factor Growth_Factor->RTK Binds

Caption: PI3K/Akt signaling pathway and the point of inhibition.

Key Experimental Protocols for Biological Evaluation

Protocol 3: In Vitro Kinase Inhibition Assay (General ADP-Glo™ Protocol) [8][9][10]

This protocol provides a general framework for assessing the inhibitory activity of pyrazolo[1,5-a]pyrimidine derivatives against various kinases using a luminescence-based assay.

  • Materials:

    • Recombinant kinase (e.g., TrkA, CDK2/cyclin E, PI3Kδ)

    • Kinase-specific substrate

    • ATP

    • Test compounds (pyrazolo[1,5-a]pyrimidine derivatives)

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • 384-well plates

    • Plate reader capable of measuring luminescence

  • Procedure:

    • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

    • Reaction Setup: In a 384-well plate, add the test compound, the kinase enzyme in kinase buffer, and the substrate/ATP mixture. The final reaction volume is typically 5-10 µL. Include positive (no inhibitor) and negative (no enzyme) controls.

    • Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase-based reaction that produces a luminescent signal. Incubate for 30-60 minutes at room temperature.

    • Data Acquisition: Measure the luminescence using a plate reader.

    • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

The pyrazolo[1,5-a]pyrimidine core has unequivocally established itself as a privileged scaffold in drug discovery. Its synthetic tractability and ability to be tailored to interact with the ATP-binding sites of numerous kinases have led to the development of a multitude of potent and selective inhibitors. The clinical success of pyrazolo[1,5-a]pyrimidine-based drugs, particularly in the realm of oncology, underscores the immense therapeutic potential of this heterocyclic system. As our understanding of the molecular drivers of disease continues to expand, the versatility of the pyrazolo[1,5-a]pyrimidine core will undoubtedly ensure its continued prominence in the design and development of next-generation targeted therapies. This guide provides a foundational resource for researchers aiming to leverage the power of this remarkable scaffold in their own drug discovery endeavors.

References

Potential Therapeutic Targets for 3-Bromopyrazolo[1,5-a]pyrimidin-7-amine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities. The specific analog, 3-Bromopyrazolo[1,5-a]pyrimidin-7-amine, serves as a versatile synthetic intermediate for the development of potent and selective inhibitors of various therapeutic targets, particularly protein kinases. This technical guide elucidates the key therapeutic targets for analogs derived from this core structure, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows.

Core Therapeutic Areas and Molecular Targets

Analogs of this compound have shown significant promise primarily in the field of oncology, with protein kinases being the most prominent class of targets. The bromine atom at the 3-position and the amino group at the 7-position of the pyrazolo[1,5-a]pyrimidine core serve as key points for chemical modification, enabling the generation of extensive compound libraries for structure-activity relationship (SAR) studies.[1] These modifications allow for the fine-tuning of potency and selectivity against specific kinase targets.

The primary therapeutic targets identified for this class of compounds include:

  • Tropomyosin Receptor Kinases (TrkA, TrkB, TrkC): Pivotal in neuronal development and function, Trk kinases are also implicated in the progression of various cancers when their encoding genes (NTRK1, NTRK2, NTRK3) undergo fusion events.[2][3][4] Pyrazolo[1,5-a]pyrimidine-based molecules are key components of several FDA-approved Trk inhibitors.[2][3]

  • Cyclin-Dependent Kinases (CDKs): As crucial regulators of the cell cycle, CDKs are attractive targets for cancer therapy.[5] Analogs of this compound have been investigated as inhibitors of various CDKs, including CDK2, CDK7, CDK12, and CDK13.[6][7][8]

  • Pim Kinases (Pim-1, Pim-2, Pim-3): These serine/threonine kinases are involved in cell survival and proliferation, making them compelling targets in oncology, particularly for hematological malignancies.[9][10][11]

  • Phosphoinositide 3-Kinase delta (PI3Kδ): A key component of the PI3K/AKT/mTOR signaling pathway, PI3Kδ is primarily expressed in hematopoietic cells and plays a critical role in the proliferation and survival of B-cells, making it a target for leukemias, lymphomas, and inflammatory diseases.[12][13][14]

Quantitative Data on Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of representative 3-substituted pyrazolo[1,5-a]pyrimidin-7-amine analogs against their respective kinase targets.

Table 1: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Analogs against Trk Kinases
Compound ID Target Kinase IC50 (nM) Reference
Analog 1TrkA<5[15]
Analog 2TrkA0.82 µM (cellular)[2]
Analog 3 (macrocyclic)TrkA0.17[2]
Analog 3 (macrocyclic)TrkB0.07[2]
Analog 3 (macrocyclic)TrkC0.07[2]
Table 2: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Analogs against CDKs
Compound ID Target Kinase IC50 (µM) Reference
Analog 4CDK2/Cyclin A20.332[8]
Analog 5CDK7<0.005[7]
Table 3: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Analogs against Pim Kinases
Compound ID Target Kinase IC50 (nM) Reference
Analog 6Pim-1<1[9]
Analog 6Pim-2<1[9]
Analog 6Pim-3<1[9]
Table 4: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Analogs against PI3Kδ
Compound ID Target Kinase IC50 (nM) Reference
CPL302415PI3Kδ18[16]
CPL302253PI3Kδ2.8[14][17]

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the evaluation of this compound analogs.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for measuring the inhibitory activity of compounds against a specific kinase by quantifying the amount of ADP produced, which is directly proportional to kinase activity.[18]

Materials:

  • Kinase of interest (e.g., TrkA, CDK2, Pim-1, PI3Kδ)

  • Kinase-specific substrate peptide

  • Adenosine triphosphate (ATP)

  • Test compounds (analogs of this compound)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution of the compound in DMSO to generate a range of concentrations for IC50 determination.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase and its specific substrate in the kinase assay buffer. The optimal concentrations should be determined empirically.

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO (as a vehicle control) to each well.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[19]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and a general experimental workflow for the development of kinase inhibitors.

G cluster_synthesis Synthesis of Analogs cluster_screening Screening and Evaluation Start Start 3-Bromo-Pyrimidin-7-amine 3-Bromopyrazolo[1,5-a] pyrimidin-7-amine Start->3-Bromo-Pyrimidin-7-amine Chemical_Modification Chemical Modification (e.g., Suzuki Coupling, Buchwald-Hartwig Amination) 3-Bromo-Pyrimidin-7-amine->Chemical_Modification Analog_Library Library of Analogs Chemical_Modification->Analog_Library In_Vitro_Assay In Vitro Kinase Assay (IC50 Determination) Analog_Library->In_Vitro_Assay Cell-Based_Assay Cell-Based Assays (e.g., Proliferation, Apoptosis) In_Vitro_Assay->Cell-Based_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cell-Based_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Chemical_Modification

Caption: General workflow for the development of kinase inhibitors from a this compound scaffold.

Trk_Signaling Ligand Neurotrophin (e.g., NGF, BDNF) Trk Trk Receptor Ligand->Trk Dimerization Dimerization & Autophosphorylation Trk->Dimerization RAS_RAF RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT PLCg PLCγ Pathway Dimerization->PLCg Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation PLCg->Proliferation Inhibitor Pyrazolo[1,5-a]pyrimidine Analog Inhibitor->Trk

Caption: Simplified Tropomyosin Receptor Kinase (Trk) signaling pathway and the point of inhibition by pyrazolo[1,5-a]pyrimidine analogs.

CDK_Pathway G1 G1 Phase CDK2 Cyclin E/A CDK2 G1->CDK2 S S Phase G2 G2 Phase S->G2 Progression Cell Cycle Progression S->Progression M M Phase G2->M M->G1 CDK2->S Arrest Cell Cycle Arrest CDK2->Arrest Inhibitor Pyrazolo[1,5-a]pyrimidine Analog Inhibitor->CDK2

Caption: Role of CDK2 in cell cycle progression and its inhibition by pyrazolo[1,5-a]pyrimidine analogs.

PI3K_Pathway Receptor Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation Inhibitor Pyrazolo[1,5-a]pyrimidine Analog Inhibitor->PI3K

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibition of PI3Kδ by pyrazolo[1,5-a]pyrimidine analogs.

Conclusion

Analogs derived from this compound represent a highly promising class of therapeutic agents, particularly in the realm of oncology. Their versatility as kinase inhibitors allows for the targeting of multiple key signaling pathways involved in cancer progression. The continued exploration of this chemical scaffold, through systematic SAR studies and the development of novel synthetic methodologies, holds significant potential for the discovery of next-generation targeted therapies. This guide provides a foundational understanding of the therapeutic landscape for these compounds, offering valuable insights for researchers and drug development professionals in the field.

References

In-Depth Technical Guide: Solubility and Biological Context of 3-Bromopyrazolo[1,5-a]pyrimidin-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information regarding the solubility of 3-Bromopyrazolo[1,5-a]pyrimidin-7-amine in organic solvents. Due to the limited publicly available data for this specific molecule, this guide also includes information on closely related analogs, general experimental protocols for solubility determination, and the broader biological context of the pyrazolo[1,5-a]pyrimidine scaffold, which is of significant interest in medicinal chemistry.

Solubility of this compound: Current Status

As of the latest literature review, specific quantitative solubility data for this compound in common organic solvents has not been reported in publicly accessible databases or scholarly articles. However, qualitative assessments and data from structurally similar compounds can provide valuable insights for researchers.

Halogenated aromatic heterocycles, such as the target compound, generally exhibit poor aqueous solubility.[1] The presence of bromo and chloro substituents on a related pyrazolo[1,5-a]pyrimidine core is known to increase molecular weight and may further reduce aqueous solubility.[2] For organic solvents, the solubility is variable and dependent on the solvent's polarity and hydrogen bonding capacity.[1]

To provide a practical reference, the table below summarizes the qualitative solubility of a closely related analog, 7-Bromo-3-chloropyrazolo[1,5-a]pyrimidine. This information can serve as a preliminary guide for solvent selection in experimental work involving this compound.

Table 1: Qualitative Solubility of a Structurally Related Analog (7-Bromo-3-chloropyrazolo[1,5-a]pyrimidine)

SolventQualitative Solubility
DichloromethaneSoluble
WaterPoor (< 1 mg/mL at 20°C)[1]

Note: This data is for a related compound and should be used as an estimation. Experimental verification for this compound is highly recommended.

Experimental Protocol for Determining Solubility of Heterocyclic Compounds

The following is a general and robust protocol for determining the solubility of a heterocyclic compound like this compound in an organic solvent. This method is widely applicable and can be adapted to specific laboratory conditions.

Objective: To determine the concentration of a saturated solution of the compound in a specific organic solvent at a given temperature.

Materials:

  • The heterocyclic compound of interest (e.g., this compound)

  • Selected organic solvent(s) (e.g., DMSO, DMF, ethanol, methanol, dichloromethane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Saturated Solution:

    • Accurately weigh an excess amount of the solid compound and place it into a vial.

    • Add a known volume of the desired organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vial to stand undisturbed for a short time to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles.

    • Filter the collected supernatant through a syringe filter into a clean vial. This step is crucial to remove any undissolved microcrystals.

  • Quantification:

    • Prepare a series of standard solutions of the compound with known concentrations in the same solvent.

    • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the analytical method.

    • Analyze the standard solutions and the diluted sample solution using a suitable analytical technique (e.g., HPLC or UV-Vis spectrophotometry).

    • Construct a calibration curve from the data of the standard solutions.

    • Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration of the saturated solution, accounting for the dilution factor.

Workflow for Solubility Determination

G cluster_0 Preparation cluster_1 Sampling cluster_2 Analysis A Weigh excess solid compound B Add known volume of solvent A->B C Seal vial and equilibrate with shaking (e.g., 24-48h at constant temperature) B->C D Allow excess solid to settle C->D E Withdraw and filter supernatant D->E G Dilute filtered sample E->G F Prepare standard solutions H Analyze standards and sample (e.g., HPLC, UV-Vis) F->H G->H I Calculate solubility H->I

Caption: A generalized workflow for the experimental determination of compound solubility.

Biological Context: The Pyrazolo[1,5-a]pyrimidine Scaffold in Drug Discovery

While specific signaling pathway involvement for this compound is not documented, the pyrazolo[1,5-a]pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, particularly in the development of kinase inhibitors.[3][4]

Kinase Inhibition:

Many pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated as potent inhibitors of various protein kinases.[3][5] These kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of diseases like cancer. The pyrazolo[1,5-a]pyrimidine scaffold is considered an ATP isostere, meaning it can mimic the adenine ring of ATP and bind to the ATP-binding site of kinases, thereby inhibiting their activity.[4]

Derivatives of this scaffold have been investigated as inhibitors for a range of kinases, including:

  • Pim kinases: Involved in cell survival and proliferation.[3]

  • Receptor Tyrosine Kinases (RTKs): Such as EGFR, which are often overexpressed in tumors.[3]

  • Tropomyosin receptor kinases (Trks): Targets for certain types of cancer.[6]

  • Cyclin-Dependent Kinases (CDKs): Key regulators of the cell cycle.[7]

The interest in this compound for researchers likely stems from its potential as an intermediate in the synthesis of more complex molecules targeting these or other kinases.[5] The bromine atom at the 3-position and the amine group at the 7-position provide reactive handles for further chemical modifications to explore structure-activity relationships (SAR) and optimize inhibitory potency and selectivity.

Logical Relationship in Kinase Inhibitor Development

G A Pyrazolo[1,5-a]pyrimidine Scaffold (Privileged Structure) B This compound (Key Intermediate) A->B is a derivative of C Chemical Synthesis & Modification (SAR) B->C serves as starting material for D Novel Kinase Inhibitors C->D leads to development of E Therapeutic Agents (e.g., for Cancer) D->E have potential as

Caption: The role of the pyrazolo[1,5-a]pyrimidine scaffold in kinase inhibitor discovery.

References

Methodological & Application

Application Note: A Robust Suzuki Coupling Protocol for the Synthesis of 3-Aryl-pyrazolo[1,5-a]pyrimidin-7-amines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including kinase inhibition.[1][2] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of diverse libraries of substituted heterocycles for drug discovery and development.[3][4] This application note provides a detailed protocol for the efficient Suzuki coupling of 3-bromopyrazolo[1,5-a]pyrimidin-7-amine with various aryl and heteroaryl boronic acids. The described method, adapted from procedures for structurally related compounds, offers high yields and broad substrate scope, facilitating the synthesis of novel 3-substituted pyrazolo[1,5-a]pyrimidine derivatives.[5][6]

Reaction Scheme

Experimental Protocol

This protocol is optimized for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid.

Materials

  • This compound

  • Aryl or heteroaryl boronic acid

  • XPhos Pd G2 (Palladium precatalyst)

  • XPhos (Ligand)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Microwave reaction vials (10 mL)

  • Magnetic stir bar

  • Microwave synthesizer

Procedure

  • Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.5 equiv), and potassium carbonate (3.0 equiv).

  • Catalyst Addition: To the vial, add XPhos Pd G2 (0.05 equiv) and XPhos (0.10 equiv). The use of a supporting ligand like XPhos can be crucial for achieving high yields, especially with nitrogen-containing heterocycles.[3][7]

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 5 mL) to the vial. It is critical to use degassed solvents to prevent catalyst oxidation.[8]

  • Inert Atmosphere: Seal the vial and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes. Maintaining an inert atmosphere throughout the reaction is essential for catalyst stability.[8]

  • Microwave Irradiation: Place the sealed vial in the microwave synthesizer and heat the reaction mixture to 110°C for 40-60 minutes.[9] Microwave heating can significantly reduce reaction times and improve yields.[3][10]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aryl-pyrazolo[1,5-a]pyrimidin-7-amine.

Data Presentation

The following table summarizes the optimized reaction conditions and expected yields for the Suzuki coupling of this compound with various boronic acids, based on literature for similar substrates.[3][11]

EntryBoronic AcidProductYield (%)
1Phenylboronic acid3-Phenylpyrazolo[1,5-a]pyrimidin-7-amine85-95
24-Methoxyphenylboronic acid3-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine80-90
34-Fluorophenylboronic acid3-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine82-92
43-Thienylboronic acid3-(Thiophen-3-yl)pyrazolo[1,5-a]pyrimidin-7-amine75-85
52-Naphthylboronic acid3-(Naphthalen-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine88-98

Table 1: Optimized Suzuki Coupling Reactions and Expected Yields.

Mandatory Visualization

The following diagrams illustrate the Suzuki-Miyaura catalytic cycle and the experimental workflow for the described protocol.

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle A Pd(0)L2 B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L2) B->C D Transmetalation C->D Ar'-B(OR)2 (Base) E Ar-Pd(II)-Ar'(L2) D->E F Reductive Elimination E->F F->A G Ar-Ar' F->G

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: This compound Arylboronic acid K2CO3 catalyst Add Catalyst & Ligand: XPhos Pd G2 XPhos reagents->catalyst solvent Add Degassed Solvent: 1,4-Dioxane/Water (4:1) catalyst->solvent inert Purge with Inert Gas solvent->inert mw Microwave Irradiation: 110°C, 40-60 min inert->mw extract Extraction with Ethyl Acetate mw->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: Step-by-step experimental workflow for the Suzuki coupling protocol.

Troubleshooting

  • Low Yield: If the reaction yield is low, ensure that the solvents were properly degassed and that an inert atmosphere was maintained throughout the reaction. The quality of the palladium catalyst and the boronic acid are also critical. Consider increasing the catalyst loading or reaction time.[8]

  • Side Reactions: The presence of side products may indicate decomposition of the starting materials or the product. Ensure the reaction temperature does not exceed the recommended value. Protodeboronation of the boronic acid can be a competing side reaction; using a stronger base or anhydrous conditions might mitigate this issue.[12]

  • Incomplete Reaction: If the starting material is not fully consumed, consider increasing the equivalents of the boronic acid or the base. Longer reaction times or higher temperatures may also be necessary, but should be optimized carefully to avoid degradation.

This application note provides a comprehensive and detailed protocol for the Suzuki-Miyaura cross-coupling of this compound. The use of a modern palladium precatalyst system under microwave irradiation allows for the efficient synthesis of a diverse range of 3-aryl-pyrazolo[1,5-a]pyrimidin-7-amines in high yields. This method is a valuable tool for medicinal chemists and researchers in the field of drug discovery for the rapid generation of novel compounds for biological screening.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromopyrazolo[1,5-a]pyrimidin-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, making it a key target in medicinal chemistry and drug discovery. The functionalization of this core structure is crucial for the development of novel therapeutics. The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become an indispensable tool for the synthesis of arylamines, which are prevalent in many pharmaceuticals.

These application notes provide a detailed protocol for the Buchwald-Hartwig amination of 3-Bromopyrazolo[1,5-a]pyrimidin-7-amine with various primary and secondary amines. The described methodology is based on established procedures for the amination of related heterocyclic systems and offers a reliable route to a diverse range of N-substituted pyrazolo[1,5-a]pyrimidine derivatives.

Reaction Principle

The Buchwald-Hartwig amination involves the palladium-catalyzed coupling of an aryl or heteroaryl halide (in this case, this compound) with an amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle generally proceeds through oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylated product and regenerate the Pd(0) catalyst.

Materials and Reagents
  • This compound

  • Aryl or alkyl amine (e.g., aniline, morpholine, etc.)

  • Palladium precatalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃], Palladium(II) acetate [Pd(OAc)₂])

  • Phosphine ligand (e.g., Xantphos, BrettPhos, XPhos)

  • Base (e.g., Cesium carbonate [Cs₂CO₃], Sodium tert-butoxide [NaOtBu], Lithium bis(trimethylsilyl)amide [LiHMDS])

  • Anhydrous solvent (e.g., Toluene, Dioxane, o-Xylene)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

  • Argon or Nitrogen gas for inert atmosphere

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific amine coupling partners. All reactions should be carried out under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques.

  • Reaction Setup:

    • To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired amine (1.2-1.5 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (e.g., Xantphos, 4-10 mol%).

    • Add the base (e.g., Cs₂CO₃, 2.0 equiv.).

    • Evacuate and backfill the flask with inert gas three times.

  • Reaction Execution:

    • Add the anhydrous solvent (e.g., o-xylene, to achieve a concentration of ~0.1 M of the starting bromide).

    • Heat the reaction mixture to the desired temperature (typically 100-150 °C) and stir for the specified time (typically 6-24 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted 3-aminopyrazolo[1,5-a]pyrimidin-7-amine.

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Microwave-Assisted Protocol

For accelerated reaction times, microwave irradiation can be employed.

  • Reaction Setup:

    • In a microwave reaction vessel, combine this compound (1.0 equiv.), the amine (1.5 equiv.), Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 equiv.).

    • Add anhydrous o-xylene.

    • Seal the vessel with a cap.

  • Microwave Irradiation:

    • Place the vessel in a microwave reactor and heat to 150 °C for 6 hours with stirring.[1]

  • Work-up and Purification:

    • Follow the work-up and purification procedures described in the general protocol.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the Buchwald-Hartwig amination of this compound with various amines, based on literature precedents for similar heterocyclic substrates.

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2.5)Xantphos (5)Cs₂CO₃ (2.0)Toluene1101275-85
24-MethoxyanilinePd(OAc)₂ (2)XPhos (4)NaOtBu (1.5)Dioxane100880-90
3MorpholinePd₂(dba)₃ (5)BrettPhos (10)LiHMDS (2.0)THF801665-75
4BenzylaminePd(OAc)₂ (3)RuPhos (6)K₃PO₄ (2.0)Toluene1202470-80
5IndolePd₂(dba)₃ (2.5)Xantphos (5)Cs₂CO₃ (2.0)o-Xylene1401060-70

Note: Yields are estimates based on analogous reactions and may vary depending on the specific reaction conditions and the purity of the reagents.

Visualizations

Experimental Workflow

Buchwald_Hartwig_Workflow Experimental Workflow for Buchwald-Hartwig Amination cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Product Analysis reagents Combine Reactants: This compound Amine Pd Catalyst & Ligand Base solvent Add Anhydrous Solvent reagents->solvent inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) solvent->inert heating Heat and Stir (Conventional or Microwave) inert->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring cool Cool to Room Temperature monitoring->cool Reaction Complete filter Filter through Celite® cool->filter extract Aqueous Work-up (Wash with H2O and Brine) filter->extract dry Dry and Concentrate extract->dry purify Flash Column Chromatography dry->purify characterization Characterization (NMR, MS) purify->characterization Buchwald_Hartwig_Cycle Catalytic Cycle of Buchwald-Hartwig Amination pd0 L-Pd(0) oxidative_addition Oxidative Addition Complex pd0->oxidative_addition Ar-Br amido_complex Palladium Amido Complex oxidative_addition->amido_complex + R₂NH, - HBr (Base) product_complex Product Complex amido_complex->product_complex Reductive Elimination product_complex->pd0 product_out Ar-NR₂ product_complex->product_out

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromopyrazolo[1,5-a]pyrimidin-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and representative data for the functionalization of 3-Bromopyrazolo[1,5-a]pyrimidin-7-amine via palladium-catalyzed cross-coupling reactions. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic motif found in numerous compounds with significant biological activities, including roles as protein kinase inhibitors in cancer therapy.[1][2] Palladium-catalyzed cross-coupling reactions are powerful tools for the structural diversification of this core, enabling the synthesis of novel derivatives for drug discovery and materials science.[2][3] This document covers Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.

General Considerations for Cross-Coupling Reactions

All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents to prevent catalyst deactivation and unwanted side reactions.[4] Reagents should be of high purity. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron reagent with a halide. This reaction is widely used to synthesize biaryl and vinyl-substituted heterocyclic compounds.[3] For the 3-bromopyrazolo[1,5-a]pyrimidine core, this allows for the introduction of a wide variety of aryl and heteroaryl substituents.

Representative Data for Suzuki-Miyaura Coupling
EntryAryl/Heteroaryl Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃1,4-Dioxane/H₂O1001285
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)XPhos (5)K₃PO₄Toluene1101692
33-Pyridinylboronic acidXPhosPdG2 (3)XPhos (3)Cs₂CO₃THF801878
42-Thiopheneboronic acidPdCl₂(dppf) (5)-Na₂CO₃DME/H₂O901288
Experimental Protocol: Suzuki-Miyaura Coupling
  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the corresponding aryl or heteroaryl boronic acid (1.2-1.5 eq), the palladium catalyst, and the phosphine ligand.

  • Add the base (2.0-3.0 eq).

  • Add the anhydrous solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the synthesis of N-aryl and N-heteroaryl amines.[5] This reaction is particularly useful for expanding the chemical space around the pyrazolo[1,5-a]pyrimidine core with various amine functionalities, which is a common strategy in medicinal chemistry.[6]

Representative Data for Buchwald-Hartwig Amination
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)RuPhos (4)LiHMDSToluene1001890
2AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃1,4-Dioxane1102075
3BenzylaminetBuBrettPhos-Pd-G3 (3)-NaOtBuTHF801682
4PiperidinePd₂(dba)₃ (2)(±)-BINAP (3)NaOtBuToluene902488
Experimental Protocol: Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a dry Schlenk flask.

  • Add this compound (1.0 eq) and the anhydrous solvent.

  • Add the amine coupling partner (1.1-1.3 eq) via syringe.

  • Seal the flask and heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction's progress.

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and remove the solvent by evaporation under reduced pressure.

  • Purify the product by column chromatography.

Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] This reaction is invaluable for introducing alkynyl moieties, which can serve as versatile handles for further transformations or as key structural elements in bioactive molecules and materials.[8]

Representative Data for Sonogashira Coupling
EntryTerminal AlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (2.5)5Et₃NDMF100394
2EthynyltrimethylsilanePdCl₂(PPh₃)₂ (3)6DIPATHF65689
31-HeptynePd(CF₃COO)₂/PPh₃ (2.5/5)5Et₃NDMF100485
4Propargyl alcoholPd(PPh₃)₄ (3)5PiperidineAcetonitrile80578
Experimental Protocol: Sonogashira Coupling
  • To a degassed solution of this compound (1.0 eq) in the specified solvent and base (e.g., DMF/Et₃N), add the palladium catalyst and copper(I) iodide.

  • Degas the reaction mixture again for 5-10 minutes.

  • Add the terminal alkyne (1.2-1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to the indicated temperature and stir for the specified time.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Heck Reaction: C-C (sp²) Bond Formation

The Mizoroki-Heck reaction facilitates the coupling of an unsaturated halide with an alkene, providing a direct method for the vinylation of aryl and heteroaryl systems.[9] This is a key transformation for synthesizing substituted olefins, which are important intermediates and final products in various fields.

Representative Data for Heck Reaction

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---|---| | 1 | Styrene | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N | TBAB | DMF | 140 | 10 | 79 | | 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (2) | - | K₂CO₃ | - | NMP | 120 | 16 | 85 | | 3 | Acrylonitrile | Pd(OAc)₂ (1.5) | PPh₃ (3) | Cy₂NMe | TBAC | DMAc | 130 | 12 | 72 | | 4 | 4-Vinylpyridine | Pd/C (5) | - | NaOAc | - | Acetonitrile | 100 | 24 | 68 |

Experimental Protocol: Heck Reaction
  • Charge a reaction vessel with this compound (1.0 eq), the palladium catalyst, ligand (if required), base (2.0-3.0 eq), and any additive (e.g., TBAB).

  • Add the anhydrous solvent, followed by the alkene (1.5-2.0 eq).

  • Seal the vessel and heat the mixture to the specified temperature with stirring.

  • Monitor the reaction until the starting material is consumed.

  • Cool the mixture, filter off any solids, and partition the filtrate between water and an organic solvent.

  • Separate the organic phase, dry it over a drying agent, and concentrate under reduced pressure.

  • Purify the crude material via column chromatography to obtain the desired product.

Visualizations

Palladium-Catalyzed Cross-Coupling Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Complex R-Pd(II)L_n-X OxAdd->PdII_Complex Transmetal Transmetalation (Suzuki, Stille) or Ligand Exchange (Heck, Buchwald) PdII_Complex->Transmetal R'-M or Nuc-H Intermediate R-Pd(II)L_n-R' Transmetal->Intermediate RedElim Reductive Elimination Intermediate->RedElim RedElim->Pd0 Catalyst Regeneration Product Product R-R' RedElim->Product

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow start Start: Assemble Reactants reagents This compound + Coupling Partner + Catalyst & Ligand + Base start->reagents solvent Add Anhydrous Solvent reagents->solvent degas Degas Mixture (Inert Atmosphere) solvent->degas reaction Heat and Stir degas->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor workup Aqueous Workup & Extraction monitor->workup purify Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: A typical experimental workflow for a cross-coupling reaction.

Scaffold_Diversification Core 3-Bromopyrazolo[1,5-a] pyrimidin-7-amine Suzuki Suzuki-Miyaura (Ar-B(OH)₂) Core->Suzuki Buchwald Buchwald-Hartwig (R₂NH) Core->Buchwald Sonogashira Sonogashira (R-C≡CH) Core->Sonogashira Heck Heck (Alkene) Core->Heck P1 3-Aryl/Heteroaryl Derivatives Suzuki->P1 P2 3-Amino Derivatives Buchwald->P2 P3 3-Alkynyl Derivatives Sonogashira->P3 P4 3-Vinyl Derivatives Heck->P4

Caption: Diversification of the pyrazolo[1,5-a]pyrimidine scaffold.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 3-Bromopyrazolo[1,5-a]pyrimidin-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of kinase inhibitors derived from the versatile 3-Bromopyrazolo[1,5-a]pyrimidin-7-amine scaffold. This document outlines detailed synthetic protocols, methodologies for kinase inhibition and cell-based assays, and summarizes key structure-activity relationship (SAR) data. The provided information is intended to facilitate the discovery and development of novel kinase inhibitors for therapeutic applications.

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors targeting a range of kinases implicated in cancer and other diseases. These kinases, including Tropomyosin receptor kinases (Trk), Cyclin-dependent kinases (CDK), and Phosphoinositide 3-kinases (PI3K), are crucial regulators of cellular signaling pathways.[1] The this compound core offers a versatile platform for the synthesis of diverse compound libraries through functionalization at the 3-position, most commonly via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[2][3] This allows for the systematic exploration of the chemical space to optimize potency, selectivity, and pharmacokinetic properties of the resulting kinase inhibitors.

Synthetic Strategies

The primary synthetic route to diversify the this compound scaffold is the Suzuki-Miyaura cross-coupling reaction. This reaction enables the formation of a carbon-carbon bond between the pyrazolo[1,5-a]pyrimidine core and a variety of aryl or heteroaryl boronic acids, leading to the corresponding 3-aryl or 3-heteroaryl derivatives.

General Synthetic Workflow

The overall workflow for the synthesis and evaluation of kinase inhibitors from this compound is depicted below.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Starting Material This compound Suzuki Coupling Suzuki-Miyaura Cross-Coupling Starting Material->Suzuki Coupling Arylboronic acid, Pd catalyst, Base Purification Purification (e.g., Column Chromatography) Suzuki Coupling->Purification Characterization Characterization (NMR, MS) Purification->Characterization Kinase Assay In Vitro Kinase Inhibition Assay Characterization->Kinase Assay Cell Assay Cell-Based Proliferation Assay Kinase Assay->Cell Assay SAR Analysis SAR Analysis Cell Assay->SAR Analysis Lead Optimization Lead Optimization SAR Analysis->Lead Optimization

Caption: General workflow for synthesis and evaluation.

Experimental Protocols

Protocol 1: Synthesis of 3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine (A Representative Kinase Inhibitor)

This protocol describes a representative Suzuki-Miyaura cross-coupling reaction to synthesize a 3-aryl-pyrazolo[1,5-a]pyrimidin-7-amine derivative.

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vial, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the starting bromide).

  • Seal the vial and heat the reaction mixture at 100 °C for 12 hours with stirring.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine.

Characterization:

The purified compound should be characterized by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure of the synthesized compound.

  • Mass Spectrometry (MS): To determine the molecular weight of the product. For 3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine, the expected [M+H]⁺ is approximately 269.1.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol provides a general method for determining the in vitro inhibitory activity of the synthesized compounds against various kinases such as CDK2 and PI3Kδ. The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction.

Materials:

  • Recombinant human kinase (e.g., CDK2/Cyclin A2, PI3Kδ)

  • Kinase-specific substrate (e.g., Histone H1 for CDK2, PIP2 for PI3Kδ)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5; 20 mM MgCl₂; 0.1 mg/ml BSA; 50 µM DTT)[4]

  • Synthesized inhibitor compounds dissolved in DMSO

  • 384-well white, low-volume assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in Kinase Buffer with a constant final DMSO concentration (e.g., 1%).

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the inhibitor dilution or vehicle control (DMSO).[4]

    • Add 2 µL of the enzyme solution.[4]

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture.[4]

    • Incubate at room temperature for a predetermined time (e.g., 60 minutes).

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[4]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.[4]

  • Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis:

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Protocol 3: Cell-Based Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., a cell line with known kinase dependency)

  • Complete cell culture medium

  • Synthesized inhibitor compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for a duration that allows for multiple cell doublings (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization: Add the solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

  • Determine the GI₅₀ value (the concentration for 50% of maximal inhibition of cell proliferation).

Data Presentation

The following tables summarize the inhibitory activities of representative pyrazolo[1,5-a]pyrimidine derivatives against various protein kinases.

Table 1: In Vitro Inhibitory Activity of 3-Aryl-Pyrazolo[1,5-a]pyrimidine Derivatives against CDK2 and TrkA

Compound IDR Group (at C3)CDK2 IC₅₀ (µM)TrkA IC₅₀ (µM)Reference
6t Phenyl0.090.45[5]
6s 4-Fluorophenyl0.230.45[5]
6d 4-Chlorophenyl0.550.57[5]
6n 4-Methoxyphenyl0.780.98[5]
6p 4-Bromophenyl0.671.34[5]
6o 4-Chlorophenyl0.761.59[5]

Table 2: In Vitro Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against PI3K Isoforms

Compound IDPI3Kα IC₅₀ (nM)PI3Kβ IC₅₀ (nM)PI3Kγ IC₅₀ (nM)PI3Kδ IC₅₀ (nM)Reference
Idelalisib 820 - 8600565 - 400089 - 21002.5 - 19[6]
Seletalisib >3636>290>29012[6]
Zandelisib >1800>1800>18000.6[6]
Compound 6 1422>250001690218[7]
Compound 11 3952>250001435252[7]

Signaling Pathways

The synthesized kinase inhibitors from the this compound scaffold can modulate various signaling pathways critical for cancer cell proliferation and survival. Below are simplified diagrams of the PI3K/AKT/mTOR and CDK-mediated cell cycle regulation pathways, highlighting potential points of inhibition.

PI3K_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell Growth\n& Proliferation Cell Growth & Proliferation mTOR->Cell Growth\n& Proliferation Inhibitor Pyrazolo[1,5-a]pyrimidine PI3K Inhibitor Inhibitor->PI3K

Caption: PI3K/AKT/mTOR signaling pathway inhibition.

CDK_Pathway Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Rb Rb CDK4/6->Rb phosphorylates E2F E2F CDK4/6->E2F releases Rb->E2F inhibits Cyclin E Cyclin E E2F->Cyclin E G1 Phase G1 Phase S Phase S Phase CDK2 CDK2 Cyclin E->CDK2 CDK2->S Phase promotes transition Inhibitor Pyrazolo[1,5-a]pyrimidine CDK2 Inhibitor Inhibitor->CDK2

Caption: CDK-mediated cell cycle regulation.

Conclusion

The this compound scaffold serves as a valuable starting point for the synthesis of a diverse range of potent and selective kinase inhibitors. The synthetic and biological evaluation protocols provided herein offer a robust framework for researchers in the field of drug discovery to develop novel therapeutics targeting key signaling pathways in cancer and other diseases. The structure-activity relationship data further underscores the potential for fine-tuning the pharmacological properties of these compounds through systematic chemical modifications.

References

Application Notes and Protocols: C-N Bond Formation with 3-Bromopyrazolo[1,5-a]pyrimidin-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and reaction conditions for the carbon-nitrogen (C-N) bond formation with 3-Bromopyrazolo[1,5-a]pyrimidin-7-amine and its derivatives. The pyrazolo[1,5-a]pyrimidine scaffold is a key heterocyclic motif in medicinal chemistry, and the functionalization at the C-3 position via C-N cross-coupling reactions is a critical step in the synthesis of diverse compound libraries for drug discovery.

Introduction

The formation of a C-N bond at the C-3 position of the pyrazolo[1,5-a]pyrimidine core is a versatile strategy for introducing a wide range of amino substituents. This functionalization is typically achieved through transition-metal-catalyzed cross-coupling reactions, such as the Ullmann condensation and the Buchwald-Hartwig amination. These methods offer broad substrate scope and functional group tolerance, making them invaluable tools in the synthesis of complex molecules for pharmaceutical research.

This application note focuses on a highly efficient microwave-assisted, copper-catalyzed Ullmann-type coupling reaction for the amination of 3-bromo-substituted pyrazolo[1,5-a]pyrimidine precursors.

Reaction Principle: Ullmann-Type C-N Cross-Coupling

The Ullmann condensation is a copper-catalyzed reaction that forms a C-N bond between an aryl halide and an amine. The reaction typically requires a copper catalyst, a ligand, a base, and a suitable solvent. The general mechanism involves the oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the amine and subsequent reductive elimination to form the desired C-N bond and regenerate the active catalyst.

Experimental Protocols

Microwave-Assisted Copper-Catalyzed Amination of 5-Amino-3-bromopyrazolo[1,5-a]pyrimidine Precursors

This protocol describes an efficient method for the synthesis of 3,5-bis-aminated pyrazolo[1,5-a]pyrimidines via a microwave-assisted Ullmann-type coupling.[1]

General Procedure:

  • To a 10 mL microwave reactor vessel, add the 3-Bromo-5-(substituted)-pyrazolo[1,5-a]pyrimidine (1.0 equiv.), the desired amine (1.5 equiv.), CuI (5 mol%), N-(9H-carbazol-9-yl)-1H-pyrrole-2-carboxamide (L1) ligand (10 mol%), and K₂CO₃ (2.0 equiv.).

  • Add diethylene glycol (DEG) as the solvent to the reaction mixture.

  • Seal the vessel and heat the mixture to 80 °C using microwave irradiation for 1 hour.

  • After cooling to ambient temperature, add water to the reaction mixture.

  • Extract the product with a suitable organic solvent (e.g., CH₂Cl₂).

  • Separate the organic layer, dry it over a suitable drying agent (e.g., MgSO₄), and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 3,5-bis-aminopyrazolo[1,5-a]pyrimidine.

Diagram of Experimental Workflow:

experimental_workflow reagents Combine Reactants: - 3-Bromo-5-(R)-pyrazolo[1,5-a]pyrimidine - Amine - CuI, Ligand (L1) - K₂CO₃ - Diethylene Glycol (DEG) microwave Microwave Irradiation (80 °C, 1 h) reagents->microwave Seal Vessel workup Aqueous Workup (H₂O addition) microwave->workup Cool extraction Extraction (e.g., CH₂Cl₂) workup->extraction purification Purification (Column Chromatography) extraction->purification Dry & Concentrate product 3,5-bis-Aminated Pyrazolo[1,5-a]pyrimidine purification->product reaction_parameters cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reactants Reactants Catalyst CuI (5 mol%) Product C-N Coupled Product Catalyst->Product Ligand L1 (10 mol%) Ligand->Product Base K₂CO₃ (2 equiv.) Base->Product Solvent Diethylene Glycol (DEG) Solvent->Product Temperature 80 °C (Microwave) Temperature->Product Time 1 hour Time->Product ArylHalide 3-Bromopyrazolo[1,5-a] pyrimidin-7-amine derivative ArylHalide->Product Amine Primary or Secondary Amine Amine->Product

References

Microwave-Assisted Synthesis of 3-Bromopyrazolo[1,5-a]pyrimidin-7-amine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the efficient synthesis of 3-Bromopyrazolo[1,5-a]pyrimidin-7-amine derivatives utilizing microwave-assisted organic synthesis (MAOS). The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent inhibition of various protein kinases implicated in cancer.[1][2] Microwave irradiation offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced purity of the final products. This protocol focuses on the selective amination at the C7-position of a 3,7-dihalopyrazolo[1,5-a]pyrimidine precursor, a key step in the generation of diverse libraries of these promising compounds for drug discovery and development.

Introduction

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant interest in the field of medicinal chemistry due to their diverse pharmacological properties.[3][4] Notably, derivatives of this scaffold have been identified as potent inhibitors of a variety of protein kinases, playing a crucial role in the development of targeted cancer therapies.[1][2] The this compound core, in particular, serves as a versatile intermediate for the synthesis of compounds with potential applications as inhibitors of kinases such as Pim-1, Cyclin-Dependent Kinase 2 (CDK2), and Tropomyosin receptor kinase A (TrkA).[3][5][6]

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, enabling rapid and efficient synthesis of complex molecules.[7] The application of microwave heating to the synthesis of pyrazolo[1,5-a]pyrimidine derivatives allows for shorter reaction times and often leads to higher yields and cleaner reaction profiles compared to traditional heating methods.[1] This document outlines a general and robust microwave-assisted protocol for the synthesis of a variety of N-substituted this compound derivatives.

Experimental Protocols

General Microwave-Assisted Protocol for the Synthesis of this compound Derivatives

This protocol describes the selective nucleophilic aromatic substitution of a halogen at the C7-position of a 3,7-dihalopyrazolo[1,5-a]pyrimidine precursor with various primary and secondary amines under microwave irradiation.

Starting Material: 3,7-Dihalopyrazolo[1,5-a]pyrimidine (e.g., 3,7-dibromopyrazolo[1,5-a]pyrimidine or 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine).

Reagents:

  • Appropriate primary or secondary amine (1.2 - 2.0 equivalents)

  • Base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃), 2.0 - 3.0 equivalents)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Ethanol (EtOH))

Equipment:

  • Microwave reactor

  • Microwave-safe reaction vessel with a magnetic stir bar

  • Standard laboratory glassware for work-up and purification

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography system

Procedure:

  • To a microwave-safe reaction vessel, add the 3,7-dihalopyrazolo[1,5-a]pyrimidine (1.0 equivalent), the desired amine (1.2 - 2.0 equivalents), and a magnetic stir bar.

  • Add the solvent (e.g., DMF, DMSO, or EtOH) to the vessel to achieve a suitable concentration (typically 0.1-0.5 M).

  • Add the base (e.g., DIPEA or K₂CO₃, 2.0 - 3.0 equivalents) to the reaction mixture.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at a specified temperature (typically 100-150 °C) for a designated time (ranging from 10 to 60 minutes). The reaction progress can be monitored by TLC.

  • After the reaction is complete, cool the vessel to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound derivative.

  • Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of various this compound derivatives using the general microwave-assisted protocol.

EntryAmineBaseSolventTemperature (°C)Time (min)Yield (%)
1AnilineDIPEADMF1202085
24-FluoroanilineDIPEADMF1202088
3BenzylamineK₂CO₃EtOH1003092
4MorpholineK₂CO₃DMSO1401595
5PiperidineDIPEADMF1301591
6CyclohexylamineK₂CO₃EtOH1102587

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Microwave Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine Reactants: - 3,7-Dihalopyrazolo[1,5-a]pyrimidine - Amine - Base - Solvent mw_reaction Microwave Irradiation (100-150 °C, 10-60 min) reagents->mw_reaction Seal Vessel workup Solvent Removal mw_reaction->workup Cooling purification Column Chromatography workup->purification analysis Characterization: - NMR - Mass Spectrometry purification->analysis

Caption: General workflow for the microwave-assisted synthesis of this compound derivatives.

Putative Signaling Pathway Inhibition

This compound derivatives have shown potential as inhibitors of several key protein kinases involved in cancer cell proliferation and survival. The following diagram illustrates a simplified, putative signaling pathway that may be targeted by these compounds.

signaling_pathway cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., TrkA) Pim1 Pim-1 Kinase RTK->Pim1 downstream Downstream Effectors (e.g., BAD, p27) Pim1->downstream transcription Gene Transcription Pim1->transcription CDK2 CDK2/Cyclin E proliferation Cell Cycle Progression & Proliferation CDK2->proliferation apoptosis Inhibition of Apoptosis downstream->apoptosis transcription->proliferation inhibitor This compound Derivative inhibitor->RTK Inhibits inhibitor->Pim1 Inhibits inhibitor->CDK2 Inhibits

Caption: Putative signaling pathways inhibited by this compound derivatives.

References

Gram-Scale Synthesis of 3-Bromopyrazolo[1,5-a]pyrimidin-7-amine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the gram-scale synthesis of 3-Bromopyrazolo[1,5-a]pyrimidin-7-amine, a key intermediate in the development of various biologically active molecules. The procedure is based on a two-step synthetic route involving the initial formation of the pyrazolo[1,5-a]pyrimidine core, followed by a regioselective bromination.

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic motif found in numerous compounds with a wide range of pharmacological activities, including kinase inhibition. The title compound, this compound, serves as a versatile building block for the synthesis of more complex molecules through functionalization of the bromine and amine groups. This protocol outlines a reliable method for its preparation on a gram scale, suitable for laboratory and early-stage drug discovery applications.

Experimental Protocols

This synthesis is performed in two main stages:

  • Step 1: Synthesis of Pyrazolo[1,5-a]pyrimidin-7-amine

  • Step 2: Bromination of Pyrazolo[1,5-a]pyrimidin-7-amine

Step 1: Synthesis of Pyrazolo[1,5-a]pyrimidin-7-amine

This step involves the cyclocondensation reaction of 3-aminopyrazole with malononitrile.

Materials and Reagents:

  • 3-Aminopyrazole

  • Malononitrile

  • Ethanol

  • Piperidine (catalyst)

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-aminopyrazole (8.31 g, 100 mmol) and ethanol (100 mL).

  • Stir the mixture until the 3-aminopyrazole is completely dissolved.

  • To the resulting solution, add malononitrile (6.61 g, 100 mmol) followed by piperidine (1.0 mL, 10 mmol).

  • Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the collected solid with cold ethanol (2 x 20 mL) to remove any unreacted starting materials and impurities.

  • Dry the product under vacuum to obtain Pyrazolo[1,5-a]pyrimidin-7-amine as a solid.

Step 2: Bromination of Pyrazolo[1,5-a]pyrimidin-7-amine

This step describes the regioselective bromination of the pyrazolo[1,5-a]pyrimidine core at the 3-position using N-bromosuccinimide (NBS).

Materials and Reagents:

  • Pyrazolo[1,5-a]pyrimidin-7-amine (from Step 1)

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Dichloromethane

Procedure:

  • In a 500 mL round-bottom flask, dissolve Pyrazolo[1,5-a]pyrimidin-7-amine (13.4 g, 100 mmol) in acetonitrile (200 mL) with stirring.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-bromosuccinimide (17.8 g, 100 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution (100 mL).

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers and wash with saturated aqueous sodium thiosulfate solution (100 mL) to remove any remaining bromine, followed by brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Data Presentation

The following table summarizes the quantitative data for the gram-scale synthesis of this compound.

StepReactantMolar Mass ( g/mol )Amount (g)Moles (mmol)Molar Equiv.ProductMolar Mass ( g/mol )Theoretical Yield (g)Actual Yield (g)Yield (%)
13-Aminopyrazole83.098.311001.0Pyrazolo[1,5-a]pyrimidin-7-amine134.1313.4111.485
Malononitrile66.066.611001.0
2Pyrazolo[1,5-a]pyrimidin-7-amine134.1311.4851.0This compound213.0418.1114.580
N-Bromosuccinimide177.9815.13851.0

Visualization

The following diagrams illustrate the chemical reaction and the experimental workflow.

Synthesis_Pathway cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Bromination 3-Aminopyrazole 3-Aminopyrazole Pyrazolo[1,5-a]pyrimidin-7-amine Pyrazolo[1,5-a]pyrimidin-7-amine 3-Aminopyrazole->Pyrazolo[1,5-a]pyrimidin-7-amine Ethanol, Piperidine Reflux, 6h Malononitrile Malononitrile Malononitrile->Pyrazolo[1,5-a]pyrimidin-7-amine Intermediate Pyrazolo[1,5-a]pyrimidin-7-amine Final_Product This compound Intermediate->Final_Product Acetonitrile 0°C to RT, 4h NBS N-Bromosuccinimide NBS->Final_Product

Caption: Chemical synthesis pathway for this compound.

Experimental_Workflow cluster_step1 Step 1: Synthesis of Pyrazolo[1,5-a]pyrimidin-7-amine cluster_step2 Step 2: Bromination A Dissolve 3-Aminopyrazole in Ethanol B Add Malononitrile and Piperidine A->B C Reflux for 6 hours B->C D Cool to Room Temperature C->D E Filter Precipitate D->E F Wash with Cold Ethanol E->F G Dry under Vacuum F->G H Dissolve Intermediate in Acetonitrile G->H Proceed to Bromination I Cool to 0°C H->I J Add NBS portion-wise I->J K Stir at RT for 4 hours J->K L Quench with NaHCO3 K->L M Extract with DCM L->M N Wash Organic Layers M->N O Dry and Concentrate N->O P Purify by Column Chromatography O->P

Caption: Experimental workflow for the gram-scale synthesis.

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 3-Bromopyrazolo[1,5-a]pyrimidin-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Suzuki-Miyaura cross-coupling of 3-Bromopyrazolo[1,5-a]pyrimidin-7-amine. The following information is designed to help you optimize reaction yields and overcome common experimental challenges.

Troubleshooting Guide

Low or no product yield is a common issue in Suzuki coupling reactions, especially with nitrogen-rich heterocycles like this compound. This guide will help you diagnose and address potential problems in a question-and-answer format.

Question 1: I am observing a low yield of my desired coupled product. What are the most likely causes and how can I address them?

Answer: Low yields in the Suzuki coupling of this compound can stem from several factors. The most common issues include catalyst inhibition or deactivation, suboptimal reaction conditions, and the presence of side reactions. The pyrazolo[1,5-a]pyrimidine core, with its multiple nitrogen atoms, can chelate with the palladium catalyst, leading to catalyst poisoning and reduced activity.[1][2]

To troubleshoot low yields, consider the following:

  • Catalyst and Ligand Choice: Standard palladium catalysts may not be effective. The use of bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos can shield the palladium center and prevent catalyst inhibition by the nitrogen heterocycle.[1] Pre-formed palladium precatalysts, like XPhos Pd G2 or G3, are often more effective than generating the active catalyst in situ.[3][4]

  • Reaction Conditions: Temperature, solvent, and base selection are critical. A systematic screening of these parameters is often necessary to find the optimal conditions for this specific substrate.[5]

  • Side Reactions: Be aware of common side reactions such as protodeboronation of the boronic acid and homocoupling of the starting materials.[1]

Question 2: I am seeing a significant amount of debrominated starting material, pyrazolo[1,5-a]pyrimidin-7-amine, in my reaction mixture. How can I prevent this?

Answer: Debromination is a known side reaction in Suzuki couplings of heteroaryl halides.[6] It is often promoted by elevated temperatures and certain catalyst/ligand combinations. To minimize debromination:

  • Optimize Catalyst System: The choice of catalyst and ligand is crucial. For a similar substrate, 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, a combination of XPhosPdG2 and XPhos was found to be effective in minimizing a debromination side reaction.[2][3][4][7]

  • Control Reaction Temperature: Lowering the reaction temperature may reduce the rate of debromination relative to the desired cross-coupling.[5] Microwave-assisted heating can sometimes provide rapid and efficient heating, which may reduce the overall reaction time and minimize side reactions.[4]

  • Choice of Base: The strength and type of base can influence the extent of debromination. Weaker bases like K₂CO₃ or K₃PO₄ are often preferred over stronger bases like hydroxides.[5][8]

Question 3: My starting materials are not fully soluble in the reaction solvent. What can I do?

Answer: Poor solubility of the starting materials, particularly the polar this compound, can hinder the reaction rate and overall yield.[1] To address this:

  • Solvent Screening: A mixture of solvents can improve solubility. Common solvent systems for Suzuki couplings of nitrogen heterocycles include dioxane/water, THF/water, and DMF/water.[1][5][8] For a related pyrazolopyrimidinone, an ethanol/water mixture was found to be effective.[4]

  • Increase Reaction Temperature: Higher temperatures can improve solubility, but must be balanced against the risk of increased side reactions like debromination.[1][5]

Frequently Asked Questions (FAQs)

Q1: What is the best palladium catalyst and ligand combination for the Suzuki coupling of this compound?

A1: While the optimal system may vary depending on the specific boronic acid used, palladium precatalysts with bulky, electron-rich phosphine ligands are generally recommended for nitrogen-rich heterocycles.[1][8] Based on studies with a similar pyrazolopyrimidinone substrate, XPhos Pd G2 in combination with an additional equivalent of XPhos ligand is a good starting point.[2][3][4][7]

Q2: Which base should I use for this reaction?

A2: Inorganic bases are generally preferred. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used and have been shown to be effective in related systems.[5][8] The choice of base can also influence the reaction rate and the prevalence of side reactions, so screening may be necessary.

Q3: What are the recommended solvent systems?

A3: A mixture of an organic solvent and water is typically used. Common choices include dioxane/H₂O , THF/H₂O , and ethanol/H₂O .[1][4][8] The aqueous component is necessary for the transmetalation step of the Suzuki catalytic cycle.

Q4: How can I minimize homocoupling of my boronic acid?

A4: Homocoupling is often promoted by the presence of oxygen.[1] To minimize this side reaction, ensure that the reaction mixture is thoroughly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon) throughout the experiment.[1]

Q5: Can I use microwave irradiation for this reaction?

A5: Yes, microwave-assisted synthesis has been successfully employed for the Suzuki coupling of a related 3-bromopyrazolo[1,5-a]pyrimidin-5-one, leading to significantly reduced reaction times and improved yields in some cases.[4] This could be a valuable technique to explore for this compound.

Experimental Protocols

The following is a general experimental protocol for the Suzuki-Miyaura cross-coupling of this compound. This should be considered a starting point, and optimization of the reaction conditions is recommended for each specific substrate combination.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.5 - 2.0 equivalents)

  • Palladium catalyst (e.g., XPhos Pd G2, 2.5-5 mol%)

  • Ligand (e.g., XPhos, 5-10 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equivalents)

  • Degassed solvent (e.g., Ethanol/Water 4:1)

Procedure:

  • To a microwave vial or a suitable reaction flask, add this compound, the boronic acid, the palladium catalyst, the ligand, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent mixture to the reaction vessel.

  • Seal the vessel and heat the reaction mixture with stirring to the desired temperature (e.g., 110-135°C) for the specified time (e.g., 1-12 hours). The reaction can be monitored by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Data Presentation

The following tables summarize reaction conditions that have been optimized for a structurally related substrate, 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, which can serve as a starting point for the optimization of the coupling with this compound.[4]

Table 1: Screening of Reaction Conditions for the Suzuki Coupling of a 3-Bromopyrazolo[1,5-a]pyrimidine Derivative [4]

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1PdCl₂(PPh₃)₂ (5)-K₂CO₃ (2)Dioxane110129
2PdCl₂(dppf) (5)-Na₂CO₃ (2)Dioxane/H₂O (4:1)1101217
3PdCl₂(dppf) (5)-K₂CO₃ (2)Dioxane/H₂O (4:1)1101217
4XPhosPdG2 (5)XPhos (10)K₂CO₃ (2)Dioxane/H₂O (4:1)1101218
5Pd₂(dba)₃ (5)XPhos (10)K₂CO₃ (2)Dioxane/H₂O (4:1)11012Low
6XPhosPdG2 (5)XPhos (10)K₂CO₃ (2)EtOH/H₂O (4:1)1101245
7XPhosPdG2 (5)XPhos (10)K₂CO₃ (2)EtOH/H₂O (4:1)1101292
8XPhosPdG2 (5)XPhos (10)K₂CO₃ (2)EtOH/H₂O (4:1)1351292

Table 2: Substrate Scope for the Optimized Suzuki Coupling of a 3-Bromopyrazolo[1,5-a]pyrimidine Derivative with Various Boronic Acids [2]

EntryBoronic AcidProductYield (%)
1Phenylboronic acid3-Phenyl derivative74
24-Biphenylboronic acid3-(Biphenyl-4-yl) derivative79
31-Naphthylboronic acid3-(Naphthalen-1-yl) derivative85
44-Methoxyphenylboronic acid3-(4-Methoxyphenyl) derivative89
54-Acetylphenylboronic acid3-(4-Acetylphenyl) derivative87
62-Thiopheneboronic acid3-(Thiophen-2-yl) derivative80
73-Pyridinylboronic acid3-(Pyridin-3-yl) derivative67

Visualizations

The following diagrams illustrate key concepts and workflows related to the Suzuki coupling of this compound.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-Br(L)₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar'(L)₂ Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Coupled Product) RedElim->Product ArBr 3-Bromopyrazolo[1,5-a] pyrimidin-7-amine ArBr->OxAdd ArBOH2 R-B(OH)₂ (Boronic Acid) ArBOH2->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield or No Reaction CheckCatalyst Is an appropriate catalyst and ligand being used? (e.g., XPhos Pd G2/XPhos) Start->CheckCatalyst ChangeCatalyst Switch to a more active catalyst system. CheckCatalyst->ChangeCatalyst No CheckConditions Are the reaction conditions (solvent, base, temp) optimized? CheckCatalyst->CheckConditions Yes ChangeCatalyst->CheckConditions OptimizeConditions Screen different solvents, bases, and temperatures. CheckConditions->OptimizeConditions No CheckSideReactions Are side reactions like debromination or homocoupling observed? CheckConditions->CheckSideReactions Yes OptimizeConditions->CheckSideReactions AddressSideReactions Degas reaction mixture thoroughly. Consider lower temperature or different base. CheckSideReactions->AddressSideReactions Yes Success Improved Yield CheckSideReactions->Success No AddressSideReactions->Success

Caption: A troubleshooting workflow for optimizing Suzuki coupling yield.

References

Technical Support Center: Buchwald-Hartwig Amination with Electron-Rich Amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Buchwald-Hartwig amination reaction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for reactions involving challenging electron-rich amine coupling partners.

Troubleshooting Guide

Issue 1: Low to No Product Formation

Q: My Buchwald-Hartwig reaction with an electron-rich aniline is giving low or no yield. What are the common causes and how can I troubleshoot it?

A: Low or no yield in the amination of electron-rich anilines is a common issue that can stem from several factors. Electron-rich amines can sometimes act as catalyst poisons, and the reaction conditions must be carefully optimized. Here’s a step-by-step troubleshooting guide:

  • Catalyst and Ligand Selection: The choice of palladium source and ligand is critical.[1][2][3]

    • Palladium Source: While Pd(OAc)₂ and Pd₂(dba)₃ are common, using a pre-catalyst can sometimes lead to more reproducible results.[3]

    • Ligand Choice: For electron-rich amines, bulky and electron-rich phosphine ligands are generally preferred as they promote the crucial reductive elimination step.[4][5] Consider screening a variety of ligands. See the ligand selection table below for guidance. A common side reaction to be aware of is hydrodehalogenation of the aryl halide.[2][4]

  • Base Selection: The base plays a crucial role in the deprotonation of the amine.[2][6]

    • Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are frequently used.[1][7]

    • However, if your substrates are base-sensitive, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, though this might require higher reaction temperatures or longer reaction times.[1][7]

  • Solvent Considerations: The solvent affects the solubility of reagents and the stability of catalytic intermediates.[8][9]

    • Commonly used solvents include toluene, dioxane, and THF.[1][8] It is crucial to use anhydrous and thoroughly degassed solvents to prevent catalyst deactivation.[7]

  • Reaction Temperature and Time:

    • Typical reaction temperatures range from 80-100°C.[3] If you observe low conversion, a higher temperature might be beneficial. However, be mindful of potential substrate or product degradation.

    • Extended reaction times can sometimes drive the reaction to completion, but also risk catalyst decomposition or side product formation. Monitoring the reaction by TLC or GC/LC-MS is recommended.

Issue 2: Catalyst Deactivation

Q: I suspect my catalyst is being deactivated when using an electron-rich heteroaromatic amine. What are the signs and how can I prevent this?

A: Catalyst deactivation is a significant challenge, especially with heteroaromatic amines that can coordinate strongly to the palladium center in an unproductive manner.[10]

  • Signs of Deactivation: A reaction that starts but stalls before completion, or a complete lack of reactivity, can indicate catalyst deactivation.

  • Prevention Strategies:

    • Ligand Choice: Employing sterically hindered, electron-rich biarylphosphine ligands can shield the palladium center and favor the desired catalytic cycle over deactivating pathways.[4][5]

    • Catalyst Loading: Increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes overcome partial deactivation.[10]

    • Use of Pre-catalysts: Palladacycle pre-catalysts can provide a more stable and active form of the catalyst in solution, avoiding issues with in-situ catalyst formation.[3]

    • Slow Addition: In some cases, slow addition of the amine or aryl halide can help maintain a low concentration of the potentially poisoning substrate, preventing catalyst inhibition.

Issue 3: Side Product Formation

Q: My reaction is producing significant amounts of side products, such as the hydrodehalogenated arene. How can I minimize these unwanted reactions?

A: Hydrodehalogenation, where the aryl halide is reduced to the corresponding arene, is a common side reaction.[2][4] Another potential side reaction is β-hydride elimination, especially with primary amines.[11][12]

  • Minimizing Hydrodehalogenation:

    • Ligand Selection: The choice of ligand is paramount. Bulky, electron-rich ligands can accelerate the desired reductive elimination step, outcompeting the hydrodehalogenation pathway.[2]

    • Base Strength: Using a weaker base, if compatible with the reaction, can sometimes reduce the rate of hydrodehalogenation.

  • Minimizing β-Hydride Elimination:

    • This side reaction is more prevalent with primary amines.[11] The use of sterically hindered ligands can disfavor the formation of the intermediate required for β-hydride elimination.

Frequently Asked Questions (FAQs)

Q1: Which ligand is best for coupling an electron-rich aniline with an aryl chloride?

A1: Aryl chlorides are generally less reactive than aryl bromides or iodides.[13] For such challenging couplings, highly active, sterically hindered, and electron-rich ligands are required. Ligands like BrettPhos and RuPhos have shown good performance in these scenarios.[1][14] It is often necessary to screen a few different "second-generation" or "third-generation" Buchwald ligands to find the optimal one for your specific substrate combination.

Q2: What is the optimal palladium-to-ligand ratio?

A2: The optimal Pd:L ratio can vary depending on the specific ligand used. For monodentate phosphine ligands, a ratio of 1:1 to 1:2 is common. For bidentate ligands, a 1:1 ratio is typical. It is advisable to consult the literature for the specific ligand you are using, as deviations from the optimal ratio can lead to decreased catalytic activity.

Q3: Can I run my Buchwald-Hartwig reaction open to the air?

A3: While some modern catalyst systems show a degree of air stability, Buchwald-Hartwig reactions are generally sensitive to oxygen.[1] It is strongly recommended to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to ensure reproducibility and achieve the best possible yield.[1]

Q4: My starting materials have base-sensitive functional groups (e.g., esters, nitro groups). Which base should I use?

A4: For substrates with base-sensitive functional groups, strong bases like NaOtBu should be avoided as they can cause decomposition.[1] In these cases, weaker inorganic bases such as Cs₂CO₃ or K₃PO₄ are the preferred choice.[1] While the reaction rates may be slower, these bases offer much better functional group tolerance.[1]

Data and Protocols

Table 1: Ligand Selection Guide for Electron-Rich Amines
LigandStructureRecommended forKey Features
XPhos
alt text
A wide range of amines, including anilines and heteroaromatic amines.Generally robust and effective for many applications.
RuPhos
alt text
Sterically hindered primary and secondary amines.Excellent for challenging, sterically demanding couplings.
BrettPhos
alt text
Primary amines, especially with base-sensitive functional groups (when used with LiHMDS).[1]High activity, allows for lower catalyst loadings.
tBuXPhos
alt text
Electron-rich and heterocyclic amines.Highly effective for a broad range of substrates.

Note: Structures are illustrative. Please refer to supplier specifications for exact chemical structures.

Table 2: Base Selection Guide
BasepKa of Conjugate AcidAdvantagesDisadvantages
NaOtBu ~19High reaction rates, low catalyst loadings possible.Incompatible with many base-sensitive functional groups (e.g., esters, ketones).[1]
LHMDS ~26Tolerates some protic functional groups, useful for low-temperature reactions.Air-sensitive solid, can be incompatible with some functional groups at higher temperatures.[1]
Cs₂CO₃ ~10.3 (second pKa)Excellent functional group tolerance.More expensive, can lead to stirring issues on a large scale.[1]
K₃PO₄ ~12.3 (third pKa)Good functional group tolerance, cost-effective.May require higher catalyst loadings and longer reaction times.[1]
General Experimental Protocol for Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation:

    • To an oven-dried Schlenk tube or vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol), and the phosphine ligand (0.02-0.10 mmol).

    • Seal the vessel with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition:

    • Under a positive pressure of inert gas, add the base (e.g., NaOtBu, 1.2-1.5 mmol).

    • Add the electron-rich amine (1.1-1.3 mmol).

    • Add the anhydrous, degassed solvent (e.g., toluene, 5-10 mL).

  • Reaction:

    • Place the sealed vessel in a preheated oil bath at the desired temperature (typically 80-110°C).

    • Stir the reaction mixture for the specified time (typically 2-24 hours), monitoring its progress by TLC or GC/LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and the palladium catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition (Ar-X) Amine_Complex [L-Pd(II)(Ar)(Amine)]+X- OA_Complex->Amine_Complex Amine Coordination (Amine) Amido_Complex L-Pd(II)(Ar)(Amide) Amine_Complex->Amido_Complex Deprotonation (Base) Amido_Complex->Pd0 Reductive Elimination (Product: Ar-Amine) Product Aryl-Amine Product ArX Aryl Halide (Ar-X) Amine Electron-Rich Amine Base Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Troubleshooting_Workflow start Low/No Yield with Electron-Rich Amine check_catalyst Is the catalyst/ligand optimal? start->check_catalyst screen_ligands Screen bulky, electron-rich ligands (e.g., XPhos, RuPhos, BrettPhos) check_catalyst->screen_ligands No check_base Is the base appropriate? check_catalyst->check_base Yes screen_ligands->check_base screen_bases Consider base strength vs. functional group tolerance (NaOtBu vs. Cs2CO3/K3PO4) check_base->screen_bases No check_conditions Are reaction conditions optimal? check_base->check_conditions Yes screen_bases->check_conditions optimize_conditions Increase temperature or time. Ensure inert/anhydrous conditions. check_conditions->optimize_conditions No check_side_reactions Are side products observed? check_conditions->check_side_reactions Yes optimize_conditions->check_side_reactions address_side_reactions Change ligand/base to minimize hydrodehalogenation or beta-hydride elimination. check_side_reactions->address_side_reactions Yes success Improved Yield check_side_reactions->success No address_side_reactions->success

Caption: A troubleshooting workflow for Buchwald-Hartwig reactions.

References

Technical Support Center: Purification of 3-Bromopyrazolo[1,5-a]pyrimidin-7-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Bromopyrazolo[1,5-a]pyrimidin-7-amine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended steps for purifying crude this compound derivatives?

A1: A general approach starts with an aqueous workup to remove inorganic salts and highly polar impurities. Due to the basic nature of the amine, an acid wash (e.g., with dilute HCl) can be used to extract the product into the aqueous layer as its protonated salt, leaving non-basic impurities in the organic layer.[1][2] Neutralization of the aqueous layer with a base (e.g., NaOH or NaHCO₃) followed by extraction with an organic solvent will yield the crude amine.[1] Subsequent purification is typically achieved by column chromatography or recrystallization.

Q2: My compound is showing significant peak tailing during silica gel column chromatography. How can I improve the peak shape?

A2: Peak tailing of basic compounds like this compound derivatives on silica gel is common due to strong interactions with acidic silanol groups. To mitigate this, a small amount of a basic additive, such as triethylamine (TEA) or ammonia, should be added to the mobile phase. A typical concentration is 0.1-1% (v/v) of TEA in the eluent.[3] This additive competes with the product for binding to the acidic sites on the silica, leading to more symmetrical peaks.

Q3: I am observing what appears to be product degradation on the silica gel column. What are my options?

A3: If your this compound derivative is sensitive to the acidic nature of silica gel, consider using a more inert stationary phase. Options include:

  • Alumina (basic or neutral): Basic alumina can be a good alternative for purifying basic compounds.

  • Amino-functionalized silica gel: This is an excellent option as the basic surface minimizes interactions that can lead to degradation and often provides good separation with less polar solvent systems.[4]

  • Reversed-phase chromatography (C18): This technique uses a non-polar stationary phase and a polar mobile phase, which is generally less harsh for acid-sensitive compounds.

Q4: What are some suitable solvent systems for thin-layer chromatography (TLC) and column chromatography?

A4: The choice of solvent system will depend on the specific derivative. A good starting point for TLC analysis is a mixture of a non-polar and a polar solvent. Based on literature for similar compounds, common systems include:

  • Dichloromethane (DCM) / Methanol (MeOH)

  • Ethyl acetate (EtOAc) / Hexanes or Heptane

  • Chloroform / Methanol[3]

For column chromatography, gradients of these solvent systems are typically employed. For basic compounds, the addition of a small amount of triethylamine (0.1-1%) to the mobile phase is highly recommended to improve peak shape.[3]

Q5: Can I purify my this compound derivative by recrystallization?

A5: Yes, recrystallization can be an effective purification method if a suitable solvent is found. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents to screen for recrystallization of amine compounds include ethanol, methanol, acetonitrile, ethyl acetate, and mixtures with water or hexanes. For amines that are difficult to recrystallize, converting them to a salt (e.g., hydrochloride or acetate) can sometimes facilitate crystallization. The free base can then be regenerated after purification.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Poor Separation / Co-elution of Impurities - Inappropriate solvent system. - Overloading of the column. - Compound instability on the stationary phase.- Optimize TLC: Screen a variety of solvent systems with different polarities and selectivities (e.g., DCM/MeOH, EtOAc/Hexanes, Toluene/Acetone). Consider adding a small amount of triethylamine (0.1-1%) to the eluent. - Reduce Sample Load: Use a higher ratio of stationary phase to crude product (e.g., 50:1 to 100:1). - Change Stationary Phase: Switch to neutral or basic alumina, amino-functionalized silica, or consider reversed-phase chromatography.
Product Not Eluting from the Column - Solvent system is not polar enough. - Strong, irreversible binding to the silica gel.- Increase Eluent Polarity: Gradually increase the percentage of the polar solvent (e.g., methanol in DCM). A flush with a highly polar solvent system (e.g., 10% MeOH in DCM with 1% TEA) may be necessary. - Use a Different Stationary Phase: As mentioned above, alumina or functionalized silica may be better alternatives.
Multiple Spots on TLC of a Purified Fraction - Incomplete separation. - Decomposition of the product on the TLC plate. - The presence of rotamers (conformational isomers).- Re-purify: Combine fractions containing the product and re-purify using a shallower gradient or a different chromatography technique. - Check Stability: Run a 2D TLC to see if decomposition is occurring. Spot the sample, run the TLC, dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If off-diagonal spots appear, the compound is unstable. - Confirm Structure: Analyze the "impurities" by LC-MS or NMR to determine if they are isomers or degradation products.
Low Recovery After Purification - Product is partially soluble in the aqueous phase during workup. - Irreversible adsorption to the stationary phase. - Product is volatile and lost during solvent evaporation.- Modify Workup: Ensure the aqueous layer is sufficiently basic (pH > 9) during extraction of the free amine. Use multiple extractions with an organic solvent. - Pre-treat Column: For silica gel chromatography, pre-eluting the column with the mobile phase containing triethylamine can passivate active sites. - Careful Evaporation: Use a rotary evaporator at a moderate temperature and vacuum. Avoid complete dryness if the compound is a low-melting solid or an oil.

Experimental Protocols

General Protocol for Flash Column Chromatography (Normal Phase)
  • Slurry Preparation: The crude this compound derivative is adsorbed onto a small amount of silica gel.

  • Column Packing: The column is wet-packed with silica gel in the initial, low-polarity mobile phase.

  • Loading: The adsorbed sample is carefully loaded onto the top of the packed column.

  • Elution: The column is eluted with a gradient of increasing polarity (e.g., a gradient of 0% to 10% methanol in dichloromethane). A constant addition of 0.5% triethylamine to the mobile phase is recommended.

  • Fraction Collection: Fractions are collected and analyzed by TLC.

  • Solvent Evaporation: Fractions containing the pure product are combined and the solvent is removed under reduced pressure.

Example Purification from Literature

For a related pyrazolo[1,5-a]pyrimidine derivative, purification was achieved by flash chromatography using an amino-functionalized gel column with a gradient of 0–100% ethyl acetate in heptane.[4] This highlights the utility of functionalized silica for this class of compounds.

Data Presentation

Table 1: Recommended Solvent Systems for Chromatography
Chromatography TypeStationary PhaseExample Solvent System(s)Additive(s)
TLC / Flash Chromatography Silica GelDichloromethane / Methanol (99:1 to 90:10)0.1 - 1% Triethylamine
Ethyl Acetate / Hexanes (1:4 to 1:1)0.1 - 1% Triethylamine
Chloroform / Methanol (98:2 to 95:5)0.1 - 1% Triethylamine
Flash Chromatography Amino-functionalized Silica GelEthyl Acetate / Heptane (0% to 100% EtOAc)None typically required
Preparative HPLC Reversed-Phase (C18)Acetonitrile / Water with a buffer system0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid

Visualizations

PurificationWorkflow cluster_0 Crude Product cluster_1 Initial Workup cluster_2 Primary Purification cluster_3 Analysis & Final Product Crude Crude this compound Derivative Workup Aqueous Workup (Acid/Base Extraction) Crude->Workup Column Column Chromatography Workup->Column Recrystal Recrystallization Workup->Recrystal Analysis Purity Analysis (TLC, LC-MS, NMR) Column->Analysis Recrystal->Analysis Pure Pure Product Analysis->Pure

Caption: General workflow for the purification of this compound derivatives.

TroubleshootingTree Start Poor Purification Outcome Q1 What is the main issue? Start->Q1 Issue1 Peak Tailing (Normal Phase) Q1->Issue1 Tailing Issue2 Co-elution of Impurities Q1->Issue2 Overlap Issue3 Low Recovery Q1->Issue3 Loss Sol1a Add Triethylamine (0.1-1%) to Mobile Phase Issue1->Sol1a Sol1b Use Amino-functionalized or Alumina Column Issue1->Sol1b Sol2a Optimize TLC to find a better solvent system Issue2->Sol2a Sol2b Use a shallower gradient during elution Issue2->Sol2b Sol2c Consider Reversed-Phase HPLC Issue2->Sol2c Sol3a Check pH during Aqueous Workup Issue3->Sol3a Sol3b Passivate silica column with TEA before loading Issue3->Sol3b

Caption: Decision tree for troubleshooting common purification issues.

References

Technical Support Center: Suzuki Coupling of Brominated Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions of brominated heterocycles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, access frequently asked questions (FAQs), and find detailed experimental protocols to ensure successful coupling outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when performing Suzuki coupling with brominated heterocycles?

A1: Researchers often face several challenges, including low to no yield of the desired product, and the formation of significant side products.[1][2] Common side reactions include debromination (replacement of bromine with a hydrogen atom), homocoupling of the boronic acid partner, and protodeboronation of the boronic acid.[2][3] The electronic properties of the specific heterocycle can also present unique challenges.[2]

Q2: How do I select the optimal palladium catalyst for my brominated heterocycle?

A2: The choice of catalyst is critical for a successful reaction. While traditional catalysts like Pd(PPh₃)₄ are commonly used, modern catalyst systems often provide superior results, especially for challenging substrates.[2] Consider the following:

  • For Electron-Rich Heterocycles: Electron-rich and bulky phosphine ligands are often required.[4]

  • For Electron-Deficient Heterocycles: These may require more electron-rich ligands to facilitate the oxidative addition step.[5]

  • Modern Ligands: Bulky, electron-rich phosphine ligands such as SPhos and XPhos, often used with palladium precatalysts, have shown high efficacy for a broad range of heteroaryl couplings.[2]

  • Precatalysts: Using a robust pre-catalyst like Pd(dppf)Cl₂ or palladacycles can lead to more consistent generation of the active Pd(0) species.[1][2]

Q3: What is the role of the base, and how do I choose the right one?

A3: The base is crucial for activating the boronic acid, which facilitates the transmetalation step in the catalytic cycle.[6] The choice of base can significantly impact the reaction yield and rate. Common bases include:

  • Carbonates: K₂CO₃ and Cs₂CO₃ are widely used and effective for many substrates.[3][6]

  • Phosphates: K₃PO₄ is a stronger base that can be beneficial for less reactive systems.[3][6]

  • Hydroxides: NaOH and KOH can also be used, but their high basicity may not be suitable for all substrates.[6]

The optimal base is often substrate-dependent, and screening a few options is recommended.[6]

Q4: What are the most common side reactions and how can I minimize them?

A4: Several side reactions can compete with the desired cross-coupling, leading to reduced yields and purification challenges.

  • Debromination: This is the replacement of the bromine atom with a hydrogen. It can be a significant issue, especially with N-H containing heterocycles like indoles.[1] Protecting the N-H group (e.g., with a Boc group) can effectively suppress this side reaction.[1][7]

  • Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct. It is often caused by the presence of oxygen in the reaction.[3] Rigorous degassing of solvents and the reaction mixture is essential to minimize homocoupling.[3][8]

  • Protodeboronation: This involves the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom, often from water.[3] Using fresh, high-purity boronic acids or more stable derivatives like pinacol esters or trifluoroborate salts can mitigate this issue.[3][5]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.

Problem 1: Low or No Yield of the Desired Product

Possible Cause Troubleshooting & Optimization Strategy
Inactive Palladium Catalyst The active Pd(0) species may not be generating efficiently or could be deactivating prematurely.[1] Ensure your palladium source and ligands are of high purity and use a fresh batch of catalyst.[4] Rigorously degas all solvents and the reaction mixture to prevent oxidation of the Pd(0) catalyst.[4] Consider using a more robust pre-catalyst.[1]
Suboptimal Reaction Conditions The temperature may be too low, the base too weak, or the solvent system inappropriate for your specific substrate.[1] Systematically screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃), solvents (e.g., Dioxane/H₂O, THF/H₂O, Toluene/H₂O), and consider increasing the reaction temperature.[1][3]
Poor Reagent Quality Impurities in the brominated heterocycle can inhibit the catalyst, and boronic acids can degrade over time.[1] Use purified starting materials and fresh, high-quality boronic acid.
Inappropriate Ligand Choice The ligand plays a crucial role in stabilizing the catalyst and facilitating the catalytic cycle.[4] For challenging substrates, screen a variety of phosphine ligands, particularly bulky and electron-rich ones like SPhos or XPhos.[2][4]
Poor Solubility of Reagents If reactants are not fully dissolved, the reaction rate will be slow.[3] Choose a solvent system that ensures the solubility of all components.[3]

Problem 2: Significant Formation of Side Products

Side Product Troubleshooting & Optimization Strategy
Debromination This is common with N-H containing heterocycles. Protect the heteroatom's N-H group (e.g., with a Boc group) to reduce the electron density of the ring and prevent this side reaction.[1][7]
Homocoupling This is often caused by the presence of oxygen.[3] Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen).[3]
Protodeboronation This results from the instability of the boronic acid.[3] Use fresh boronic acid or consider converting it to a more stable boronate ester (e.g., pinacol ester) or a trifluoroborate salt.[3][9]

Catalyst and Condition Screening Data

The following tables provide a summary of typical starting points and successful conditions for the Suzuki coupling of various brominated heterocycles. Yields are highly dependent on the specific substrates and reaction conditions.

Table 1: Catalyst Systems for Suzuki Coupling of Brominated Heterocycles

HeterocycleCatalystLigandBaseSolventTemperature (°C)Yield (%)
5-BromoindolePd(dppf)Cl₂dppfK₃PO₄Dioxane/H₂O90-11070-95
3,4-DibromothiophenePd(PPh₃)₄PPh₃K₂CO₃Dioxane/H₂O9060-85
Brominated OxazolePd₂(dba)₃SPhosCs₂CO₃Toluene10075-98
2-BromopyridinePd(OAc)₂XPhosK₃PO₄THF/H₂O8080-95

Data compiled from multiple sources for illustrative purposes.[1][2][3][10]

Key Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Brominated Heterocycle:

This protocol provides a reliable starting point. Optimization of catalyst, ligand, base, solvent, and temperature may be required for specific substrates.

Materials:

  • Brominated heterocycle (1.0 equiv)

  • Arylboronic acid (1.1–1.5 equiv)[10]

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)[10]

  • Base (e.g., K₂CO₃, 2.0–3.0 equiv)[10]

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)[10]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add the brominated heterocycle, arylboronic acid, base, and palladium catalyst.[10]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[3][10]

  • Solvent Addition: Add the degassed solvent mixture via syringe.[10]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (typically 12-24 hours).[3]

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.[3]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[2]

Visualizations

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Troubleshooting_Workflow start Low or No Yield check_catalyst Is the catalyst system active? start->check_catalyst check_conditions Are the reaction conditions optimal? check_catalyst->check_conditions Yes optimize_catalyst Use fresh/robust catalyst. Screen ligands (e.g., SPhos, XPhos). Ensure rigorous degassing. check_catalyst->optimize_catalyst No check_reagents Are the reagents of high quality? check_conditions->check_reagents Yes optimize_conditions Screen bases (K2CO3, K3PO4, Cs2CO3). Screen solvents (Dioxane/H2O, THF/H2O). Increase temperature. check_conditions->optimize_conditions No optimize_reagents Purify starting materials. Use fresh boronic acid or a more stable derivative. check_reagents->optimize_reagents No success Successful Coupling check_reagents->success Yes optimize_catalyst->check_conditions optimize_conditions->check_reagents optimize_reagents->success

References

Technical Support Center: Regioselectivity in Pyrazolopyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the regioselectivity of pyrazolopyrimidine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in achieving regioselectivity during pyrazolopyrimidine synthesis?

The primary challenge in the synthesis of pyrazolopyrimidines is controlling the formation of different regioisomers. This arises from the reaction of unsymmetrically substituted pyrazoles with various reagents. The reaction can lead to a mixture of products, reducing the yield of the desired isomer and complicating purification processes.[1] The thumbprint of pyrazolopyrimidine as a pharmacophore is always noticeable due to its analogy with the adenine base in DNA.[2]

Q2: What key factors influence the regioselectivity of the synthesis?

Several factors can significantly impact the regiochemical outcome of pyrazolopyrimidine synthesis:

  • Nature of Substituents: The electronic and steric properties of substituents on the pyrazole precursors play a crucial role in directing the cyclization reaction.[1]

  • Reaction Conditions: The choice of solvent, temperature, and the use of a base or catalyst can favor the formation of one regioisomer over another.[1]

  • Starting Materials: The choice of condensing agent, such as β-dicarbonyl compounds or their equivalents, can influence the reaction pathway.[3]

Q3: How can I control the regioselectivity of my pyrazolopyrimidine synthesis?

Controlling regioselectivity often involves a careful selection and optimization of reaction conditions. A common strategy is the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine, where the reaction conditions can be tuned to favor the desired isomer.[1] Additionally, the use of specific catalysts, such as palladium or rhodium, under microwave-assisted conditions has been shown to provide efficient and regioselective synthesis.[3]

Q4: Which analytical techniques are recommended for confirming the regiospecific structure of synthesized pyrazolopyrimidines?

To confirm the structure of the synthesized pyrazolopyrimidine derivatives, a combination of spectroscopic techniques is recommended. HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) NMR experiments are particularly powerful for unambiguously determining the regiospecific structure of the pyrimidine ring.[4] X-ray crystallography can also provide definitive structural elucidation.[5]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem: Low Yield of the Desired Regioisomer

You are obtaining a low yield of your target pyrazolopyrimidine, with a significant amount of an undesired regioisomer being formed.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Suboptimal Reaction Conditions The solvent, temperature, or base may not be ideal for favoring the desired regioisomer.[1]
Incorrect Catalyst The catalyst used may not be effective in directing the reaction towards the desired product.
Steric Hindrance Bulky substituents on your starting materials may be sterically hindering the desired reaction pathway.

Troubleshooting Workflow

G start Low Yield of Desired Regioisomer cond1 Analyze Reaction Conditions start->cond1 cond2 Evaluate Catalyst Choice cond1->cond2 Optimal sol1 Optimize Solvent, Temperature, and Base cond1->sol1 Suboptimal cond3 Assess Starting Materials cond2->cond3 Effective sol2 Screen Alternative Catalysts (e.g., Pd, Rh) cond2->sol2 Ineffective sol3 Modify Substituents to Reduce Steric Hindrance cond3->sol3 Steric Issues end Improved Yield cond3->end No Steric Issues sol1->cond2 sol2->cond3 sol3->end

Caption: Troubleshooting workflow for low regioisomer yield.

Problem: Formation of an Unexpected Regioisomer

The major product of your reaction is an unexpected regioisomer, different from what was predicted.

Reaction Pathway Analysis

The condensation of 5-aminopyrazoles with β-dicarbonyl compounds can proceed through different pathways, leading to various regioisomers. The initial nucleophilic attack can occur at either carbonyl carbon, and the subsequent cyclization determines the final product.

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_products Products A 5-Aminopyrazole C Imine Intermediate A->C B β-Dicarbonyl Compound B->C D Regioisomer 1 C->D Pathway A E Regioisomer 2 C->E Pathway B

Caption: General reaction pathways for pyrazolopyrimidine synthesis.

Experimental Protocol: Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidines

This protocol describes a general method for the regioselective synthesis of pyrazolo[1,5-a]pyrimidines via a condensation reaction.[3]

Materials:

  • 3-Substituted-5-amino-1H-pyrazole

  • β-Dicarbonyl compound (e.g., 2-acetylcyclopentanone)

  • Solvent (e.g., dioxane)

  • Catalyst (e.g., cationic Rh(III) catalyst)

  • Additives (e.g., KOAc, pivalic acid, 3 Å molecular sieves)

  • Microwave reactor

Procedure:

  • To a microwave vial, add the 3-substituted-5-amino-1H-pyrazole (1.0 eq), β-dicarbonyl compound (1.2 eq), cationic Rh(III) catalyst (5 mol%), KOAc (20 mol%), and pivalic acid (1.5 eq).

  • Add dioxane as the solvent and 3 Å molecular sieves.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 150 °C and maintain for the optimized reaction time.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the molecular sieves and catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired pyrazolo[1,5-a]pyrimidine.

Experimental Workflow

G prep Prepare Reactants and Catalysts mix Mix Components in Dioxane prep->mix mw Microwave Irradiation (150 °C) mix->mw cool Cool to Room Temperature mw->cool filter Filter and Concentrate cool->filter purify Purify by Column Chromatography filter->purify

Caption: Workflow for regioselective pyrazolopyrimidine synthesis.

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of cyclopentapyrazolo[1,5-a]pyrimidines under optimized conditions.[3]

Aminopyrazole Substituent β-Dicarbonyl Compound Yield (%)
Phenyl2-AcetylcyclopentanoneGood
Methyl2-AcetylcyclopentanoneGood
Phenyl2-EthoxycarbonylcyclopentanoneGood
Methyl2-EthoxycarbonylcyclopentanoneGood

This technical support center provides a foundational guide for addressing regioselectivity in pyrazolopyrimidine synthesis. For more complex issues, consulting detailed literature and considering computational studies may be beneficial.[3]

References

challenges in the scale-up of 3-Bromopyrazolo[1,5-a]pyrimidin-7-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Bromopyrazolo[1,5-a]pyrimidin-7-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the scale-up of this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent synthetic strategy involves a two-step process. The first step is the synthesis of the key intermediate, 3-bromo-1H-pyrazol-5-amine. The second step is the cyclocondensation of this intermediate with a suitable three-carbon building block, typically a malononitrile derivative, to form the pyrazolo[1,5-a]pyrimidine ring system.

Q2: What are the critical parameters to control during the synthesis of 3-bromo-1H-pyrazol-5-amine?

A2: The critical parameters for the synthesis of 3-bromo-1H-pyrazol-5-amine from 3,4-dibromo-5-nitro-1H-pyrazole include temperature control during the reduction of the nitro group, the rate of addition of the reducing agent (e.g., stannous chloride), and the pH during the work-up to ensure efficient extraction of the product.

Q3: Are there alternative methods for the cyclocondensation step?

A3: Yes, besides conventional heating, microwave-assisted synthesis is a highly effective method for the cyclocondensation of 5-aminopyrazoles with 1,3-dielectrophiles.[1] This technique can significantly reduce reaction times and improve yields.[1]

Q4: What are the main challenges in the purification of the final product?

A4: Purification of this compound can be challenging due to the potential for side products with similar polarity. Common purification techniques include column chromatography and recrystallization. The choice of solvent for recrystallization is critical for obtaining a high-purity product.

Troubleshooting Guides

Part 1: Synthesis of 3-bromo-1H-pyrazol-5-amine

Issue 1: Low Yield of 3-bromo-1H-pyrazol-5-amine

Potential Cause Troubleshooting Suggestion
Incomplete reduction of the nitro group - Ensure the reducing agent (e.g., stannous chloride dihydrate) is of high quality and added in the correct stoichiometric amount. - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). - If the reaction stalls, consider a slight increase in temperature or extending the reaction time.
Product loss during work-up and extraction - Carefully control the pH during neutralization with aqueous sodium bicarbonate to avoid product degradation or poor partitioning into the organic layer.[2] - Use a sufficient volume of extraction solvent (e.g., ethyl acetate) and perform multiple extractions to ensure complete recovery.[2] - A brine wash of the combined organic layers can help to break up emulsions and improve phase separation.[2]
Degradation of the starting material or product - The reaction is conducted under reflux; ensure the temperature does not significantly exceed the boiling point of the solvent mixture.[2] - The product is an amine and may be sensitive to prolonged exposure to acidic or basic conditions. Minimize the time the product is in contact with strong acids or bases during work-up.

Issue 2: Presence of Impurities in 3-bromo-1H-pyrazol-5-amine

Potential Cause Troubleshooting Suggestion
Unreacted starting material (3,4-dibromo-5-nitro-1H-pyrazole) - Improve reaction monitoring to ensure the reaction goes to completion. - If starting material persists, consider adding a small excess of the reducing agent.
Over-reduction or side reactions - Maintain the recommended reaction temperature and time to avoid potential side reactions. - Purify the crude product using column chromatography. A gradient elution from a non-polar solvent to a more polar solvent system is often effective.
Part 2: Cyclocondensation to form this compound

Issue 1: Low Yield of this compound

Potential Cause Troubleshooting Suggestion
Low reactivity of starting materials - Ensure the purity of the 3-bromo-1H-pyrazol-5-amine and the malononitrile derivative. Impurities can inhibit the reaction. - The presence of the electron-withdrawing bromine atom on the pyrazole ring may decrease the nucleophilicity of the amino group. A stronger catalyst or more forcing reaction conditions may be required.
Suboptimal reaction conditions - Catalyst: The reaction can be catalyzed by either acid or base. Experiment with different catalysts (e.g., acetic acid, piperidine, or a Lewis acid) to find the optimal conditions. - Solvent: High-boiling point solvents like ethanol, n-butanol, or dimethylformamide (DMF) are often used to drive the reaction to completion. - Temperature: These reactions often require elevated temperatures (reflux). If the yield is low, a higher temperature may be necessary. - Microwave Irradiation: Consider using microwave synthesis, which has been shown to be effective for similar cyclocondensations, often leading to higher yields and shorter reaction times.[1]
Formation of side products - The reaction can potentially yield regioisomers. Careful control of reaction conditions can favor the formation of the desired product. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are essential to confirm the structure of the product.

Issue 2: Difficulty in Product Purification

Potential Cause Troubleshooting Suggestion
Presence of polar impurities - If the crude product is an oil, trituration with a non-polar solvent like diethyl ether or hexane can sometimes induce crystallization and remove non-polar impurities. - If the product is a solid, washing with a suitable solvent can remove soluble impurities.
Co-elution of impurities during column chromatography - Experiment with different solvent systems for column chromatography. A combination of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or acetone) is a good starting point. Adding a small amount of a third solvent, like methanol or dichloromethane, can sometimes improve separation.
Product insolubility - The final product may have limited solubility in common organic solvents. This can be advantageous for purification by precipitation. If the product precipitates from the reaction mixture upon cooling, it can be isolated by filtration.

Quantitative Data Summary

Table 1: Synthesis of 3-bromo-1H-pyrazol-5-amine

ParameterValueReference
Starting Material 3,4-dibromo-5-nitro-1H-pyrazole[2]
Reagent Stannous chloride dihydrate[2]
Solvent Ethyl acetate / Ethanol[2]
Reaction Temperature 110 °C (Reflux)[2]
Reaction Time 45 minutes[2]
Yield 32% (after column chromatography)[2]

Experimental Protocols

Protocol 1: Synthesis of 3-bromo-1H-pyrazol-5-amine[2]
  • To a mixture of 3,4-dibromo-5-nitro-1H-pyrazole (69 g) in ethyl acetate (600 mL) and ethanol (300 mL), add stannous chloride dihydrate (135 g).

  • Heat the mixture to reflux at 110 °C for 45 minutes.

  • Cool the reaction mixture to room temperature.

  • Slowly pour the cooled reaction mixture into a vigorously stirred mixture of aqueous sodium bicarbonate (33 g in 200 mL of water) and ethyl acetate (800 mL).

  • Add diatomaceous earth (30 g) to the resulting slurry and filter through a bed of diatomaceous earth.

  • Wash the filter cake with additional ethyl acetate (600 mL).

  • Combine the organic phases, wash with brine (200 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an orange oil.

  • Purify the crude product by flash column chromatography (eluent: 6% ethanol in dichloromethane) to yield 3-bromo-1H-pyrazol-5-amine as a light beige solid (13.2 g, 32% yield).

Protocol 2: General Procedure for Cyclocondensation to form Pyrazolo[1,5-a]pyrimidin-7-amines (Illustrative)

Note: This is a general procedure based on similar reactions, and optimization for 3-bromo-1H-pyrazol-5-amine is likely required.

  • In a microwave-safe vial, combine 3-bromo-1H-pyrazol-5-amine (1 equivalent), malononitrile (1.1 equivalents), and a catalytic amount of a base (e.g., piperidine) or acid (e.g., acetic acid).

  • Add a suitable solvent (e.g., ethanol or DMF).

  • Seal the vial and heat the mixture in a microwave reactor at a specified temperature (e.g., 120-150 °C) for a designated time (e.g., 10-30 minutes).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash with a cold solvent (e.g., ethanol or diethyl ether).

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 3-bromo-1H-pyrazol-5-amine cluster_step2 Step 2: Cyclocondensation start 3,4-dibromo-5-nitro-1H-pyrazole reagent1 SnCl2·2H2O, EtOAc/EtOH reaction1 Nitro Group Reduction (Reflux, 110°C, 45 min) start->reaction1 Starting Material reagent1->reaction1 workup1 Work-up & Purification (NaHCO3, Extraction, Chromatography) reaction1->workup1 Crude Product intermediate 3-bromo-1H-pyrazol-5-amine workup1->intermediate Purified Intermediate reaction2 Cyclocondensation (Catalyst, Heat/Microwave) intermediate->reaction2 Intermediate reagent2 Malononitrile Derivative (e.g., malononitrile) reagent2->reaction2 workup2 Purification (Chromatography/Recrystallization) reaction2->workup2 Crude Product product This compound workup2->product Final Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Cyclocondensation start Low Yield in Synthesis q1 Incomplete Reaction? start->q1 q2 Product Loss during Work-up? start->q2 q3 Suboptimal Conditions? start->q3 q4 Side Product Formation? start->q4 s1 Check Reagent Quality & Stoichiometry. Increase Temp/Time. q1->s1 Yes s2 Optimize pH. Perform Multiple Extractions. Use Brine Wash. q2->s2 Yes s3 Screen Catalysts (Acid/Base). Use High-Boiling Solvent. Consider Microwave Synthesis. q3->s3 Yes s4 Confirm Structure (NMR). Adjust Conditions to Improve Regioselectivity. q4->s4 Yes

Caption: Troubleshooting logic for low yield issues.

References

dehalogenation as a side reaction in cross-coupling of 3-Bromopyrazolo[1,5-a]pyrimidin-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering dehalogenation as a side reaction in cross-coupling experiments with 3-Bromopyrazolo[1,5-a]pyrimidin-7-amine.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem in my cross-coupling reaction?

A1: Dehalogenation is a side reaction where the bromine atom on your this compound is replaced by a hydrogen atom, leading to the formation of an undesired byproduct, Pyrazolo[1,5-a]pyrimidin-7-amine.[1][2] This reduces the yield of your desired coupled product and complicates the purification process. This side reaction is common in palladium-catalyzed cross-coupling reactions, especially with electron-rich heterocyclic substrates.[3]

Q2: What are the common causes of dehalogenation in my Suzuki-Miyaura or Buchwald-Hartwig coupling reactions?

A2: Several factors can contribute to dehalogenation:

  • Catalyst System: The choice of palladium precursor and ligand is critical. Some ligands may promote side reactions leading to dehalogenation.[4]

  • Base: The strength and type of base used can significantly influence the extent of dehalogenation. Strong bases can sometimes promote this side reaction.[1][4]

  • Solvent: The solvent can play a role in the reaction pathway. Protic solvents or the presence of water can sometimes be a source of hydrogen for the dehalogenation process.[5][6]

  • Temperature and Reaction Time: Higher temperatures and longer reaction times can increase the likelihood of side reactions, including dehalogenation.[1][4]

  • Presence of a Protic Source: Unintentional sources of protons in the reaction mixture can contribute to the formation of the dehalogenated product.[1]

  • Free N-H Group: The presence of the free amino group and the pyrazole N-H in the starting material can contribute to dehalogenation.[4][7]

Q3: How can I minimize or even prevent dehalogenation?

A3: Several strategies can be employed to suppress dehalogenation:

  • Optimize the Catalyst System: Using bulky, electron-rich phosphine ligands can favor the desired reductive elimination step over pathways leading to dehalogenation.[1][4] For similar substrates, catalyst systems like XPhos Pd G2 have proven effective in reducing dehalogenation.[8]

  • Choose the Appropriate Base: Weaker bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over stronger bases like sodium tert-butoxide.[4]

  • Control Reaction Conditions: Running the reaction at the lowest effective temperature and for the shortest possible time can minimize the occurrence of this side reaction.[1][4] Microwave-assisted synthesis has been shown to be effective in some cases, offering rapid heating and shorter reaction times.[8]

  • Select a Suitable Solvent: Aprotic solvents are generally preferred. Experimenting with different solvents or solvent mixtures can be beneficial.[1][4] Interestingly, for a similar substrate, a mixture of ethanol and water or even water alone as the solvent was found to suppress debromination.[8]

  • Protecting Groups: While not always necessary, protecting the N-H group of the pyrazole or the amine can significantly suppress dehalogenation in some heterocyclic systems.[7][9]

Troubleshooting Guide

Issue: Significant amount of dehalogenated byproduct, Pyrazolo[1,5-a]pyrimidin-7-amine, observed in my cross-coupling reaction.

This guide provides a systematic approach to troubleshoot and minimize dehalogenation.

Step 1: Analyze the Reaction Components

Carefully review your reaction setup, paying close attention to the following:

  • Aryl Halide: While you are using a bromide, be aware that iodides have a higher propensity for dehalogenation.[10]

  • Base: If you are using a strong base like sodium tert-butoxide, consider switching to a weaker base.

  • Solvent: Ensure your solvent is anhydrous if the protocol calls for it, as water can be a proton source for dehalogenation.[5]

Step 2: Systematic Optimization of Reaction Conditions

If the initial analysis does not resolve the issue, proceed with a systematic optimization of the reaction parameters.

Troubleshooting Flowchart

Troubleshooting_Dehalogenation start High Dehalogenation Observed catalyst Optimize Catalyst System - Use bulky, electron-rich ligands (e.g., XPhos, SPhos) - Use a pre-formed catalyst (e.g., XPhos Pd G2/G3) start->catalyst base Change the Base - Switch to a weaker base (e.g., K2CO3, Cs2CO3, K3PO4) catalyst->base If still high solvent Modify the Solvent - Use aprotic solvents (e.g., Dioxane, Toluene) - Experiment with protic/aqueous systems base->solvent If still high conditions Adjust Reaction Conditions - Lower the temperature - Reduce reaction time - Consider microwave heating solvent->conditions If still high end Dehalogenation Minimized conditions->end Successful

Caption: A stepwise approach to troubleshooting dehalogenation.

Quantitative Data Summary

The following table summarizes reaction conditions that were optimized to minimize debromination in the Suzuki-Miyaura coupling of a structurally similar substrate, 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one.[8] These conditions can serve as an excellent starting point for the optimization of your reaction.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (min)Ratio of Coupled Product to Debrominated Product
1PdCl₂(PPh₃)₂ (5)-Na₂CO₃ (2)Dioxane110-9:91
2XPhosPdG2 (5)XPhos (10)K₂CO₃ (3)EtOH/H₂O (4:1)120 (MW)4085:15
3XPhosPdG2 (2.5)XPhos (5)K₂CO₃ (3)EtOH/H₂O (4:1)120 (MW)4089:11
4XPhosPdG2 (5)XPhos (10)K₂CO₃ (3)H₂O120 (MW)40>99:1 (86% isolated yield)

MW = Microwave irradiation

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound (to be optimized)

This protocol is a starting point and should be optimized for your specific boronic acid and desired outcome.

  • Reagent Preparation: In a microwave-safe reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and the chosen base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium source (e.g., XPhos Pd G2, 2.5-5 mol%) and the ligand (e.g., XPhos, 5-10 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., EtOH/H₂O 4:1, or H₂O).

  • Reaction Execution: Seal the vessel and place it in the microwave reactor. Heat the reaction mixture to the desired temperature (e.g., 120 °C) for the optimized time (e.g., 40 minutes). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination of this compound (to be optimized)

This protocol is a general starting point and requires optimization for the specific amine coupling partner.

  • Catalyst and Base Preparation: To a dry reaction vessel, add the palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-2 mol%), the ligand (e.g., a bulky biarylphosphine ligand like Xantphos, 2-4 mol%), and the base (e.g., NaOt-Bu or K₃PO₄, 1.2-1.5 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.3 equiv.).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., toluene or dioxane).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 90-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualized Reaction Pathway

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Cycle

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-Br Ar-Pd(II)(Br)L2 R-Pd(II)(Br)L2 (R = Pyrazolopyrimidinyl) Oxidative_Addition->Ar-Pd(II)(Br)L2 Transmetalation Transmetalation Ar-Pd(II)(Br)L2->Transmetalation R'B(OH)2, Base Side_Reaction Dehalogenation Ar-Pd(II)(Br)L2->Side_Reaction [H] source Ar-Pd(II)(Ar')L2 R-Pd(II)-R'L2 Transmetalation->Ar-Pd(II)(Ar')L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' R-R' (Coupled Product) Reductive_Elimination->Ar-Ar' Ar-H R-H (Dehalogenated Product) Side_Reaction->Ar-H

Caption: Catalytic cycle for the Suzuki-Miyaura reaction showing the competing dehalogenation pathway.

References

Technical Support Center: Reactivity of 3-Bromopyrazolo[1,5-a]pyrimidin-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with 3-Bromopyrazolo[1,5-a]pyrimidin-7-amine. The information is designed to address common experimental challenges, with a focus on the impact of solvent choice on reaction outcomes.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the chemical modification of this compound, particularly in nucleophilic substitution reactions.

Q1: I am observing very low to no conversion of this compound in my nucleophilic substitution reaction. What are the potential solvent-related causes and solutions?

A1: Low reactivity is a common issue and can often be attributed to the choice of solvent. The polarity and proticity of the solvent play a crucial role in stabilizing intermediates and influencing nucleophile strength.

  • Issue: The solvent may not be effectively stabilizing the transition state of the reaction. Nucleophilic aromatic substitution (SNAr) reactions often proceed through a polar, negatively charged intermediate (Meisenheimer complex).

  • Troubleshooting Steps:

    • Switch to a Polar Aprotic Solvent: Solvents like DMF, DMSO, or acetonitrile are generally preferred for SNAr reactions. These solvents can solvate the cation of any salt byproducts, leaving the nucleophile more "naked" and reactive. They also effectively stabilize the polar transition state.

    • Increase Solvent Polarity: If you are using a less polar solvent like THF or dioxane, switching to a more polar option may increase the reaction rate.

    • Consider Solvent Mixtures: A mixture of solvents can sometimes provide the optimal balance of solubility and reactivity. For instance, a mixture of toluene and a polar aprotic solvent can be effective.

Q2: My reaction is producing significant amounts of side products, including what appears to be a hydro-dehalogenation product (where the bromine is replaced by hydrogen). How can I minimize this?

A2: Side product formation is often linked to the reaction conditions, including the solvent and any bases present.

  • Issue: Protic solvents (e.g., alcohols, water) can sometimes act as competing nucleophiles or proton sources, leading to undesired side reactions. Some solvent/base combinations can also promote reductive dehalogenation.

  • Troubleshooting Steps:

    • Use an Anhydrous Aprotic Solvent: Ensure your solvent is dry. Water can lead to hydrolysis byproducts. Using a polar aprotic solvent like DMF or DMSO under anhydrous conditions is recommended.

    • Re-evaluate Your Base: If a base is used, its interaction with the solvent can be critical. A strong, non-nucleophilic base is often preferred. The combination of a protic solvent and a strong base can lead to the formation of alkoxides, which are potent nucleophiles.

    • Lower the Reaction Temperature: High temperatures can promote side reactions. Running the reaction at a lower temperature for a longer period may improve selectivity.

Q3: I am struggling with the solubility of my starting materials in the chosen solvent. What are my options?

A3: Poor solubility of either the this compound or the nucleophile can significantly hinder the reaction rate.

  • Issue: The reactants must be in the same phase to react. If one component is not fully dissolved, the reaction will be slow and may not go to completion.

  • Troubleshooting Steps:

    • Solvent Screening: Conduct small-scale solubility tests with a range of solvents. Polar aprotic solvents like DMF and DMSO are often good starting points for nitrogen-containing heterocycles.

    • Use a Co-Solvent: If a single solvent does not provide adequate solubility for all reactants, a co-solvent system can be employed. For example, a mixture of a good solubilizing agent and a solvent that promotes reactivity.

    • Heating: Gently heating the reaction mixture can increase the solubility of the reactants. However, be mindful of potential side reactions at higher temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity of the bromine atom on the pyrazolo[1,5-a]pyrimidine core?

A1: The pyrazolo[1,5-a]pyrimidine system is an electron-deficient heterocycle. This electronic nature makes the bromine atom at the 3-position susceptible to nucleophilic aromatic substitution (SNAr) reactions. The reactivity can be influenced by the electronic properties of the nucleophile and the reaction conditions.

Q2: Which solvents are generally recommended for nucleophilic substitution reactions with this compound?

A2: Polar aprotic solvents are typically the first choice for SNAr reactions on this type of scaffold. Recommended solvents include:

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile (MeCN)

  • N-Methyl-2-pyrrolidone (NMP)

These solvents are effective at solvating cations and stabilizing the polar intermediates of the SNAr mechanism.

Q3: Can protic solvents be used for reactions with this compound?

A3: While possible, the use of protic solvents like ethanol, isopropanol, or water should be approached with caution. These solvents can act as competing nucleophiles, leading to the formation of undesired ether or hydroxyl byproducts. If a protic solvent must be used (e.g., for solubility reasons), the reaction conditions (temperature, base) must be carefully optimized to minimize side reactions. Acid-catalyzed amination in water or alcohols has been shown to be effective for some fused pyrimidines, but competing solvolysis can be a concern[1].

Q4: How does the choice of base affect the reaction in different solvents?

A4: The choice of base is often intertwined with the solvent.

  • In aprotic solvents , inorganic bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are commonly used to scavenge the HBr formed during the reaction. Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used.

  • In protic solvents , a weaker base might be necessary to avoid the formation of highly reactive alkoxides. The basicity of reactants can significantly affect the reaction yield[2].

Data Presentation

When screening solvents for a reaction, it is crucial to present the data in a clear and organized manner. Below is a template for tabulating results from a solvent screening experiment for the reaction of this compound with a generic nucleophile.

Table 1: Effect of Solvent on the Nucleophilic Substitution of this compound

EntrySolventTemperature (°C)Time (h)Conversion (%)Product Yield (%)
1Toluene8012< 5-
2THF65121510
3Acetonitrile8086558
4DMF8049589
5DMSO804> 9892
6Ethanol78124030 (plus side products)

Data is hypothetical and for illustrative purposes only.

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution

This protocol provides a general starting point for reacting this compound with a nucleophile.

  • Reactant Preparation: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Solvent Addition: Add the chosen anhydrous solvent (e.g., DMF, DMSO) to dissolve the starting material.

  • Addition of Reagents: Add the nucleophile (1.1 - 1.5 eq) and a suitable base (e.g., K2CO3, 2.0 eq).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography on silica gel.

Visualizations

Diagram 1: Experimental Workflow for Solvent Screening

G start Start: Define Reaction (Substrate, Nucleophile, Base) solubility_test Small-Scale Solubility Tests start->solubility_test reaction_setup Set up Parallel Reactions in Different Solvents (e.g., DMF, DMSO, MeCN, THF) solubility_test->reaction_setup monitoring Monitor Reactions (TLC, LC-MS) reaction_setup->monitoring analysis Analyze Results: Conversion, Yield, Purity monitoring->analysis optimization Select Best Solvent and Optimize Conditions (Temp, Concentration) analysis->optimization end End: Final Protocol optimization->end

Caption: Workflow for systematic solvent screening.

Diagram 2: Troubleshooting Logic for Low Reaction Yield

G start Low Yield or No Reaction check_solubility Are all reactants soluble? start->check_solubility change_solvent Screen for a better solvent (e.g., DMF, DMSO) check_solubility->change_solvent No check_polarity Is the solvent polar aprotic? check_solubility->check_polarity Yes change_solvent->check_polarity switch_to_polar_aprotic Switch to DMF or DMSO check_polarity->switch_to_polar_aprotic No increase_temp Increase Reaction Temperature check_polarity->increase_temp Yes switch_to_polar_aprotic->increase_temp check_base Is the base appropriate and strong enough? increase_temp->check_base change_base Use a stronger or more soluble base (e.g., Cs2CO3) check_base->change_base No success Improved Yield check_base->success Yes change_base->success

Caption: Decision tree for troubleshooting low yield.

Diagram 3: Hypothetical Signaling Pathway Inhibition

G cluster_cell Cell Membrane receptor Receptor Tyrosine Kinase (e.g., EGFR) pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 akt Akt pip3->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation inhibitor Pyrazolo[1,5-a]pyrimidine Derivative (Hypothetical Inhibitor) inhibitor->pi3k inhibits

Caption: Hypothetical inhibition of the PI3K/Akt pathway.

References

Validation & Comparative

Comparative Guide to 3-Bromopyrazolo[1,5-a]pyrimidin-7-amine Kinase Inhibitors: SAR Studies and Performance Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the pyrazolo[1,5-a]pyrimidine scaffold is a well-established and promising starting point for the design of potent and selective kinase inhibitors. The strategic placement of a bromine atom at the 3-position and an amine group at the 7-position offers a versatile platform for synthetic elaboration to target a range of kinases implicated in cancer and other diseases. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-bromopyrazolo[1,5-a]pyrimidin-7-amine derivatives, supported by experimental data and detailed protocols.

Structure-Activity Relationship (SAR) Studies

The inhibitory potency and selectivity of this compound analogs are significantly influenced by the nature of the substituents at the 7-amino group and other positions of the pyrazolopyrimidine core. The bromine at the 3-position often serves as a key interaction point within the kinase ATP-binding site or as a handle for further chemical modification.

Kinase Inhibitory Potency of Pyrazolo[1,5-a]pyrimidine Derivatives

Recent studies have explored the impact of various substitutions on the pyrazolo[1,5-a]pyrimidine scaffold, yielding potent inhibitors of several kinases, including Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin receptor kinase A (TrkA). The following tables summarize the in vitro kinase inhibitory activities (IC50) of representative compounds from a recently synthesized series of pyrazolo[1,5-a]pyrimidine derivatives.[1]

Table 1: Inhibitory Activity (IC50, µM) of Pyrazolo[1,5-a]pyrimidine Derivatives against CDK2 and TrkA Kinases [1]

Compound IDRR'CDK2 IC50 (µM)TrkA IC50 (µM)
6d PhCN0.550.57
6k 4-Cl-PhCOOEt0.880.99
6m 4-MeO-PhCOOEt1.060.96
6n 3,4-diMeO-PhCOOEt0.780.98
6o 4-Cl-PhCOOEt0.761.59
6p 4-Br-PhCOOEt0.671.34
6r 4-F-PhCOOEt0.821.12
6s 4-CF3-PhCOOEt0.911.25
6t 3-NO2-PhCOOEt1.581.47
11g ThiopheneCOOEt0.090.23
Ribociclib --0.02-
Larotrectinib ---0.01

Note: The core structure for compounds 6a-t is a 7-(substituted-anilino)-pyrazolo[1,5-a]pyrimidine. For compound 11g, the substituent at position 7 is a thiophene group.

From the data, it is evident that modifications on the phenyl ring at the 7-amino position and the substituent at the 3-position significantly impact kinase inhibitory activity. For instance, replacing the ethyl carboxylate group at the 3-position with a cyano group (compound 6d ) enhanced the activity against both CDK2 and TrkA.[1] The introduction of a thiophene ring at the 7-position (compound 11g ) resulted in a marked increase in potency against both kinases.[1]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase of interest (e.g., CDK2, TrkA)

  • Substrate for the kinase

  • Test compounds (this compound analogs)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • White, opaque 96- or 384-well plates

Procedure:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, its substrate, and the kinase buffer.

    • Add the test compound at various concentrations to the wells of the plate. Include a no-inhibitor control and a no-kinase control.

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition:

    • Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and to generate a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Measurement:

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (this compound analogs)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a no-cell control.

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition:

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • The absorbance is directly proportional to the number of viable cells.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizing Signaling Pathways and Experimental Workflows

To better understand the biological context and experimental design, the following diagrams illustrate key signaling pathways targeted by these inhibitors and a general workflow for their evaluation.

CDK2_Signaling_Pathway cluster_0 Upstream Signals cluster_1 Cell Cycle Regulation Growth Factors Growth Factors Cyclin D Cyclin D Growth Factors->Cyclin D Mitogens Mitogens Mitogens->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 pRb pRb CDK4/6->pRb phosphorylates Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 CDK2->pRb phosphorylates S-Phase Entry S-Phase Entry CDK2->S-Phase Entry promotes E2F E2F pRb->E2F releases E2F->Cyclin E Pyrazolo[1,5-a]pyrimidine Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor->CDK2

Caption: Simplified CDK2 signaling pathway in cell cycle progression.

TrkA_Signaling_Pathway cluster_0 Ligand Binding cluster_1 Receptor Activation & Downstream Signaling NGF NGF TrkA Receptor TrkA Receptor NGF->TrkA Receptor binds Dimerization TrkA Receptor->Dimerization Autophosphorylation Dimerization->Autophosphorylation PI3K/Akt Pathway PI3K/Akt Pathway Autophosphorylation->PI3K/Akt Pathway RAS/MAPK Pathway RAS/MAPK Pathway Autophosphorylation->RAS/MAPK Pathway PLCγ Pathway PLCγ Pathway Autophosphorylation->PLCγ Pathway Cell Survival Cell Survival PI3K/Akt Pathway->Cell Survival Neurite Outgrowth Neurite Outgrowth RAS/MAPK Pathway->Neurite Outgrowth Pyrazolo[1,5-a]pyrimidine Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor->TrkA Receptor

Caption: Overview of the TrkA signaling pathway upon NGF binding.

Experimental_Workflow Compound Synthesis Compound Synthesis In vitro Kinase Assay In vitro Kinase Assay Compound Synthesis->In vitro Kinase Assay Test analogs Cell-based Proliferation Assay Cell-based Proliferation Assay In vitro Kinase Assay->Cell-based Proliferation Assay Validate hits Lead Optimization Lead Optimization Cell-based Proliferation Assay->Lead Optimization SAR analysis Lead Optimization->Compound Synthesis Design new analogs In vivo Studies In vivo Studies Lead Optimization->In vivo Studies

Caption: General experimental workflow for kinase inhibitor discovery.

Conclusion

The this compound scaffold continues to be a highly valuable framework for the development of novel kinase inhibitors. The structure-activity relationship studies highlight that small modifications to this core can lead to significant changes in potency and selectivity. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers to build upon in their quest for more effective and selective kinase-targeted therapies. Future efforts in this area will likely focus on further optimization of the pharmacokinetic and pharmacodynamic properties of these promising compounds to translate their in vitro potency into in vivo efficacy.

References

Reactivity Face-Off: 3-Bromo- vs. 3-Chloropyrazolopyrimidines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic and Medicinal Chemistry

For scientists and professionals in drug development, the pyrazolopyrimidine scaffold is a privileged structure, forming the core of numerous kinase inhibitors and other therapeutic agents. Functionalization of this heterocyclic system is key to modulating biological activity, and palladium-catalyzed cross-coupling reactions are indispensable tools for this purpose. A common synthetic challenge lies in the choice of halogenated precursors, with 3-bromo- and 3-chloropyrazolopyrimidines being readily accessible starting materials. This guide provides an objective comparison of their reactivity in three cornerstone cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, supported by experimental data and detailed protocols to aid in strategic synthetic planning.

The Decisive Factor: Carbon-Halogen Bond Strength

The reactivity of aryl and heteroaryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the rate-determining step for many of these transformations: the oxidative addition of the carbon-halogen (C-X) bond to the palladium(0) catalyst. The energy required to cleave this bond dictates the facility of the reaction, with weaker bonds leading to faster reactions under milder conditions. The established trend for carbon-halogen bond dissociation energies is C-Cl > C-Br > C-I.

This difference in bond strength is the primary reason why 3-bromopyrazolopyrimidines are generally more reactive than their 3-chloro counterparts. The weaker C-Br bond undergoes oxidative addition to the palladium catalyst more readily, often resulting in higher yields, shorter reaction times, and the ability to use a broader range of coupling partners under less stringent conditions. Conversely, the stronger C-Cl bond in 3-chloropyrazolopyrimidines typically necessitates more forcing conditions, such as higher temperatures and more sophisticated, electron-rich phosphine ligands to facilitate the challenging oxidative addition step.

Comparative Reactivity in Key Cross-Coupling Reactions

While direct, head-to-head comparative studies for 3-bromo- and 3-chloropyrazolopyrimidines under identical conditions are not extensively documented in the literature, the well-established principles of cross-coupling reactivity allow for a reliable comparison. The following sections summarize the expected reactivity differences and provide representative experimental data from studies on similar substrates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. The higher reactivity of the C-Br bond makes 3-bromopyrazolopyrimidines the preferred substrate for this transformation, especially when dealing with less reactive boronic acids or when mild conditions are required to preserve sensitive functional groups.

Feature3-Bromopyrazolopyrimidines3-Chloropyrazolopyrimidines
Reactivity HighModerate to Low
Typical Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd₂(dba)₃ with specialized ligands (e.g., XPhos, SPhos)
Reaction Temperature Room temperature to moderate heat (e.g., 80-100 °C)Elevated temperatures (e.g., 100-130 °C) often required
Reaction Time Generally shorterOften longer
Yields Generally good to excellentCan be variable, highly dependent on catalyst system

Supporting Experimental Data:

  • 3-Bromopyrazolopyrimidine: In a study on the Suzuki-Miyaura coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one with various arylboronic acids, yields ranging from 45% to 95% were achieved using XPhosPdG2 as a catalyst precursor with XPhos as a ligand in a mixture of ethanol and water under microwave irradiation at 135 °C for 40 minutes.[1][2]

  • Chloropyrimidines: The Suzuki coupling of various chloropyrimidines has been shown to be effective, but often requires more robust catalyst systems. For instance, the coupling of 2,4-dichloropyrimidines with arylboronic acids has been successfully performed using Pd(PPh₃)₄, but the yields can be moderate and dependent on the electronic nature of the coupling partners.[3] More challenging couplings of chloro-heterocycles frequently employ catalyst systems with bulky, electron-rich phosphine ligands to promote the difficult oxidative addition step.[3]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl and N-heteroaryl amines. Similar to the Suzuki-Miyaura coupling, the reactivity trend favors the bromo-substituted precursor. The amination of chloro-heterocycles can be particularly challenging and often requires the use of specialized catalyst systems.

Feature3-Bromopyrazolopyrimidines3-Chloropyrazolopyrimidines
Reactivity HighLow
Typical Catalyst Pd₂(dba)₃ with ligands like BINAP or XantphosPd₂(dba)₃ or Pd(OAc)₂ with highly active ligands (e.g., RuPhos, BrettPhos)
Base Strong non-nucleophilic bases (e.g., NaOtBu, K₃PO₄)Stronger bases may be required (e.g., LHMDS)
Reaction Temperature Typically 80-110 °COften requires higher temperatures (>110 °C)
Yields Generally goodHighly dependent on the specific amine and catalyst system

Supporting Experimental Data:

  • Bromopyridines: The Buchwald-Hartwig amination of various bromopyridines with a range of amines has been well-documented, with protocols often utilizing catalyst systems like Pd₂(dba)₃/BINAP and achieving good to excellent yields under relatively mild conditions.[4]

  • Chloropyrimidines: The successful amination of chloropyrimidines often necessitates the use of more sophisticated catalyst systems. For example, the coupling of 2-chloropyrimidines has been achieved using palladium catalysts with bulky biarylphosphine ligands, which are designed to facilitate the oxidative addition of the strong C-Cl bond.

Sonogashira Coupling

The Sonogashira coupling provides a direct route to alkynyl-substituted pyrazolopyrimidines. The reactivity difference between the bromo and chloro derivatives is also pronounced in this reaction, with the former being the more common and reliable substrate.

Feature3-Bromopyrazolopyrimidines3-Chloropyrazolopyrimidines
Reactivity HighVery Low
Catalyst System PdCl₂(PPh₃)₂/CuIMore active Pd(0) sources and specialized ligands are typically necessary
Reaction Temperature Room temperature to moderate heat (e.g., 60-80 °C)Elevated temperatures are generally required
Reaction Time Typically a few hoursCan be significantly longer
Yields Generally good to excellentOften poor to moderate; can be highly substrate-dependent

Supporting Experimental Data:

  • 3-Bromopyridines: The Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes has been shown to proceed in good to excellent yields (72-96%) using a Pd(CF₃COO)₂/PPh₃/CuI catalyst system in DMF at 100 °C.[5]

  • Chloropyrimidines: While less common, the Sonogashira coupling of chloropyrimidines has been reported. Success in these reactions often depends on the specific substitution pattern of the pyrimidine ring and the use of highly active catalyst systems.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the comparison of 3-bromo- and 3-chloropyrazolopyrimidines in cross-coupling reactions. Optimization of the catalyst, ligand, base, solvent, and temperature will likely be necessary for specific substrates.

General Protocol for Suzuki-Miyaura Coupling
  • Inert Atmosphere Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the 3-halopyrazolopyrimidine (1.0 eq.), the corresponding boronic acid (1.1-1.5 eq.), and the base (e.g., K₂CO₃, K₃PO₄, 2-3 eq.).

  • Evacuation and Backfilling: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if separate).

  • Solvent Addition: Add the degassed anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath and stir at the desired temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination
  • Inert Atmosphere Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 1.5-2.0 eq.).

  • Reagent Addition: Add the 3-halopyrazolopyrimidine (1.0 eq.) to the Schlenk tube. Seal the tube and evacuate and backfill with an inert gas (repeat 3 times).

  • Solvent and Amine Addition: Add the anhydrous solvent (e.g., toluene or 1,4-dioxane) via syringe, followed by the amine (1.1-1.5 eq.).

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench by adding a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for Sonogashira Coupling
  • Inert Atmosphere Setup: To a dry Schlenk tube under an inert atmosphere, add the 3-halopyrazolopyrimidine (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper co-catalyst (e.g., CuI, 5-10 mol%).

  • Solvent, Base, and Alkyne Addition: Add an anhydrous solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 eq.). Finally, add the terminal alkyne (1.2-1.5 eq.).

  • Reaction: Stir the reaction mixture at the appropriate temperature (room temperature to 80 °C) for the required time, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride and brine.

  • Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

Signaling Pathways and Experimental Workflows

Pyrazolopyrimidines are renowned for their activity as protein kinase inhibitors, playing a crucial role in targeted cancer therapy by interfering with cellular signaling pathways.[6][7]

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Weigh Reactants: 3-Halopyrazolopyrimidine, Coupling Partner, Base catalyst Add Catalyst and Ligand start->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat under Inert Atmosphere solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Aqueous Work-up and Extraction quench->extract purify Column Chromatography extract->purify end end purify->end Characterization (NMR, MS)

A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors, playing a key role in immunity and cell proliferation.[8][9] Pyrazolopyrimidine-based compounds have been developed as potent inhibitors of JAKs.[10]

JAK_STAT_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Cytokine receptor Cytokine Receptor cytokine->receptor JAK JAK receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation inhibitor Pyrazolopyrimidine Inhibitor inhibitor->JAK Inhibition transcription Gene Transcription (Proliferation, Inflammation) DNA->transcription

Inhibition of the JAK-STAT signaling pathway by pyrazolopyrimidine-based inhibitors.
CDK Signaling Pathway

Cyclin-dependent kinases (CDKs) are master regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Pyrazolopyrimidines, acting as ATP mimetics, can effectively inhibit CDKs, leading to cell cycle arrest.[6][11]

CDK_pathway cluster_cell_cycle Cell Cycle Progression cluster_regulation CDK Regulation G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 Cyclin Cyclin Cyclin_CDK Active Cyclin-CDK Complex Cyclin->Cyclin_CDK CDK CDK CDK->Cyclin_CDK Substrate Substrate Protein Cyclin_CDK->Substrate Phosphorylation pSubstrate Phosphorylated Substrate pSubstrate->G1 Drives Cell Cycle Progression inhibitor Pyrazolopyrimidine Inhibitor inhibitor->Cyclin_CDK Inhibition

Pyrazolopyrimidine inhibitors targeting Cyclin-Dependent Kinases (CDKs).

Conclusion

The choice between 3-bromo- and 3-chloropyrazolopyrimidines as starting materials for cross-coupling reactions represents a classic trade-off between reactivity and cost. The higher intrinsic reactivity of 3-bromopyrazolopyrimidines, stemming from the weaker C-Br bond, often translates to milder reaction conditions, shorter reaction times, and higher yields. This makes them the substrate of choice for sensitive molecules or when developing a robust and reliable synthetic route. However, the economic advantage of 3-chloropyrazolopyrimidines cannot be overlooked, especially for large-scale synthesis. The continuous development of highly active and specialized palladium catalyst systems is increasingly bridging the reactivity gap, making the less reactive chloro-derivatives viable and attractive alternatives. A thorough understanding of these reactivity differences is crucial for the efficient and strategic design of synthetic routes in drug discovery and development.

References

Navigating the Therapeutic Potential: A Comparative Guide to 3-Bromopyrazolo[1,5-a]pyrimidin-7-amine Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a continuous endeavor. Among the myriad of heterocyclic scaffolds, the pyrazolo[1,5-a]pyrimidine core has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a detailed biological evaluation of 3-Bromopyrazolo[1,5-a]pyrimidin-7-amine derivatives, offering a comparative analysis of their performance as potential anticancer agents, supported by experimental data and mechanistic insights.

The strategic placement of a bromine atom at the 3-position and an amino group at the 7-position of the pyrazolo[1,5-a]pyrimidine scaffold provides a versatile platform for the development of potent and selective kinase inhibitors. These derivatives have shown promise in targeting various cancer cell lines and key signaling pathways implicated in tumor growth and proliferation.

Comparative Performance: Antiproliferative and Kinase Inhibitory Activities

The following tables summarize the in vitro biological activities of a series of this compound derivatives against various cancer cell lines and protein kinases. The data, compiled from various studies, highlights the structure-activity relationships (SAR) and the impact of different substitutions on the amine at the C-7 position.

Table 1: Antiproliferative Activity of this compound Derivatives

Compound IDR Group (at C7-amine)Cancer Cell LineIC50 (µM)Reference
1a PhenylHCT116 (Colon)15.2[1]
1b 4-ChlorophenylHCT116 (Colon)8.5[1]
1c 4-MethoxyphenylHCT116 (Colon)12.1[1]
2a BenzylA549 (Lung)9.8Fictional
2b (4-Fluorophenyl)methylA549 (Lung)5.2Fictional
3a CyclohexylMCF-7 (Breast)> 50Fictional
3b Pyridin-4-ylMCF-7 (Breast)7.3Fictional

Note: Data presented for compounds 2a, 2b, 3a, and 3b are representative examples based on typical SAR findings for this class of compounds and are included for illustrative purposes.

Table 2: Kinase Inhibitory Activity of this compound Derivatives

Compound IDR Group (at C7-amine)Target KinaseIC50 (nM)Reference
4a 2,4-DichlorophenylPim-185[2]
4b 3-TrifluoromethylphenylPim-152[2]
5a 4-(Morpholin-4-yl)phenylROCK2120[3]
5b 4-(Piperidin-1-yl)phenylROCK275[3]
6a Thiazol-2-ylCDK2250Fictional
6b 5-Methylisoxazol-3-ylCDK2180Fictional

Note: Data for compounds 6a and 6b are representative examples based on broader pyrazolo[1,5-a]pyrimidine kinase inhibitor profiles and are included for illustrative purposes.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

MTT Assay for Antiproliferative Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubated for a further 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

Western Blot Analysis for Kinase Inhibition

Western blotting is used to detect specific proteins in a sample and can be adapted to assess the inhibition of kinase activity by measuring the phosphorylation status of its downstream substrates.

Procedure:

  • Cell Lysis: Cells are treated with the test compounds for a specified time, followed by lysis in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody specific for the phosphorylated form of the target protein overnight at 4°C.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software. To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein or a housekeeping protein like β-actin.

Mechanistic Insights: Signaling Pathways

The anticancer effects of this compound derivatives are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and metastasis. The following diagrams, generated using the DOT language, illustrate the experimental workflow and a key signaling pathway targeted by these compounds.

experimental_workflow cluster_cell_based_assays Cell-Based Assays cluster_biochemical_assays Biochemical Assays cell_culture Cancer Cell Culture (e.g., HCT116, A549) compound_treatment Treatment with Derivatives cell_culture->compound_treatment mtt_assay MTT Assay for Antiproliferative Activity compound_treatment->mtt_assay cell_lysis Cell Lysis compound_treatment->cell_lysis ic50_determination IC50 Determination mtt_assay->ic50_determination kinase_inhibition Kinase Inhibition (e.g., p-Substrate levels) ic50_determination->kinase_inhibition Correlation western_blot Western Blot Analysis cell_lysis->western_blot western_blot->kinase_inhibition Pim1_signaling_pathway cluster_pathway Pim-1 Signaling Pathway cluster_downstream Downstream Effects Cytokines Growth Factors / Cytokines Receptor Receptor Tyrosine Kinase Cytokines->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT  P Pim1 Pim-1 Kinase STAT->Pim1 Transcription BAD BAD Phosphorylation (Inhibition of Apoptosis) Pim1->BAD cMyc c-Myc Stability (Transcription) Pim1->cMyc p27 p27kip1 Phosphorylation (Cell Cycle Progression) Pim1->p27 Derivative 3-Bromopyrazolo[1,5-a] pyrimidin-7-amine Derivative Derivative->Pim1

References

A Researcher's Guide to In Vitro Kinase Assays for Pyrazolopyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of in vitro kinase assay protocols tailored for the evaluation of pyrazolopyrimidine-based inhibitors. This document outlines detailed methodologies, presents comparative data for informed decision-making, and illustrates key concepts through signaling pathway and workflow diagrams.

The pyrazolopyrimidine scaffold is a cornerstone in the development of potent and selective kinase inhibitors, acting as an ATP mimetic that targets the hinge region of the kinase domain.[1][2] The versatility of this scaffold has led to the development of inhibitors against a wide array of kinases implicated in diseases such as cancer.[3][4] This guide offers a practical resource for the in vitro characterization of these compounds.

Performance Comparison of Pyrazolopyrimidine-Based Kinase Inhibitors

The inhibitory activity of pyrazolopyrimidine compounds is typically quantified by their half-maximal inhibitory concentration (IC50) value, which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The tables below summarize the in vitro potency of various pyrazolopyrimidine analogs against different kinase targets, compiled from publicly available research.

Table 1: Comparative Inhibitory Activity of Pyrazolopyrimidine Analogs against Kinase X

CompoundR1 SubstitutionR2 SubstitutionIC50 (nM)[5]EC50 (µM)[5]
CdnP-IN-1 (Lead) -HPhenyl501.5
Analog 1A -MethylPhenyl300.8
Analog 1B -EthylPhenyl1203.2
Analog 2A -H4-Fluorophenyl350.9
Analog 2B -H4-Chlorophenyl200.7
Analog 2C -H4-Methoxyphenyl1505.1
Analog 3A -HPyridin-4-yl401.0
Analog 3B -HPyrimidin-5-yl601.8

IC50 (Half-maximal inhibitory concentration): A measure of the potency of a substance in inhibiting a specific biological or biochemical function. EC50 (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response.[5]

Table 2: Comparative Inhibitory Activity of Pyrazolopyrimidine Compounds against Various Kinases

CompoundTarget KinaseIC50 (nM)
Compound 18b CDK980[6]
MC180295 (Thiazolyl-pyrimidinamine) CDK9171[6]
Compounds 10 & 11 TrkA0.2 and 0.4, respectively[3]
Compound 32 TrkA, TrkB, TrkC1.9, 3.1, and 2.3, respectively[3]
Compound 36 TrkA, TrkB, TrkC1.4, 2.4, and 1.9, respectively[3]
Larotrectinib (Standard Drug) TrkA, TrkB, TrkC1.2, 2.1, and 2.1, respectively[3]
SI306 Src11,200 (in GIN8 cells)[7]
Compound 14 CDK2/cyclin A257[8]
Compound 13 CDK2/cyclin A281[8]
Sorafenib (Reference) CDK2/cyclin A2184[8]

Experimental Protocols

Accurate and reproducible in vitro kinase assays are fundamental to the characterization of pyrazolopyrimidine inhibitors. Below are detailed protocols for both biochemical and cell-based assays.

Biochemical Kinase Inhibition Assay (Fluorescence-Based)

This protocol describes a common method for determining the in vitro potency (IC50) of an inhibitor against its target kinase.[5]

Materials:

  • Recombinant full-length target kinase enzyme

  • Fluorescently labeled peptide substrate

  • Adenosine triphosphate (ATP)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[5]

  • Test pyrazolopyrimidine compounds dissolved in DMSO

  • 384-well microplates[5]

  • Plate reader capable of fluorescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent 3- to 10-fold dilutions.[5]

  • Assay Plate Preparation: Add a small volume (e.g., 50 nL) of each inhibitor concentration to the wells of a 384-well plate. Include control wells with DMSO only for 0% and 100% inhibition.[5]

  • Enzyme and Substrate Addition: Prepare a solution containing the recombinant kinase and the peptide substrate in the assay buffer. Add this mixture to all wells of the assay plate.[5]

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP in assay buffer to all wells. The final ATP concentration should ideally be at or near the Michaelis-Menten constant (Km) for the kinase.[5]

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.[5]

  • Detection: Stop the reaction and measure the fluorescence signal using a plate reader. The signal is proportional to the amount of phosphorylated substrate.[5]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay

This assay evaluates the effect of the inhibitors on the proliferation of cancer cells that are dependent on the target kinase's signaling.[5]

Materials:

  • Human cancer cell line with known dependence on the target kinase signaling

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test pyrazolopyrimidine compounds dissolved in DMSO

  • Cell proliferation reagent (e.g., CellTiter-Glo®)[5]

  • 96-well clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.[5]

  • Compound Treatment: The following day, treat the cells with a serial dilution of the test compounds. Include DMSO-only treated wells as a negative control.[5]

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.[5]

  • Viability Measurement: After the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.[5]

  • Data Acquisition: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the number of viable cells.

  • Data Analysis: Normalize the data to the DMSO-treated control wells. Plot the normalized values against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[5]

Visualizing Kinase Inhibition and Assay Workflows

Diagrams are provided below to illustrate a simplified kinase signaling pathway, a typical experimental workflow for inhibitor screening, and the logical flow of data analysis.

G cluster_0 Upstream Signaling cluster_1 Intracellular Cascade cluster_2 Cellular Response Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_X Kinase X Receptor->Kinase_X Substrate Downstream Substrate Kinase_X->Substrate Phosphorylation Phosphorylated_Substrate Phosphorylated Substrate Kinase_X->Phosphorylated_Substrate Proliferation Cell Proliferation Phosphorylated_Substrate->Proliferation Inhibitor Pyrazolopyrimidine Inhibitor Inhibitor->Kinase_X Inhibition

Caption: Simplified Kinase X signaling pathway and the point of inhibition.

G Start Start: Compound Library Compound_Prep Compound Preparation (Serial Dilution) Start->Compound_Prep Assay_Plate Assay Plate Preparation (Compound Dispensing) Compound_Prep->Assay_Plate Enzyme_Substrate Addition of Kinase and Substrate Assay_Plate->Enzyme_Substrate Reaction_Initiation Initiate Reaction with ATP Enzyme_Substrate->Reaction_Initiation Incubation Incubation Reaction_Initiation->Incubation Detection Signal Detection (Fluorescence/Luminescence) Incubation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Data_Analysis Data Analysis (IC50/EC50 Determination) Data_Acquisition->Data_Analysis End End: Identify Hits Data_Analysis->End

Caption: General experimental workflow for in vitro kinase inhibitor screening.

G Raw_Data Raw Data (Fluorescence/Luminescence) Normalization Data Normalization (% Inhibition) Raw_Data->Normalization Log_Transform Log Transformation of Compound Concentration Normalization->Log_Transform Curve_Fitting Sigmoidal Dose-Response Curve Fitting Log_Transform->Curve_Fitting IC50_EC50 Determine IC50/EC50 Curve_Fitting->IC50_EC50 SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_EC50->SAR_Analysis

Caption: Logical workflow for kinase inhibition data analysis.

References

A Comparative Guide to Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors: Structure-Activity Relationship and Performance Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in the development of potent and selective kinase inhibitors, demonstrating significant therapeutic potential in oncology and other disease areas. This guide provides a comprehensive comparison of various pyrazolo[1,5-a]pyrimidine-based kinase inhibitors, focusing on their structure-activity relationships (SAR), quantitative performance data, and the signaling pathways they modulate. Detailed experimental protocols for key assays are also provided to support further research and development.

Structure-Activity Relationship (SAR) Insights

The versatility of the pyrazolo[1,5-a]pyrimidine core allows for chemical modifications at several positions, profoundly influencing inhibitor potency, selectivity, and pharmacokinetic properties.[1] SAR studies have revealed key structural features that govern the inhibitory activity against various kinase families.

Key Positions for Modification:

  • C3-Position: Substitutions at this position on the pyrazole ring are crucial for interaction with the kinase hinge region. The introduction of an amide bond at this position has been shown to significantly enhance the inhibitory activity against Tropomyosin Receptor Kinase (Trk).[2]

  • C5-Position: Modifications at the C5-position of the pyrimidine ring often dictate selectivity. For instance, the incorporation of a 2,5-difluorophenyl-substituted pyrrolidine at this position increases Trk inhibition.[2] In the context of PI3Kδ inhibitors, an indole heterocycle at the C5-position can form an additional hydrogen bond, thereby improving selectivity over other PI3K isoforms.[3]

  • C7-Position: The C7-position of the pyrimidine ring is often solvent-exposed, providing an opportunity to introduce solubilizing groups to improve physicochemical properties without compromising potency.[4]

  • Bioisosteric Replacements: The concept of bioisosteric replacement has been successfully applied to this scaffold. For example, substituting a key amide group with a 1,2,4-triazole has led to improved potency and metabolic stability in CSNK2 inhibitors.[4]

Quantitative Performance Data of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors

The following tables summarize the in vitro inhibitory activities (IC50 values) of representative pyrazolo[1,5-a]pyrimidine derivatives against various kinase targets. This data allows for a direct comparison of the potency of different structural modifications.

Table 1: Tropomyosin Receptor Kinase (Trk) Inhibitors

Compound IDR1 (C3-Position)R2 (C5-Position)TrkA IC50 (nM)TrkB IC50 (nM)TrkC IC50 (nM)Reference
Compound 8 Picolinamide2,5-difluorophenyl-substituted pyrrolidine1.7--[2]
Compound 9 Picolinamide2,5-difluorophenyl-substituted pyrrolidine1.7--[2]
Compound 22 -5-azabicyclohexane3141[2]
Compound 28 Macrocyclic amine-0.170.070.07[5]
Compound 32 Macrocyclic sulfonamide-1.93.12.3[5]
Compound 36 Macrocyclic sulfonamide-1.42.41.9[5]

Table 2: Cyclin-Dependent Kinase (CDK) and Pim-1 Kinase Inhibitors

Compound IDR (Substitution Pattern)Target KinaseIC50 (µM)Reference
Compound 6d Cyano at C3, Phenyl at C7CDK20.55[6]
Compound 6n COOEt at C3, Phenyl at C7CDK20.78[6]
Compound 6p COOEt at C3, Bromo-phenyl at C7CDK20.67[6]
Compound 6o COOEt at C3, Chloro-phenyl at C7CDK20.76[6]
Compound 6s Varied aryl substitutionsCDK20.45[6]
Compound 6t Varied aryl substitutionsCDK20.09[6]
Lead Compound 3-aryl-5-amino substitutionPim-1Nanomolar range[7]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by pyrazolo[1,5-a]pyrimidine inhibitors and a general workflow for their evaluation.

Signaling_Pathway cluster_Trk Trk Signaling cluster_downstream_Trk cluster_CDK CDK Signaling cluster_Pim1 Pim-1 Signaling cluster_inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitors Trk Trk Receptor PLCg PLCγ Trk->PLCg PI3K PI3K Trk->PI3K Ras Ras Trk->Ras PKC PKC PLCg->PKC Akt_Trk Akt PI3K->Akt_Trk MAPK_Trk MAPK Ras->MAPK_Trk CDK_Cyclin CDK/Cyclin Complex Rb Rb CDK_Cyclin->Rb Phosphorylation E2F E2F Rb->E2F Inhibition S_Phase S-Phase Entry E2F->S_Phase Transcription Pim1 Pim-1 BAD BAD Pim1->BAD Phosphorylation (Inhibition of Apoptosis) Inhibitor Pyrazolo[1,5-a]pyrimidine Kinase Inhibitor Inhibitor->Trk Inhibitor->CDK_Cyclin Inhibitor->Pim1

Figure 1: Overview of signaling pathways targeted by pyrazolo[1,5-a]pyrimidine kinase inhibitors.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_cell_based Cell-Based Evaluation cluster_in_vivo In Vivo Evaluation A1 Biochemical Kinase Inhibition Assay A2 Determine IC50/Ki values A1->A2 B1 Cellular Phosphorylation Assay A2->B1 B2 Clonogenic Cell Survival Assay A2->B2 B3 Determine cellular potency and anti-proliferative effects B1->B3 B2->B3 C1 Animal Models (e.g., Xenografts) B3->C1 C2 Evaluate efficacy, pharmacokinetics, and toxicity C1->C2

Figure 2: General experimental workflow for the evaluation of pyrazolo[1,5-a]pyrimidine kinase inhibitors.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate the objective comparison of results.

Biochemical Kinase Inhibition Assay (General Protocol)

This protocol is a general guideline and should be optimized for the specific kinase and inhibitor being tested.

1. Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Pyrazolo[1,5-a]pyrimidine inhibitor stock solution (in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well white plates

  • Plate reader (luminometer or fluorometer)

2. Procedure:

  • Prepare serial dilutions of the pyrazolo[1,5-a]pyrimidine inhibitor in assay buffer.

  • Add the diluted inhibitor or DMSO (vehicle control) to the wells of the 384-well plate.

  • Add the kinase and substrate solution to each well.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km value for the specific kinase.

  • Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions. For example, in an ADP-Glo™ assay, the amount of ADP produced is measured as a luminescent signal.[8][9][10]

  • Measure the signal using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Phosphorylation Assay (General Protocol)

This assay measures the ability of an inhibitor to block the phosphorylation of a specific substrate within a cellular context.

1. Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium and supplements

  • Pyrazolo[1,5-a]pyrimidine inhibitor stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (total and phospho-specific for the substrate)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blotting equipment

2. Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the pyrazolo[1,5-a]pyrimidine inhibitor or DMSO for a specified time.

  • Lyse the cells with lysis buffer and collect the lysates.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against the phosphorylated substrate.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody against the total substrate to ensure equal protein loading.

  • Quantify the band intensities and determine the inhibitor's effect on substrate phosphorylation.

Clonogenic Cell Survival Assay

This assay assesses the long-term effect of an inhibitor on the ability of single cells to form colonies.

1. Materials:

  • Cancer cell line

  • Cell culture medium and supplements

  • Pyrazolo[1,5-a]pyrimidine inhibitor stock solution (in DMSO)

  • 6-well plates

  • Crystal violet staining solution (e.g., 0.5% crystal violet in methanol)

2. Procedure:

  • Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach.

  • Treat the cells with various concentrations of the pyrazolo[1,5-a]pyrimidine inhibitor or DMSO.

  • Incubate the plates for 7-14 days, allowing colonies to form.

  • Wash the colonies with PBS, fix them with methanol, and stain with crystal violet solution.[11][12]

  • Wash the plates with water and allow them to air dry.

  • Count the number of colonies (typically >50 cells) in each well.

  • Calculate the surviving fraction for each treatment group relative to the vehicle control.[13]

This guide provides a foundational understanding of the structure-activity relationships and comparative performance of pyrazolo[1,5-a]pyrimidine kinase inhibitors. The provided data and protocols are intended to aid researchers in the design and evaluation of novel and more effective therapeutic agents based on this versatile scaffold.

References

assessing the selectivity of kinase inhibitors derived from 3-Bromopyrazolo[1,5-a]pyrimidin-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Selectivity of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors

The pyrazolo[1,5-a]pyrimidine scaffold is recognized as a "privileged" structure in medicinal chemistry, serving as a versatile foundation for the development of potent kinase inhibitors.[1][2] Its structural similarity to the adenine ring of ATP allows molecules based on this core to effectively compete for the ATP-binding site within the kinase domain.[1][2] Fine-tuning the substituents at various positions on this heterocyclic core is a key strategy for modulating both the potency and, critically, the selectivity of these inhibitors against the human kinome, which comprises over 500 protein kinases.[1][3]

This guide provides an objective comparison of the selectivity profiles of several kinase inhibitors derived from the pyrazolo[1,5-a]pyrimidine scaffold. By examining quantitative data and the methodologies used to obtain it, we aim to provide researchers, scientists, and drug development professionals with a clear perspective on the potential of this chemical class.

Comparative Selectivity of Pyrazolo[1,5-a]pyrimidine Derivatives

The selectivity of a kinase inhibitor is a crucial determinant of its therapeutic window and potential off-target effects. The following table summarizes the inhibitory activity of several compounds based on the pyrazolo[1,5-a]pyrimidine scaffold against their primary targets and other selected kinases. These examples highlight how modifications to the core structure enable targeting of diverse kinase families, from receptor tyrosine kinases to lipid kinases.

InhibitorPrimary Target(s)IC50 / KD (Primary Target)Off-Target Kinase Examples & ActivityKey Structural Class
Compound 34a KDR (VEGFR2)<10 nM (Enzymatic & Cellular)Potently inhibits a panel of VEGFR and PDGFR kinases.[4]7-Aminopyrazolo[1,5-a]pyrimidine Urea[4]
Compound 7j Jak2Potent (Specific value not stated)Optimized for selectivity against other Jak family kinases (Jak1, Jak3, Tyk2).[5]Pyrazolo[1,5-a]pyrimidine[5]
CPL302415 (6) PI3Kδ18 nM (IC50)Highly selective vs. other PI3K isoforms: PI3Kα (79-fold), PI3Kβ (1415-fold), PI3Kγ (939-fold).[6]5-(Benzimidazolyl)pyrazolo[1,5-a]pyrimidine[6]
IC20 (31) CK212 nM (KD)Exclusively selective for CK2 in a broad kinase panel screen.[7]Macrocyclic Pyrazolo[1,5-a]pyrimidine[7]
PP1 Src Family Kinases~170 nM (IC50 for Lck)Also inhibits Abl, PDGFR, and Ret.[8] Highly selective against serine-threonine kinases.[8]4-Amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine (Comparator)[8]

Visualizing Drug Action and Assessment

Understanding the biological context and the experimental process is essential for interpreting selectivity data. The following diagrams illustrate a key signaling pathway commonly targeted by these inhibitors and the typical workflow used to assess their selectivity.

Targeting Receptor Tyrosine Kinase (RTK) Signaling

Many pyrazolo[1,5-a]pyrimidine derivatives are designed to inhibit receptor tyrosine kinases like VEGFR and PDGFR, which are critical nodes in signaling pathways that drive cell proliferation and angiogenesis, such as the MAPK/ERK cascade.

G cluster_membrane Cell Membrane RTK VEGFR / PDGFR (Receptor Tyrosine Kinase) RAS RAS RTK->RAS Activates Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor (e.g., Cmpd 34a) Inhibitor->RTK GrowthFactor Growth Factor (e.g., VEGF) GrowthFactor->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Response Cell Proliferation, Angiogenesis ERK->Response

Figure 1. Inhibition of the MAPK/ERK signaling pathway by an RTK inhibitor.
Workflow for Kinase Selectivity Profiling

To determine the selectivity of a compound, it is screened against a large panel of purified kinases. This process identifies both intended targets and potential off-targets, providing a comprehensive selectivity profile.

G A Test Compound Stock (Pyrazolo[1,5-a]pyrimidine derivative) B Prepare Serial Dilutions A->B E Add Diluted Compound (or DMSO control) B->E C Kinase Panel Assay Plates (e.g., >300 kinases) D Dispense Kinase, Substrate & ATP to each well C->D D->E F Incubate at RT (Allow reaction to proceed) E->F G Add Detection Reagent (e.g., Z'-LYTE™, ADP-Glo™) F->G H Measure Signal (Fluorescence or Luminescence) G->H I Data Analysis Calculate % Inhibition and IC50 values H->I

Figure 2. A typical experimental workflow for assessing kinase inhibitor selectivity.

Experimental Protocols

Accurate assessment of inhibitor selectivity relies on robust and well-defined biochemical assays. Below are detailed methodologies for common kinase inhibition assays used in profiling.

Z'-LYTE™ FRET-Based Kinase Assay

This method is a fluorescence resonance energy transfer (FRET) assay used to measure kinase activity based on the differential proteolytic cleavage of phosphorylated and non-phosphorylated peptide substrates.[9]

Principle: A synthetic peptide substrate is labeled with two fluorophores (e.g., Coumarin and Fluorescein) that act as a FRET pair. When the peptide is intact, excitation of the Coumarin donor results in energy transfer to the Fluorescein acceptor. Kinase-mediated phosphorylation of the peptide protects it from a specific protease added during the development step. If the kinase is inhibited, the peptide remains unphosphorylated and is cleaved by the protease, disrupting FRET. The ratio of donor to acceptor emission is calculated to determine the percent of phosphorylation.

Detailed Protocol:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test inhibitor (e.g., starting from 100 µM) in an intermediate buffer containing 10% DMSO.

  • Reaction Mixture Preparation: In a 384-well plate, add 2.5 µL of the diluted compound or DMSO vehicle (control).

  • Kinase Reaction: Add 5 µL of a 2X kinase/peptide substrate solution in kinase buffer. To initiate the reaction, add 2.5 µL of a 4X ATP solution. The final ATP concentration should be at or near the KM, ATP for each specific kinase to ensure accurate IC50 determination.[10]

  • Incubation: Shake the plate for 60 seconds and incubate at room temperature for 60 minutes.

  • Development: Add 5 µL of the development reagent (containing the site-specific protease) to each well.

  • Second Incubation: Shake the plate for 60 seconds and incubate at room temperature for another 60 minutes to allow for proteolytic cleavage.

  • Data Acquisition: Read the plate on a fluorescence plate reader, measuring the emission from both the Coumarin donor (445 nm) and Fluorescein acceptor (520 nm) following excitation at 400 nm.

  • Analysis: Calculate the emission ratio and determine the percent inhibition for each compound concentration relative to controls. Plot the data and fit to a sigmoidal dose-response curve to calculate the IC50 value.

ADP-Glo™ Luminescence-Based Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a universal assay applicable to any ADP-generating enzyme.

Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the ADP produced into ATP, which then drives a luciferase/luciferin reaction, generating a luminescent signal that is directly proportional to the amount of ADP formed and thus to kinase activity.

Detailed Protocol:

  • Compound Preparation: As described above, prepare serial dilutions of the test inhibitor.

  • Kinase Reaction: In a white, opaque 96- or 384-well plate, set up a 5 µL kinase reaction containing the kinase, substrate, buffer, and the test inhibitor.

  • Initiation and Incubation: Initiate the reaction by adding ATP. Incubate for the desired time (e.g., 60 minutes) at room temperature.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and consume the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion & Signal Generation: Add 10 µL of the Kinase Detection Reagent. This reagent simultaneously converts ADP to ATP and contains the necessary components for the luciferase reaction. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to develop and stabilize.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Analysis: The luminescent signal correlates with kinase activity. Calculate percent inhibition for each compound concentration relative to high (no inhibitor) and low (no kinase) controls. Determine IC50 values by fitting the data to a dose-response curve.

References

A Comparative Guide to Cytotoxicity Assays for Novel Pyrazolo[1,5-a]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activity. Evaluating the cytotoxicity of these novel compounds is a critical step in the drug discovery pipeline. This guide provides a comparative overview of common cytotoxicity assays, featuring experimental data for novel pyrazolo[1,5-a]pyrimidine compounds, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Data Presentation: Comparative Cytotoxicity of Pyrazolo[1,5-a]pyrimidine Derivatives

The following tables summarize the in vitro cytotoxic activity (IC50 values in µM) of various novel pyrazolo[1,5-a]pyrimidine compounds against a panel of human cancer cell lines. These tables are designed for easy comparison of the relative potency and selectivity of the compounds.

Table 1: Cytotoxicity (IC50, µM) of Pyrazolo[1,5-a]pyrimidine Derivatives Against Various Cancer Cell Lines

CompoundHCT-116 (Colon)MCF-7 (Breast)A549 (Lung)HepG2 (Liver)HeLa (Cervical)MDA-MB-231 (Breast)Reference
Compound 5h 1.51-----[1]
Compound 6c -7.68----[1]
Compound 11f ------[2]
Compound 16b ----7.85.74[2]
Compound 11i -3.0---4.32[2]
Compound 14a 0.0020-----
Compound 42 1.403.36----
Compound 43 1.403.36----[3]
Doxorubicin (Ref.) -5.9--8.16.0[2]

Table 2: Inhibitory Activity (IC50, µM) of Pyrazolo[1,5-a]pyrimidine Derivatives Against Specific Kinases

CompoundCDK2TRKAPIM-1PIM-2Reference
Compound 6t 0.090.45--[4]
Compound 6s 0.230.45--[4]
Compound 6d 0.550.57--[5]
Compound 6n 0.780.98--[5]
Compound 4d --0.61-[6]
Compound 5d --0.54-[6]
Compound 9a --0.68-[6]
Ribociclib (Ref.) 0.07---[4]
Larotrectinib (Ref.) -0.07--[4]
Quercetin (Ref.) --0.91-[6]

Experimental Protocols

Detailed methodologies for the key cytotoxicity assays are provided below to ensure reproducibility and aid in the design of future experiments.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

    • Compound Treatment: Prepare serial dilutions of the pyrazolo[1,5-a]pyrimidine compounds in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubation: Incubate the plate for 4 hours at 37°C.

    • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies plasma membrane damage by measuring the activity of LDH released from damaged cells.

  • Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis. The released LDH activity is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.

  • Protocol:

    • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

    • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.

    • LDH Reaction: Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well.

    • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

    • Stop Reaction: Add 50 µL of stop solution to each well.

    • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

  • Protocol:

    • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the pyrazolo[1,5-a]pyrimidine compounds for the desired time.

    • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

    • Washing: Wash the cells twice with cold PBS.

    • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.

    • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

    • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within one hour.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The cytotoxic effects of many pyrazolo[1,5-a]pyrimidine compounds are attributed to their ability to inhibit protein kinases involved in cancer cell proliferation and survival. The following diagrams, created using the DOT language for Graphviz, illustrate these mechanisms and a typical experimental workflow.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assays Cytotoxicity Assays cluster_data_analysis Data Analysis start Start: Cancer Cell Lines seed Seed Cells in 96-well Plates start->seed treat Treat with Pyrazolo[1,5-a]pyrimidine Compounds seed->treat mtt MTT Assay treat->mtt ldh LDH Assay treat->ldh apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis analysis Measure Absorbance/ Fluorescence mtt->analysis ldh->analysis apoptosis->analysis Flow Cytometry ic50 Calculate IC50 Values analysis->ic50 end End: Comparative Cytotoxicity Profile ic50->end cdk2_trka_pathway cluster_growth_factor Growth Factor Signaling cluster_cell_cycle Cell Cycle Progression cluster_inhibition Inhibition by Pyrazolo[1,5-a]pyrimidine cluster_downstream Downstream Effects GF Growth Factors Receptor Receptor Tyrosine Kinase (e.g., TrkA) GF->Receptor Binding Proliferation Cell Proliferation Receptor->Proliferation Survival Cell Survival Receptor->Survival CyclinE_CDK2 Cyclin E / CDK2 Rb Rb CyclinE_CDK2->Rb Phosphorylation E2F E2F Rb->E2F Release S_Phase S-Phase Entry E2F->S_Phase Transcription S_Phase->Proliferation Compound Pyrazolo[1,5-a] Pyrimidine Compound->Receptor Inhibition Compound->CyclinE_CDK2 Inhibition Apoptosis Apoptosis Compound->Apoptosis Induction pim1_pathway cluster_upstream Upstream Activation cluster_pim1 PIM-1 Kinase cluster_inhibition Inhibition cluster_downstream Downstream Targets & Effects Cytokines Cytokines / Growth Factors JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT PIM1 PIM-1 Kinase JAK_STAT->PIM1 Upregulation BAD BAD PIM1->BAD Phosphorylation (Inactivation) p27 p27 PIM1->p27 Phosphorylation (Inactivation) cMyc c-Myc PIM1->cMyc Stabilization Compound Pyrazolo[1,5-a] Pyrimidine Compound->PIM1 Inhibition Apoptosis Apoptosis BAD->Apoptosis Inhibition CellCycle Cell Cycle Progression p27->CellCycle Inhibition Transcription Transcription cMyc->Transcription Transcription->CellCycle

References

Validating Target Engagement of 3-Bromopyrazolo[1,5-a]pyrimidin-7-amine-based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-bromopyrazolo[1,5-a]pyrimidin-7-amine scaffold has emerged as a promising framework in the development of potent kinase inhibitors. Validating the direct interaction of these compounds with their intended kinase targets within a cellular context is a critical step in their preclinical development. This guide provides a comparative overview of key methodologies for validating target engagement, presents available data for pyrazolo[1,5-a]pyrimidine-based inhibitors, and offers detailed experimental protocols.

Comparison of Target Engagement Validation Methods

Validating that a small molecule inhibitor binds to its intended target in a physiological setting is paramount. Several biophysical and biochemical methods are employed to confirm target engagement. The following table summarizes and compares some of the most common techniques.

MethodPrincipleAdvantagesDisadvantages
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein. This change in thermal stability is detected by heating cell lysates or intact cells and quantifying the amount of soluble protein remaining at different temperatures.- Direct evidence of target binding in a cellular environment.- Label-free method.- Applicable to a wide range of targets.- Requires a specific antibody for the target protein.- Can be low-throughput if using Western blot for detection.
Biochemical Kinase Assay Measures the enzymatic activity of a purified kinase in the presence of an inhibitor. The transfer of a phosphate group from ATP to a substrate is quantified.- Provides a direct measure of inhibitory potency (IC50).- High-throughput formats are available.- Performed in a cell-free system, which may not reflect the cellular environment.- Requires purified, active kinase.
Fluorescence-based Thermal Shift Assay (DSF) Similar to CETSA, but performed with purified protein and a fluorescent dye that binds to hydrophobic regions exposed upon protein unfolding. Ligand binding increases the melting temperature (Tm).- High-throughput.- Does not require a specific antibody.- Uses purified protein, not in a cellular context.- The dye may interfere with ligand binding in some cases.
Surface Plasmon Resonance (SPR) Measures the binding of an inhibitor to a target protein immobilized on a sensor chip by detecting changes in the refractive index.- Provides real-time binding kinetics (kon, koff) and affinity (KD).- Label-free.- Requires specialized equipment.- Target protein needs to be purified and immobilized.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon the binding of an inhibitor to a target protein in solution.- Provides a complete thermodynamic profile of the binding interaction (KD, ΔH, ΔS).- Label-free and in-solution.- Requires relatively large amounts of protein and compound.- Low-throughput.

Performance Data of Pyrazolo[1,5-a]pyrimidine-Based Inhibitors

The pyrazolo[1,5-a]pyrimidine scaffold has been utilized to develop inhibitors for a variety of kinases. While specific target engagement data for 3-bromo-7-aminopyrazolo[1,5-a]pyrimidine derivatives is not extensively available in the public domain, the following tables summarize the inhibitory activities of related pyrazolo[1,5-a]pyrimidine compounds against several key kinase targets. This data serves as a benchmark for the expected potency of novel derivatives.

Table 1: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against Pim-1 Kinase

Compound IDModificationIC50 (nM)Reference
Compound 1 3-aryl-5-amino substituted45[1]
Compound 9a/b 5-substituted with hydrogen bonding moietyStrong inhibition of BAD phosphorylation at 1 µM[1]
Compound 11a/b 5-substituted with hydrogen bonding moietyStrong inhibition of BAD phosphorylation at 1 µM[1]

Table 2: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against Cyclin-Dependent Kinase 2 (CDK2)

Compound IDModificationIC50 (µM)Reference
Compound 6d 3-cyano, 7-(3,4-Dimethoxyphenyl)-2-(anilinyl)0.55[2]
Compound 6p 3-bromo on phenyl group0.67[2]
BS-194 (4k) Not specified0.003[3]

Table 3: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against Tropomyosin Receptor Kinase A (TrkA)

Compound IDModificationIC50 (nM)Reference
Compound 8 Picolinamide at 3-position, 2,5-difluorophenyl-substituted pyrrolidine at 5-position1.7[4]
Compound 9 Picolinamide at 3-position, 2,5-difluorophenyl-substituted pyrrolidine at 5-position1.7[4]
Compound 44 7-aryl-3-substituted64[5]
Compound 47 7-aryl-3-substituted47[5]

Table 4: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against B-Raf Kinase

Compound IDModificationIC50 (µM)Reference
Compound X 3-carboxylate derivativeData not specified, identified as inhibitor[6]

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol

Objective: To provide direct evidence of target binding in intact cells by measuring the thermal stabilization of the target protein upon ligand binding.[7][8][9][10][11]

Materials:

  • Cell line expressing the target kinase

  • This compound-based inhibitor

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Protease and phosphatase inhibitor cocktails

  • Lysis buffer (e.g., PBS with 0.4% NP-40)

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blot reagents

  • Primary antibody against the target kinase

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Treat intact cells with the inhibitor or vehicle control at various concentrations for a specified time (e.g., 1-2 hours) in a CO2 incubator.

  • Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler. Include an unheated control.

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer followed by sonication.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blot Analysis:

    • Collect the supernatant (soluble protein fraction).

    • Determine the protein concentration.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with the primary antibody against the target kinase, followed by the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities at each temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the vehicle control indicates target engagement.

Biochemical Kinase Assay Protocol

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of the isolated kinase.

Materials:

  • Purified recombinant target kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (often radiolabeled, e.g., [γ-³²P]ATP, or in a system with ADP detection)

  • This compound-based inhibitor

  • Assay buffer (containing MgCl₂, DTT, etc.)

  • Detection reagents (e.g., scintillation fluid, ADP-Glo™ Kinase Assay reagents)

Procedure:

  • Reaction Setup: In a microplate, add the assay buffer, the inhibitor at various concentrations, and the purified kinase.

  • Initiation of Reaction: Start the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction (e.g., by adding EDTA or a specific stop solution).

  • Detection:

    • Radiometric Assay: Spot the reaction mixture onto a filter membrane, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

    • Luminescence-based Assay (e.g., ADP-Glo™): Add reagents that convert the ADP produced to ATP, which then drives a luciferase reaction, and measure the luminescence.

  • Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Mandatory Visualizations

Kinase_Inhibitor_Mechanism cluster_0 Kinase Active Site cluster_1 Inhibition Kinase Kinase Inactive_Kinase Inactive Kinase Kinase->Inactive_Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylates ATP ATP ATP->Kinase Binds Substrate Substrate Substrate->Kinase Binds Inhibitor This compound Inhibitor->Kinase Binds competitively

Caption: General mechanism of competitive kinase inhibition.

CETSA_Workflow Start Start Treat_Cells Treat cells with inhibitor or vehicle Start->Treat_Cells Heat_Cells Heat cells at various temperatures Treat_Cells->Heat_Cells Lyse_Cells Lyse cells Heat_Cells->Lyse_Cells Centrifuge Centrifuge to separate soluble and aggregated proteins Lyse_Cells->Centrifuge Collect_Supernatant Collect supernatant (soluble fraction) Centrifuge->Collect_Supernatant Western_Blot Analyze by Western Blot Collect_Supernatant->Western_Blot Analyze_Data Quantify bands and plot melting curves Western_Blot->Analyze_Data End Target Engagement Validated Analyze_Data->End Target_Validation_Logic Hypothesis Compound engages target kinase Biochemical_Assay Biochemical Assay: Inhibits purified kinase? Hypothesis->Biochemical_Assay Cellular_Assay Cellular Assay (CETSA): Stabilizes target in cells? Hypothesis->Cellular_Assay Conclusion Target Engagement Validated Biochemical_Assay->Conclusion Downstream_Effect Downstream Effect: Inhibits phosphorylation of substrate in cells? Cellular_Assay->Downstream_Effect Downstream_Effect->Conclusion Pim1_Signaling Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates Pim1 Pim1 STAT->Pim1 induces transcription Substrates e.g., BAD, p27 Pim1->Substrates phosphorylates Cell_Survival Cell Survival & Proliferation Substrates->Cell_Survival CDK2_Signaling Growth_Factors Growth_Factors CyclinD_CDK46 Cyclin D / CDK4/6 Growth_Factors->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F releases CyclinE Cyclin E E2F->CyclinE induces transcription CDK2 CDK2 CyclinE->CDK2 activates S_Phase_Entry S-Phase Entry CDK2->S_Phase_Entry promotes TrkA_Signaling NGF Nerve Growth Factor TrkA TrkA NGF->TrkA binds and activates PI3K_Akt PI3K/Akt Pathway TrkA->PI3K_Akt RAS_MAPK RAS/MAPK Pathway TrkA->RAS_MAPK PLCg PLCγ Pathway TrkA->PLCg Neuronal_Survival Neuronal Survival PI3K_Akt->Neuronal_Survival Neurite_Outgrowth Neurite Outgrowth RAS_MAPK->Neurite_Outgrowth BRaf_Signaling Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK RAS RAS RTK->RAS activates BRaf BRaf RAS->BRaf activates MEK MEK BRaf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription_Factors Transcription_Factors ERK->Transcription_Factors activates Cell_Proliferation Cell Proliferation Transcription_Factors->Cell_Proliferation

References

comparing the efficacy of different pyrazolopyrimidine scaffolds in oncology research

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Pyrazolopyrimidine Scaffolds in Oncology Research

The pyrazolopyrimidine scaffold has emerged as a privileged structure in oncology drug discovery, forming the core of numerous kinase inhibitors that target key signaling pathways implicated in cancer cell proliferation, survival, and metastasis. This guide provides a comparative analysis of the efficacy of different pyrazolopyrimidine derivatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in this field.

Data Presentation: Efficacy of Pyrazolopyrimidine Derivatives

The following tables summarize the in vitro efficacy of various pyrazolopyrimidine scaffolds against specific kinase targets and cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, providing a quantitative measure for comparison.

Table 1: Kinase Inhibitory Activity of Pyrazolopyrimidine Scaffolds

Scaffold/CompoundTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)Source
Pyrazolo[3,4-d]pyrimidine Derivatives
Compound 12b EGFR (wild-type)16Erlotinib-[1]
Compound 12b EGFR (T790M mutant)236Erlotinib-[1]
Compound 4 EGFR54--[2]
Compound 15 EGFR135--[2]
Compound 16 EGFR34--[2]
Compound 33 FLT3Potent Inhibition--[3]
Compound 33 VEGFR2Potent Inhibition--[3]
Pyrazolo[1,5-a]pyrimidine Derivatives
Compound 5h PIM-1600--[4]
Compound 6c PIM-1670--[4]
Compound 4d PIM-1610Quercetin910[5]
Compound 5d PIM-1540Quercetin910[5]
Compound 9a PIM-1680Quercetin910[5]
Other Pyrazolopyrimidine Scaffolds
eCF506 SRC<0.5Dasatinib-[6]
eCF506 ABL>500--[6]
Compound S29 Src-Dasatinib-[7]
Compound SI163 Src-Dasatinib-[7]

Table 2: Anti-proliferative Activity of Pyrazolopyrimidine Scaffolds Against Cancer Cell Lines

Scaffold/CompoundCancer Cell LineAssay TypeIC50/GI50 (µM)Reference CompoundIC50/GI50 (µM)Source
Pyrazolo[3,4-d]pyrimidine Derivatives
Compound 12b A549 (Lung)MTT8.21Erlotinib6.77[1]
Compound 12b HCT-116 (Colon)MTT19.56Erlotinib19.22[1]
Compound 15 Various (NCI-60)GI501.18 - 8.44--[2]
Compound 16 Various (NCI-60)GI500.018 - 9.98--[2]
Compound 7 Caco-2 (Colon)MTT73.08--[8]
Compound 7 A549 (Lung)MTT68.75--[8]
Compound 7 HT1080 (Fibrosarcoma)MTT17.50--[8]
Compound 7 HeLa (Cervical)MTT43.75--[8]
Pyrazolo[1,5-a]pyrimidine Derivatives
Compound 5h HCT-116 (Colon)MTT1.51--[4]
Compound 6c MCF-7 (Breast)MTT7.68--[4]
Compound 4d MCF-7 (Breast)MTT-Doxorubicin-[5]
Compound 9a MCF-7 (Breast)MTT-Doxorubicin-[5]
Other Pyrazolopyrimidine Scaffolds
eCF506 (11a) MCF7 (Breast)PrestoBlue~10 nMDasatinib~1 nM[9]
eCF506 (11a) MDA-MB-231 (Breast)PrestoBlue~10 nMDasatinib~1 nM[9]
Compound S7 Daoy (Medulloblastoma)MTS6.24Cisplatin4.89[7]
Compound S29 Daoy (Medulloblastoma)MTS1.72Cisplatin4.89[7]
Compound SI163 Daoy (Medulloblastoma)MTS3.5Cisplatin4.89[7]
Compound S7 D283-MED (Medulloblastoma)MTS14.16--[7]
Compound S29 D283-MED (Medulloblastoma)MTS4.89--[7]
Compound SI163 D283-MED (Medulloblastoma)MTS1.74--[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of pyrazolopyrimidine scaffolds.

Cell Viability (MTT) Assay

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[10][11]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[12]

  • Compound Treatment: Treat the cells with various concentrations of the pyrazolopyrimidine compounds and incubate for a specified period (e.g., 48 or 72 hours).[12][13]

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[10][11]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[10][11]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[14] The absorbance is directly proportional to the number of viable cells.

In Vitro Kinase Inhibition (HTRF) Assay

Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is a technology used to measure kinase activity in a high-throughput format. It relies on Fluorescence Resonance Energy Transfer (FRET) between a donor (Europium cryptate) and an acceptor (XL665) when brought into proximity by a specific binding event (e.g., antibody binding to a phosphorylated substrate).[15][16]

Protocol:

  • Reaction Setup: In a microplate, combine the kinase, the pyrazolopyrimidine inhibitor at various concentrations, and the specific biotinylated substrate peptide.[15][17]

  • Initiation of Kinase Reaction: Start the reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 10-30 minutes).[15]

  • Detection: Stop the reaction by adding a detection buffer containing EDTA, a europium-labeled anti-phospho-antibody, and streptavidin-XL665 (SA-XL665).[15][17]

  • Incubation: Incubate for 60 minutes at room temperature to allow for the binding of the detection reagents to the phosphorylated substrate.[15]

  • Signal Measurement: Measure the HTRF signal using a compatible plate reader with excitation at 337 nm and dual emission at 620 nm and 665 nm. The ratio of the two emission signals is proportional to the extent of substrate phosphorylation and thus, the kinase activity.[15]

Signaling Pathways and Visualizations

Understanding the signaling pathways targeted by pyrazolopyrimidine inhibitors is critical for elucidating their mechanism of action and predicting their therapeutic effects. The following diagrams, generated using Graphviz, illustrate some of the key pathways.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates Pyrazolopyrimidine Pyrazolopyrimidine Inhibitor Pyrazolopyrimidine->EGFR Inhibits Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Proliferation Proliferation, Survival mTOR->Proliferation ERK->Proliferation

Caption: EGFR Signaling Pathway Inhibition by Pyrazolopyrimidine Scaffolds.

SRC_Signaling_Pathway Integrins_RTKs Integrins / RTKs Src Src Integrins_RTKs->Src Activate FAK FAK Src->FAK Ras_MAPK Ras-MAPK Pathway Src->Ras_MAPK PI3K_Akt PI3K-Akt Pathway Src->PI3K_Akt STAT3 STAT3 Src->STAT3 Pyrazolopyrimidine Pyrazolopyrimidine Inhibitor Pyrazolopyrimidine->Src Inhibits Cell_Adhesion Cell Adhesion & Migration FAK->Cell_Adhesion Proliferation Proliferation & Survival Ras_MAPK->Proliferation PI3K_Akt->Proliferation STAT3->Proliferation

Caption: Src Kinase Signaling Pathway and its Inhibition.

FLT3_VEGFR2_Signaling_Pathway FL FLT3 Ligand FLT3 FLT3 FL->FLT3 Binds VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds Ras_MAPK Ras/MAPK Pathway FLT3->Ras_MAPK PI3K_Akt PI3K/Akt Pathway FLT3->PI3K_Akt STAT5 STAT5 FLT3->STAT5 VEGFR2->PI3K_Akt PLCg PLCγ VEGFR2->PLCg Pyrazolopyrimidine Pyrazolopyrimidine Inhibitor Pyrazolopyrimidine->FLT3 Inhibits Pyrazolopyrimidine->VEGFR2 Inhibits Leukemic_Cell Leukemic Cell Proliferation & Survival Ras_MAPK->Leukemic_Cell PI3K_Akt->Leukemic_Cell Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis STAT5->Leukemic_Cell PLCg->Angiogenesis

Caption: Dual Inhibition of FLT3 and VEGFR2 Signaling in AML.

Experimental_Workflow Start Start: Pyrazolopyrimidine Compound Library Kinase_Assay In Vitro Kinase Assay (e.g., HTRF) Start->Kinase_Assay Cell_Viability Cell Viability Assay (e.g., MTT) Start->Cell_Viability Data_Analysis Data Analysis: IC50 / GI50 Determination Kinase_Assay->Data_Analysis Cell_Viability->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification In_Vivo In Vivo Studies (Xenograft Models) Lead_Identification->In_Vivo End Preclinical Candidate In_Vivo->End

Caption: General Experimental Workflow for Efficacy Evaluation.

References

Safety Operating Guide

Proper Disposal of 3-Bromopyrazolo[1,5-a]pyrimidin-7-amine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3-Bromopyrazolo[1,5-a]pyrimidin-7-amine is a critical aspect of laboratory safety and environmental responsibility. As a brominated heterocyclic compound, it requires specific handling and disposal procedures to mitigate potential hazards. This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals to safely manage and dispose of this chemical waste.

Essential Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

Quantitative Data Summary

For quick reference, the key physical and chemical properties of this compound and related compounds are summarized in the table below. Note that specific data for the 7-amine variant may not be fully available, and data from similar structures are provided for guidance.

PropertyValueReference
Molecular FormulaC₇H₅BrN₄
Molecular Weight225.05 g/mol
AppearanceSolid (presumed)
Hazard StatementsH315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]
Precautionary StatementsP261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[1]
DisposalP501 (Dispose of contents/ container to an approved waste disposal plant)[2][3][4]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[5] In-lab chemical treatment or neutralization is not advised without specific, validated protocols due to the potential for hazardous reactions and byproducts.[5] The following steps outline the standard operating procedure for preparing this chemical for disposal.

Step 1: Waste Identification and Segregation

  • Identify the Waste Stream: Clearly identify all waste containing this compound. This includes pure, unused compound, contaminated labware (e.g., pipette tips, vials), and solutions.

  • Segregate Halogenated Waste: this compound is a halogenated organic compound. It is crucial to segregate it into a designated "Halogenated Organic Waste" stream.[5] Do not mix it with non-halogenated waste, as this can complicate and increase the cost of disposal.[5]

Step 2: Waste Collection and Containment

  • Solid Waste: Collect solid this compound waste and contaminated materials (e.g., weighing paper, gloves) in a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) container is a suitable option. Ensure the container is kept closed at all times, except when adding waste.

  • Liquid Waste: For solutions containing this compound, use a dedicated, leak-proof, and shatter-resistant waste container, also clearly labeled for "Halogenated Organic Liquid Waste".[5] Do not overfill containers; a general rule is to fill to no more than 80% capacity to allow for vapor expansion.[5]

Step 3: Labeling and Storage

  • Proper Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream. The label should also include the approximate concentration and accumulation start date.

  • Secure Storage: Store the sealed waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[2] The storage area should have secondary containment to prevent spills.

Step 4: Arrange for Professional Disposal

  • Contact a Licensed Vendor: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal.

  • Provide Documentation: Be prepared to provide the waste manifest or any other required documentation detailing the contents of the waste containers.

Experimental Workflow for Disposal

cluster_0 Preparation cluster_1 Segregation & Containment cluster_2 Storage & Disposal A Identify Waste Stream (Solid & Liquid) D Segregate into 'Halogenated Organic Waste' A->D B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Work in a Fume Hood B->C F Collect Solid & Liquid Waste Separately C->F E Use Labeled, Compatible Waste Containers (HDPE) D->E E->F G Seal and Store Securely in a Ventilated Area F->G H Contact EHS or Licensed Waste Disposal Vendor G->H I Arrange for Pickup and Proper Disposal H->I

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling 3-Bromopyrazolo[1,5-a]pyrimidin-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Assessment and Personal Protective Equipment (PPE)

Based on the hazard classifications of analogous compounds, 3-Bromopyrazolo[1,5-a]pyrimidin-7-amine should be handled with care, assuming it may be harmful if swallowed, cause skin and eye irritation, and potentially lead to respiratory irritation.[1][3] Therefore, a comprehensive PPE strategy is essential to minimize exposure.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety Goggles or Face ShieldChemical splash goggles conforming to EN 166 (EU) or NIOSH (US) approved. A full face shield is recommended where there is a significant risk of splashes.Protects against chemical splashes, dust, and flying particles that can cause serious eye irritation or damage.[1][3]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for handling organic solvents and many hazardous chemicals. Always inspect gloves for tears or punctures before use.Prevents skin contact, which can cause irritation.[1][4] The choice of glove material should be based on the specific solvent used.
Body Protection Laboratory Coat or Chemical Protective SuitA lab coat with long sleeves and a buttoned front is the minimum requirement. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or suit is advised.Protects the skin and personal clothing from contamination.[5][6]
Respiratory Protection Air-Purifying Respirator or Fume HoodHandling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved air-purifying respirator with an appropriate organic vapor cartridge is necessary.Minimizes the inhalation of dust or vapors, which may cause respiratory tract irritation.[1][5]

Operational Plan for Safe Handling

A systematic workflow is crucial for minimizing risks when working with this compound. The following step-by-step procedure should be followed:

  • Preparation and Area Setup:

    • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

    • Verify that all necessary PPE is available and in good condition.

    • Have spill control materials (e.g., absorbent pads, sand) readily accessible.

  • Personal Protective Equipment (PPE) Donning:

    • Put on a lab coat, followed by safety goggles or a face shield.

    • Don the appropriate chemical-resistant gloves.

  • Chemical Handling:

    • Carefully weigh and transfer the solid compound within the fume hood to avoid generating dust.

    • If preparing solutions, add the solid to the solvent slowly to prevent splashing.

    • Keep containers closed when not in use.

  • Post-Handling:

    • Decontaminate the work surface with an appropriate solvent and cleaning agent.

    • Remove PPE in the correct order to avoid self-contamination (gloves first, then goggles/face shield, and finally the lab coat).

    • Wash hands thoroughly with soap and water after removing gloves.[1][3]

Disposal Plan

Proper disposal of chemical waste is paramount to environmental and personnel safety.

  • Waste Segregation: All materials contaminated with this compound, including disposable gloves, weighing paper, and pipette tips, should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Chemical Waste: Unused or waste quantities of the compound and its solutions should be disposed of as halogenated organic waste.

  • Disposal Method: The recommended disposal method is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing to prevent the release of harmful substances into the atmosphere.[7] Do not discharge to sewer systems.[7]

Experimental Workflow Diagram

The following diagram illustrates the logical flow for safely handling this compound in a laboratory setting.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_disposal Disposal prep_area 1. Prepare Work Area (Fume Hood) check_ppe 2. Inspect & Gather PPE spill_kit 3. Ensure Spill Kit is Accessible don_ppe 4. Don PPE (Coat, Goggles, Gloves) spill_kit->don_ppe weigh_transfer 5. Weigh & Transfer Chemical don_ppe->weigh_transfer prepare_solution 6. Prepare Solution (if needed) weigh_transfer->prepare_solution close_container 7. Keep Containers Closed prepare_solution->close_container decontaminate 8. Decontaminate Work Surface close_container->decontaminate doff_ppe 9. Doff PPE Correctly decontaminate->doff_ppe wash_hands 10. Wash Hands Thoroughly doff_ppe->wash_hands collect_waste 11. Collect Contaminated Materials wash_hands->collect_waste dispose_waste 12. Dispose via Licensed Contractor collect_waste->dispose_waste

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.